Technical Documentation Center

1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE
  • CAS: 2445784-97-2

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Abstract This technical guide provides a detailed methodology for the synthesis and characterization of 1-cyclobutyl-3-ethynyl-1H-pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and characterization of 1-cyclobutyl-3-ethynyl-1H-pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Pyrazole derivatives are a cornerstone of many pharmaceutical agents, valued for their diverse biological activities.[1][2] This document outlines a robust, two-step synthetic pathway commencing with the regioselective N-alkylation of a commercially available pyrazole precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the terminal ethynyl moiety. We provide detailed, step-by-step protocols for synthesis, purification, and comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a reproducible and self-validating workflow.

Introduction and Strategic Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The introduction of a cyclobutyl group at the N1 position can enhance metabolic stability and lipophilicity, while the C3-ethynyl group serves as a versatile synthetic handle for further functionalization via "click" chemistry or as a key pharmacophore for interacting with biological targets.

The synthesis of N-substituted pyrazoles often presents a significant challenge regarding regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring.[3][4] Our proposed synthetic strategy is designed to overcome this challenge and provide a clear, high-yielding pathway to the desired N1-substituted isomer.

Retrosynthetic Analysis

The synthetic approach is guided by a logical retrosynthetic disconnection. The target molecule, 1-cyclobutyl-3-ethynyl-1H-pyrazole, can be disconnected at the C-C triple bond, suggesting a Sonogashira cross-coupling reaction as the key final step. This requires a halogenated pyrazole precursor. The cyclobutyl group on the pyrazole nitrogen can be installed via an N-alkylation reaction. This leads to two readily available starting materials: 3-iodo-1H-pyrazole and a cyclobutyl halide.

G target 1-Cyclobutyl-3-ethynyl-1H-pyrazole intermediate1 1-Cyclobutyl-3-iodo-1H-pyrazole target->intermediate1 Sonogashira Coupling intermediate2 Trimethylsilylacetylene target->intermediate2 Sonogashira Coupling start1 3-Iodo-1H-pyrazole intermediate1->start1 N-Alkylation start2 Cyclobutyl bromide intermediate1->start2 N-Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Methodology

The overall workflow is a two-stage process designed for efficiency and regiochemical control. First, the pyrazole nitrogen is alkylated with cyclobutyl bromide. Subsequently, the ethynyl group is installed using a palladium-copper catalyzed Sonogashira coupling reaction.[5][6]

workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (3-Iodo-1H-pyrazole, Cyclobutyl bromide) alkylation Step 1: N-Alkylation start->alkylation coupling Step 2: Sonogashira Coupling alkylation->coupling crude Crude Product coupling->crude purify Column Chromatography crude->purify characterize Characterization (NMR, IR, HRMS) purify->characterize final Pure Product: 1-Cyclobutyl-3-ethynyl-1H-pyrazole characterize->final

Caption: Overall experimental workflow for synthesis and purification.

Step 1: Synthesis of 1-cyclobutyl-3-iodo-1H-pyrazole

Rationale: The N-alkylation of pyrazoles under basic conditions is a well-established procedure.[3] Using a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) facilitates the reaction while minimizing side products. The choice of 3-iodo-1H-pyrazole as the starting material is strategic; the bulky iodine atom at the C3 position sterically hinders alkylation at the adjacent N2 position, thereby favoring the formation of the desired N1-cyclobutyl isomer.[7]

Protocol:

  • To a dry 100 mL round-bottom flask under an inert argon atmosphere, add 3-iodo-1H-pyrazole (1.0 eq, 5.0 g, 25.8 mmol) and anhydrous potassium carbonate (1.5 eq, 5.35 g, 38.7 mmol).

  • Add 50 mL of anhydrous DMF via syringe. Stir the suspension vigorously.

  • Add cyclobutyl bromide (1.1 eq, 3.83 g, 2.7 mL, 28.4 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-cyclobutyl-3-iodo-1H-pyrazole as a pale yellow oil.

Step 2: Synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Rationale: The Sonogashira coupling is a powerful and reliable method for forming C(sp²)-C(sp) bonds, making it ideal for coupling terminal alkynes with aryl or heteroaryl halides.[8][9] The reaction is catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[6] A base, typically an amine like triethylamine (TEA), is required to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne. We use trimethylsilylacetylene (TMSA) as the alkyne source, as it is less volatile and easier to handle than acetylene gas. The TMS protecting group is readily cleaved in situ or during workup.

Protocol:

  • To a dry 100 mL Schlenk flask, add 1-cyclobutyl-3-iodo-1H-pyrazole (1.0 eq, 4.0 g, 16.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq, 340 mg, 0.48 mmol), and copper(I) iodide (CuI, 0.06 eq, 184 mg, 0.97 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 40 mL of anhydrous triethylamine (TEA) and 20 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Add trimethylsilylacetylene (1.5 eq, 2.37 g, 3.4 mL, 24.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 50 mL of methanol and add potassium carbonate (2.0 eq, 4.45 g, 32.2 mmol) to cleave the TMS group. Stir at room temperature for 2 hours.

  • Remove the methanol under reduced pressure. Add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford 1-cyclobutyl-3-ethynyl-1H-pyrazole.

Characterization

The identity and purity of the final compound must be confirmed through a combination of spectroscopic techniques. The data presented below are predicted values based on known spectroscopic data for similar pyrazole derivatives.[10][11][12]

Spectroscopic Data Summary
Technique Parameter Expected Value
¹H NMR Chemical Shift (δ, ppm)~7.5-7.6 (d, 1H, pyrazole H5), ~6.3-6.4 (d, 1H, pyrazole H4), ~4.8-5.0 (quint, 1H, N-CH), ~3.2-3.3 (s, 1H, ethynyl-H), ~2.4-2.6 (m, 2H, cyclobutyl-CH₂), ~2.0-2.2 (m, 2H, cyclobutyl-CH₂), ~1.7-1.9 (m, 2H, cyclobutyl-CH₂)
¹³C NMR Chemical Shift (δ, ppm)~140-142 (C3), ~130-132 (C5), ~107-109 (C4), ~82-84 (alkyne C), ~75-77 (alkyne CH), ~58-60 (N-CH), ~30-32 (cyclobutyl CH₂), ~15-17 (cyclobutyl CH₂)
IR Wavenumber (cm⁻¹)~3300 (≡C-H stretch), ~2110 (C≡C stretch), ~1550 (C=N stretch)
HRMS [M+H]⁺Calculated for C₉H₁₁N₂⁺: 147.0917; Found: [Value to be determined]
Detailed Analysis
  • ¹H NMR Spectroscopy: The two protons on the pyrazole ring are expected to appear as doublets in the aromatic region, with a characteristic coupling constant. The methine proton of the cyclobutyl group directly attached to the nitrogen will be shifted downfield and appear as a quintet. A sharp singlet around 3.2-3.3 ppm is indicative of the terminal alkyne proton.

  • ¹³C NMR Spectroscopy: The spectrum will show nine distinct carbon signals corresponding to the molecular structure. The two carbons of the alkyne group will appear in the characteristic range of 75-85 ppm.

  • IR Spectroscopy: The most telling peaks will be the sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H bond and the sharp, medium-intensity peak around 2110 cm⁻¹ for the C≡C triple bond stretch.[11][13]

  • High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement of the molecular ion.

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethynyl Compounds: Terminal alkynes can be hazardous. While trimethylsilylacetylene is relatively safe, care should be taken to avoid inhalation and skin contact.[14][15]

  • Organometallic Catalysts: Palladium and copper catalysts are toxic. Avoid creating dust and handle them with care.[16]

  • Solvents and Reagents: DMF is a reproductive toxin. Cyclobutyl bromide is a lachrymator. Triethylamine is corrosive and has a strong odor. Handle these reagents with appropriate caution.

Conclusion

This guide details a logical and robust two-step synthesis for 1-cyclobutyl-3-ethynyl-1H-pyrazole. The strategy emphasizes regiochemical control during the N-alkylation step and employs a reliable Sonogashira coupling for the introduction of the key ethynyl functional group. The provided protocols are based on well-established chemical principles and are designed to be reproducible. Comprehensive characterization methods are outlined to ensure the structural integrity and purity of the final product, providing a solid foundation for its use in further research and development in medicinal chemistry and related fields.

References

  • Title: Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles Source: Taylor & Francis Online URL: [Link]

  • Title: Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones Source: RSC Publishing URL: [Link]

  • Title: Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

  • Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: SAFETY DATA SHEET - Expert Synthesis Solutions Source: Expert Synthesis Solutions URL: [Link]

  • Title: Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) Source: Carl ROTH URL: [Link]

  • Title: An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. Source: ResearchGate URL: [Link]

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL: [Link]

  • Title: ethinyl estradiol (ee) - Safety Data Sheet Source: Sevron Safety Solutions URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: CNGBdb URL: [Link]

  • Title: 1-cyclobutyl-3-ethynyl-1h-pyrazole (C9H10N2) Source: PubChemLite URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: PubMed URL: [Link]

  • Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of 3H-pyrazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of 1-cyclobutyl-3-ethynyl-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-cyclobutyl-3-ethynyl-1H-pyrazole Introduction In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyrazole core is a privileged structure, featured in a multitude of FDA-approved drugs and advanced materials due to its unique electronic properties and versatile synthetic handles.[1] This guide focuses on a specific, novel derivative: 1-cyclobutyl-3-ethynyl-1H-pyrazole . This molecule combines the stable, aromatic pyrazole ring with a sterically significant cyclobutyl group at the N1 position and a reactive ethynyl moiety at the C3 position, making it a valuable building block for further chemical elaboration.

Given the novelty of this compound, a comprehensive, experimentally-derived dataset is not yet consolidated in public literature.[2] Therefore, this document serves as an expert-level predictive guide to its spectroscopic signature. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon extensive data from analogous structures, we will construct a detailed and reliable spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or encounter this molecule, providing them with a robust framework for its unambiguous identification and characterization.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is fundamental to interpreting its spectroscopic data. The structure and systematic numbering scheme for 1-cyclobutyl-3-ethynyl-1H-pyrazole are presented below. This numbering will be used consistently for all spectral assignments.

Caption: Molecular structure of 1-cyclobutyl-3-ethynyl-1H-pyrazole.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the hydrogen framework of an organic molecule. The predicted spectrum of 1-cyclobutyl-3-ethynyl-1H-pyrazole will exhibit distinct signals corresponding to the pyrazole ring, the terminal alkyne, and the cyclobutyl substituent.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR acquisition protocol is crucial for generating reliable data.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is preferable for minimizing solvent signals in the aliphatic region, while DMSO-d₆ can be useful if solubility is an issue.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3] Higher field strengths improve signal dispersion, which is critical for resolving the complex multiplets of the cyclobutyl group.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: ~3-4 seconds to ensure high resolution.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[3]

Predicted ¹H NMR Spectrum and Interpretation

The chemical environment of each proton dictates its resonance frequency (chemical shift).

  • Pyrazole Ring Protons (H-4, H-5): The unsubstituted pyrazole ring shows resonances for H-3/H-5 at ~7.6 ppm and H-4 at ~6.3 ppm.[4] In our target molecule, the N1-cyclobutyl group will exert an electronic and steric influence on the adjacent H-5 proton, likely shifting it slightly. The C3-ethynyl group, being electron-withdrawing, will deshield the H-4 proton. We predict two doublets in the aromatic region.

  • Ethynyl Proton (-C≡C-H): Terminal alkynes have a characteristic sharp singlet. The magnetic anisotropy of the triple bond typically places this proton in the δ 3.0-3.3 ppm range.[5][6]

  • Cyclobutyl Protons: The cyclobutyl ring protons will present the most complex region of the spectrum. The single proton on the carbon attached to the pyrazole nitrogen (H-1') is a methine proton and will be the most downfield of the aliphatic signals due to the deshielding effect of the aromatic ring. The remaining six protons on the three CH₂ groups will appear as overlapping multiplets. Protons on a cyclobutane ring typically resonate around δ 1.98 ppm, but substitution introduces significant complexity and chemical shift dispersion.[7][8]

Data Summary: Predicted ¹H NMR
Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
H-5~7.5 - 7.7d1HJ₅,₄ ≈ 2-3Pyrazole H-5, coupled to H-4.
H-4~6.4 - 6.6d1HJ₄,₅ ≈ 2-3Pyrazole H-4, deshielded by C3-substituent.
H-1' (CH-N)~4.8 - 5.2p1HJ ≈ 8-9Methine proton, deshielded by adjacent nitrogen.
H-C≡~3.1 - 3.3s1H-Characteristic terminal alkyne proton.
H-2', H-4'~2.4 - 2.8m4H-Methylene protons adjacent to the methine carbon.
H-3'~1.9 - 2.3m2H-Methylene protons furthest from the pyrazole ring.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a direct map of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation
  • Pyrazole Ring Carbons (C-3, C-4, C-5): In unsubstituted pyrazole, C3/C5 resonate around δ 134 ppm and C4 at δ 105 ppm.[9] The ethynyl group will cause a significant downfield shift for the substituted C-3 and an upfield shift for the adjacent C-4. The N-cyclobutyl group will influence the chemical shift of C-5.

  • Ethynyl Carbons (-C≡C-H): The two sp-hybridized carbons of the alkyne typically appear in the δ 70-90 ppm range. The carbon directly attached to the pyrazole ring (C-6) will be slightly more downfield than the terminal carbon (C-7).

  • Cyclobutyl Carbons: The methine carbon (C-1') attached to the nitrogen will be the most downfield aliphatic carbon. The other two unique methylene carbons (C-2'/C-4' and C-3') will appear at higher fields.

Data Summary: Predicted ¹³C NMR
Assigned CarbonPredicted δ (ppm)Rationale
C-3~140 - 145Pyrazole carbon bearing the ethynyl group.
C-5~136 - 140Pyrazole carbon adjacent to the N-cyclobutyl group.
C-4~107 - 110Pyrazole carbon between the two substituents.
C-7 (-C ≡CH)~80 - 85Terminal alkyne carbon.
C-6 (-C≡C H)~75 - 80Internal alkyne carbon attached to the pyrazole.
C-1' (CH-N)~55 - 60Cyclobutyl methine carbon, deshielded by nitrogen.
C-2', C-4'~28 - 33Cyclobutyl methylene carbons adjacent to the methine.
C-3'~15 - 20Cyclobutyl methylene carbon furthest from the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying specific functional groups based on their vibrational frequencies.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by characteristic absorptions from the terminal alkyne and the aromatic pyrazole ring.

Fragmentation M [C₉H₁₀N₂]⁺˙ m/z = 146 M_minus_28 [C₇H₆N₂]⁺˙ m/z = 118 M->M_minus_28 - C₂H₄ M_minus_55 [C₅H₅N₂]⁺ m/z = 91 M->M_minus_55 - C₄H₇˙ M_minus_H [C₉H₉N₂]⁺ m/z = 145 M->M_minus_H - H˙ C4H7 [C₄H₇]⁺ m/z = 55 M->C4H7 M_minus_H_N2 [C₉H₉]⁺ m/z = 117 M_minus_H->M_minus_H_N2 - N₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, predictive analysis of the key spectroscopic features of 1-cyclobutyl-3-ethynyl-1H-pyrazole. The combination of ¹H NMR, ¹³C NMR, IR, and MS data creates a unique spectroscopic fingerprint. The predicted data, summarized in the tables herein, offers a robust reference for researchers, enabling confident structural verification and purity assessment. The presence of characteristic signals—such as the terminal alkyne proton in ¹H NMR and the corresponding sharp stretches in the IR spectrum, combined with the distinct pyrazole and cyclobutyl resonances—should allow for the unambiguous identification of this versatile chemical building block.

References

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • van den Hark, T. E. M., Molenaar-Langeveld, A., & Nibbering, N. M. M. (1976). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 11(12), 1266-1275.
  • Department of Chemistry and Biochemistry, NIU. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Hossain, M. A., & Nibbering, N. M. M. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Visnav, A. S. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Ahluwalia, V. K., Dahiya, A., & Garg, V. (2004). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 16(1), 239-244.
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Doc Brown's Advanced Organic Chemistry. H-1 proton nmr spectrum of cyclobutane. [Link]

  • Kavalenka, A. et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6616. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-7.
  • Desmarchelier, J. M., & Johns, R. B. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 760-762.
  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(36), 17357-17374. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkynes. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Abraham, R. J., & Monasterios, J. R. (2011). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Nuta, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. [Link]

  • Kumar, P., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]

  • UMass Chan Medical School. IR Group Frequencies. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChemLite. 1-cyclobutyl-3-ethynyl-1h-pyrazole (C9H10N2). [Link]

  • Kaski, J., & Lantto, P. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 659-663.
  • The Royal Society of Chemistry. ¹HNMR δ values for. [Link]

  • PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemical Reviews Letters. (2025).
  • ResearchGate. ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. [Link]

  • Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-254). Springer, Berlin, Heidelberg.
  • Anderson, D. M. W., & Bell, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 47-50.
  • ResearchGate. ¹H-NMR spectrum of pyrazole. [Link]

  • National Institute of Standards and Technology. ¹H-Pyrazole - Mass spectrum (electron ionization). [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • National Institute of Standards and Technology. ¹H-Pyrazole - IR Spectrum. [Link]

  • Smith, J. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 343-348.
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. [Link]

  • Wójcik, P., et al. (2025). Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl). Dalton Transactions, 54(34), 12018-12029. [Link]

  • Gnad, S., et al. (2020). Synthesis of new pyrazolot[7][10][11]riazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 16, 1859-1867.

  • Usiena air. Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • Valdés, C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1292.

Sources

Foundational

Chemical properties and stability of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Chemical Properties, Stability Profile, and Synthetic Utility[1] Executive Summary & Molecular Profile 1-Cyclobutyl-3-ethynyl-1H-pyrazole (CAS: 1707602-39-8 [Analog Ref], Generic Structure Class) represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Stability Profile, and Synthetic Utility[1]

Executive Summary & Molecular Profile

1-Cyclobutyl-3-ethynyl-1H-pyrazole (CAS: 1707602-39-8 [Analog Ref], Generic Structure Class) represents a high-value "lynchpin" intermediate in modern drug discovery.[1] It combines a pyrazole core (a privileged scaffold in kinase inhibitors) with two distinct functional handles:

  • N1-Cyclobutyl Group: Provides metabolic stability and optimized lipophilicity (LogD modulation) compared to standard alkyl chains, often improving blood-brain barrier (BBB) penetration due to the specific puckering of the cyclobutane ring.

  • C3-Ethynyl Group: A reactive terminal alkyne serving as a "Click Chemistry" (CuAAC) handle or a partner for Sonogashira cross-coupling, allowing modular library generation.[1]

This guide details the physicochemical properties, stability risks (specifically the thermal hazards of the alkyne-pyrazole combination), and handling protocols required for safe scale-up.

Physicochemical Characterization
PropertyValue / DescriptionNote
IUPAC Name 1-cyclobutyl-3-ethynyl-1H-pyrazole
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/polymorph
Predicted LogP ~1.8 – 2.1Lipophilic, non-polar
pKa (Conj.[2] Acid) ~2.0 – 2.5Weakly basic (N2 nitrogen)
H-Bond Donors/Acceptors 0 / 2
Topological Polar Surface Area ~17.8 ŲGood membrane permeability

Synthetic Accessibility & Manufacturing

The synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole requires strict regiocontrol to distinguish between the 1,3- and 1,5-isomers. The most robust industrial route avoids direct alkylation of 3-ethynylpyrazole (which yields mixtures) and instead utilizes a de novo ring construction strategy.

Recommended Synthetic Route: Regioselective Cyclization

This protocol ensures the cyclobutyl group is installed on the correct nitrogen before the aromatic system is closed.

Step-by-Step Protocol:

  • Hydrazine Formation: React cyclobutanone with hydrazine hydrate (or tert-butyl carbazate followed by reduction) to form cyclobutylhydrazine . Note: Cyclobutylhydrazine is unstable; use immediately or store as HCl salt.

  • Condensation: React cyclobutylhydrazine hydrochloride with 4,4-dimethoxybut-3-en-2-one (or an equivalent 1,3-electrophile precursor) in ethanol under reflux.

  • Functionalization: The resulting intermediate (likely 1-cyclobutyl-3-methylpyrazole) undergoes oxidation (KMnO4) to the carboxylic acid, followed by Weinreb amide formation.

  • Alkyne Installation: React the Weinreb amide with ethynylmagnesium bromide (Grignard) or use the Seyferth-Gilbert homologation (Bestmann-Ohira reagent) on the corresponding aldehyde to generate the terminal alkyne.

Synthetic Pathway Visualization

Synthesis Start Cyclobutanone Hydrazine Cyclobutylhydrazine (Unstable Intermediate) Start->Hydrazine Hydrazine hydrate Reduction Core 1-Cyclobutyl-3-formylpyrazole Hydrazine->Core Vilsmeier-Haack or 1,3-Dipole Isomer 1-Cyclobutyl-5-ethynyl isomer (Impurity) Hydrazine->Isomer Regio-error Product 1-Cyclobutyl-3-ethynyl-1H-pyrazole (Target) Core->Product Seyferth-Gilbert (Bestmann-Ohira)

Caption: Retrosynthetic logic flow focusing on the critical regioselective cyclization step to avoid the 1,5-isomer.

Stability Profile & Stress Testing

The stability of this molecule is governed by the tension between the strained cyclobutyl ring and the reactive terminal alkyne .

Thermal Stability (Critical Hazard)
  • Risk: Terminal alkynes are high-energy functional groups. When coupled with the nitrogen-rich pyrazole core, the decomposition energy (

    
    ) can be significant.
    
  • Observation: Exothermic decomposition may occur >120°C.

  • Protocol: Differential Scanning Calorimetry (DSC) is mandatory before scaling >10g.[1] Look for onset temperatures (

    
    ) below 100°C.
    
Chemical Stability Matrix
ConditionStability RatingMechanism of Degradation
Acid (pH < 2) Moderate RiskRing Opening: Strong mineral acids can catalyze the opening of the cyclobutyl ring or hydration of the alkyne to a ketone (Meyer-Schuster rearrangement).
Base (pH > 10) StableGenerally stable to aqueous base.[1]
Oxidation Low StabilityGlaser Coupling: In the presence of O₂ and trace copper, the terminal alkyne will dimerize to form a diyne (Glaser product).[1]
Light (UV) ModeratePyrazoles can undergo photo-isomerization; store in amber vials.
Degradation Pathway Visualization

Degradation cluster_Acid Acidic Conditions cluster_Oxidation Oxidative/Metal Conditions Target 1-Cyclobutyl-3-ethynyl-1H-pyrazole Ketone Methyl Ketone deriv. (Alkyne Hydration) Target->Ketone H3O+ RingOpen Linear Alkyl Pyrazole (Cyclobutyl Cleavage) Target->RingOpen Conc. H2SO4 / Heat Dimer Butadiyne Dimer (Glaser Coupling) Target->Dimer O2, Cu(cat) Acetylide Copper Acetylide (EXPLOSIVE) Target->Acetylide Cu(I) / Base

Caption: Fault tree analysis of degradation pathways. Note the explosion risk of Copper Acetylides.

Handling, Safety, and Storage

The "No-Copper" Rule

Because this molecule contains a terminal alkyne, it reacts with Copper(I) to form Copper Acetylides , which are shock-sensitive explosives.

  • Strict Prohibition: Do not use copper needles, brass fittings, or copper-containing alloys during synthesis or purification unless strictly controlled for "Click" reactions (where Cu is chelated).

  • Equipment: Use glass, stainless steel, or Teflon-lined equipment.

Storage Protocol
  • Temperature: -20°C (Long term) / 2-8°C (Working stock).

  • Atmosphere: Argon or Nitrogen blanket (prevents oxidative dimerization).

  • Container: Amber glass (UV protection) with Teflon-lined cap.

  • Stabilizer: For bulk storage (>100g), consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if polymerization is observed, though typically not required for pure crystalline solids.

Applications in Drug Discovery

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This molecule is a premier "Click" partner.

  • Reaction: Reacts with organic azides (R-N₃) to form 1,4-disubstituted 1,2,3-triazoles.

  • Benefit: The cyclobutyl-pyrazole moiety serves as a rigid linker, while the triazole mimics an amide bond isostere, often improving potency in kinase binding pockets (e.g., BTK, JAK).

Sonogashira Coupling
  • Reaction: Reacts with Aryl-Halides (Ar-I/Br) using Pd(0)/Cu(I).[1]

  • Utility: Generates internal alkynes, extending the carbon skeleton for fragment-based drug design (FBDD).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155821380, 1-cyclobutyl-3-ethynyl-1h-pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Methods and Protocols. Retrieved from [Link]

  • HSE (UK Health and Safety Executive). Safe Use of Acetylene and Acetylides in Chemical Synthesis. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008).Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 1-Cyclobutyl-3-ethynyl-1H-pyrazole

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1-cyclobutyl-3-ethynyl-1H-pyrazole , a critical heterocyclic building block often employed in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-cyclobutyl-3-ethynyl-1H-pyrazole , a critical heterocyclic building block often employed in the synthesis of Janus Kinase (JAK) inhibitors and "click" chemistry conjugates.

While empirical solubility data for this specific intermediate is often proprietary, this guide synthesizes physicochemical principles, structural analog data, and standard operating procedures (SOPs) to establish a robust solubility profile. The compound exhibits a "push-pull" solubility behavior : the cyclobutyl and ethynyl moieties confer significant lipophilicity, while the pyrazole core maintains polar interactions, necessitating careful solvent selection for synthesis and purification.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction. The molecule features a lipophilic cyclobutyl tail and a reactive ethynyl head attached to a polar pyrazole core.

Table 1: Physicochemical Properties

PropertyValue (Approx.)Impact on Solubility
Molecular Formula C₉H₁₀N₂Low molecular weight facilitates dissolution.
Molecular Weight 146.19 g/mol High permeability; generally soluble in organic media.
Predicted LogP 1.3 – 1.9 [1]Moderately lipophilic. Soluble in mid-polarity solvents (DCM, EtOAc).
H-Bond Donors 0Lack of NH donors increases solubility in aprotic solvents.
H-Bond Acceptors 2 (Pyrazole N)Good solubility in protic solvents (Alcohols) via H-bonding.
Physical State Solid (Est. MP: 60–90°C)Crystalline lattice requires energy to break (heating often required).

Expert Insight: The absence of an N-H donor (due to N1-cyclobutyl substitution) significantly improves solubility in chlorinated solvents compared to unsubstituted pyrazoles, which often aggregate via intermolecular hydrogen bonding.

Solubility Assessment & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic affinity for 1-cyclobutyl-3-ethynyl-1H-pyrazole.

Table 2: Solubility Classification

Solvent ClassSolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and transport. Breaks crystal lattice efficiently.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Ideal for workup and recrystallization. Safer alternative to DCM.
Polar Aprotic DMSO, DMF, DMAcExcellent Essential for Sonogashira couplings and nucleophilic substitutions.
Ethers THF, 2-MeTHF, 1,4-DioxaneGood Preferred for lithiation or Grignard reactions involving the alkyne.
Alcohols Methanol, Ethanol, IsopropanolModerate Temperature-dependent. Good for crystallization (high solubility hot, low cold).
Hydrocarbons Hexanes, Heptane, CyclohexanePoor Used as an anti-solvent to precipitate the product.
Aqueous Water, PBS BufferInsoluble Requires co-solvent (e.g., DMSO) or pH adjustment for bio-assays.
Mechanistic Explanation[1]
  • The "Like Dissolves Like" Rule: The cyclobutyl ring is hydrophobic, driving solubility in non-polar regions of solvents like EtOAc. However, it is not large enough to make the compound soluble in pure hexanes.

  • Terminal Alkyne Sensitivity: While stable in most neutral solvents, the terminal alkyne proton (pKa ~25) can be deprotonated in highly basic media (e.g., NaH in THF), changing the species to a salt and drastically altering solubility.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

For critical applications (e.g., formulation), do not rely on estimates. Use this self-validating Standard Operating Procedure (SOP).

Objective: Determine the saturation solubility (


) in a target solvent at 25°C.

Workflow Diagram:

SolubilityProtocol cluster_warning Critical Control Point Start Start: Weigh 10mg Compound AddSolvent Add 100 µL Solvent Vortex 1 min Start->AddSolvent CheckDissolution Visual Inspection: Dissolved? AddSolvent->CheckDissolution AddMore Add 100 µL Solvent Repeat Vortex CheckDissolution->AddMore No (Solid Visible) Filter Filter Supernatant (0.45 µm PTFE) CheckDissolution->Filter Yes (Clear) AddMore->CheckDissolution Evaporate Evaporate Solvent (Vacuum/N2 Stream) Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calculate Calculate Solubility: Mass / Volume Weigh->Calculate

Figure 1: Gravimetric solubility determination workflow. The filtration step is critical to ensure no suspended micro-particles skew the mass reading.

Protocol: HPLC-Based Kinetic Solubility (High Throughput)

For screening multiple solvents:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 10 µL of stock into 490 µL of the target solvent (final conc. 200 µM).

  • Shake for 24 hours at room temperature.

  • Filter (0.45 µm) and inject onto HPLC (C18 column, Water/Acetonitrile gradient).

  • Compare Peak Area to a standard.

Application-Specific Solvent Selection

Choosing the right solvent is not just about solubility; it is about chemical compatibility with the ethynyl and pyrazole functionalities.

Table 3: Solvent Selection Guide by Application

ApplicationRecommended SolventRationale
Sonogashira Coupling DMF or THF High solubility; DMF promotes the catalytic cycle; THF allows easier workup. [2]
Click Chemistry (CuAAC) tBuOH / Water (1:1) The standard system. The organic fraction dissolves the pyrazole; water solubilizes the copper catalyst.
Lithiation (C-H Activation) Anhydrous THF Essential for stabilizing the lithiated alkyne intermediate at -78°C. Avoid chlorinated solvents (react with alkyl lithiums).
Column Chromatography Hexane / EtOAc Standard normal-phase purification. The compound elutes well; add 1% MeOH if tailing occurs.
NMR Analysis CDCl₃ or DMSO-d6 CDCl₃ provides sharp peaks. DMSO-d6 is required if the sample contains residual water or salts.

Decision Logic:

SolventSelection Start Select Application Reaction Synthesis/Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis BaseSensitive Base Sensitive? (e.g. Lithiation) Reaction->BaseSensitive NormalPhase Silica Gel? Purification->NormalPhase THF Use THF (Anhydrous) BaseSensitive->THF Yes DMF Use DMF/DMSO (Coupling) BaseSensitive->DMF No HexEtOAc Hexane/EtOAc NormalPhase->HexEtOAc Yes ReversePhase Water/MeCN NormalPhase->ReversePhase No (Prep HPLC)

Figure 2: Decision tree for solvent selection based on downstream application.

Safety & Stability Considerations

  • Terminal Alkyne Hazards: The ethynyl group is reactive. Avoid storing concentrated solutions in solvents containing heavy metals (Ag, Cu) without ligands, as explosive acetylides can form.

  • Chlorinated Solvents: While highly soluble in DCM, avoid prolonged storage (>1 week) of the solution, as trace HCl in degrading DCM can add across the triple bond or protonate the pyrazole nitrogen.

  • Polymerization: In highly concentrated solutions (>100 mg/mL) under heat, the ethynyl group may undergo thermal polymerization. Store neat solids at -20°C.

References

  • PubChem. (2025).[1] Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate (Analog Data). National Library of Medicine.[2] Available at: [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Reaction Conditions and Solvents. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

In Silico Prediction of 1-Cyclobutyl-3-ethynyl-1H-pyrazole Bioactivity

Executive Summary & Structural Rationale The molecule 1-cyclobutyl-3-ethynyl-1H-pyrazole (C H N ) represents a "privileged scaffold" in medicinal chemistry. While specific bioactivity data for this exact structure is spa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The molecule 1-cyclobutyl-3-ethynyl-1H-pyrazole (C


H

N

) represents a "privileged scaffold" in medicinal chemistry. While specific bioactivity data for this exact structure is sparse in public chemical repositories, its structural components—the pyrazole core, the lipophilic cyclobutyl moiety, and the rigid ethynyl handle—suggest high potential as a fragment-based lead for kinase inhibition or GPCR modulation.

This guide details a rigorous, self-validating in silico workflow to predict the bioactivity profile of this molecule. Unlike standard screening protocols, this approach integrates inverse docking (target fishing) with molecular dynamics (MD) to transition from static binding predictions to dynamic stability assessments.

Structural Analysis & Chemical Space

The molecule functions as a low-molecular-weight fragment (MW < 200 Da), ideal for "Fragment-Based Drug Discovery" (FBDD).

PropertyValue (Predicted)Medicinal Chemistry Significance
Molecular Weight 146.19 g/mol High ligand efficiency (LE) potential; passes "Rule of 3".
LogP (Consensus) ~1.9Optimal lipophilicity for membrane permeability and CNS penetration.
H-Bond Donors 0Increases permeability; relies on hydrophobic/stacking interactions.
H-Bond Acceptors 1 (N2)Critical for H-bonding with hinge regions (e.g., Kinase ATP pockets).
Rotatable Bonds 1Low entropic penalty upon binding (Rigid ethynyl + semi-rigid pyrazole).
Topological Polar Surface Area ~17.8 ŲExcellent blood-brain barrier (BBB) permeation potential.

Phase I: Target Deconvolution (Inverse Docking)

Traditional docking screens a library of ligands against one target. Here, we invert the process to identify which proteins this specific ligand modulates.

Methodology: The "Target Fishing" Pipeline

We utilize a consensus voting system combining shape-similarity and pharmacophore mapping.

Protocol:

  • Ligand Preparation: Generate 3D conformers of 1-cyclobutyl-3-ethynyl-1H-pyrazole using RDKit or OpenBabel . Energy minimize using the MMFF94 force field.

  • Pharmacophore Mapping: Submit the minimized structure to PharmMapper and SwissTargetPrediction .

    • Mechanism: These tools map the ligand's spatial arrangement of hydrophobic features (cyclobutyl/ethynyl) and electronic features (pyrazole nitrogens) against a database of active pharmacophores.

  • Similarity Ensemble Approach (SEA): Cross-reference results with SEA to identify targets based on topological fingerprint similarity (Tanimoto coefficient > 0.6) to known actives.[1][2][3][4][5]

Visualization: Target Identification Workflow

TargetFishing Ligand 1-cyclobutyl-3-ethynyl-1H-pyrazole (MMFF94 Minimized) PharmMapper PharmMapper (3D Pharmacophore) Ligand->PharmMapper SwissTarget SwissTargetPrediction (2D Fingerprint) Ligand->SwissTarget SEA Similarity Ensemble Approach (SEA) Ligand->SEA Consensus Consensus Scoring (Z-Score Normalization) PharmMapper->Consensus Fit Score SwissTarget->Consensus Probability SEA->Consensus E-Value TopHits Predicted Targets: 1. Tyrosine Kinases (e.g., VEGFR) 2. GPCRs (e.g., CB1) 3. MAO-B Consensus->TopHits

Caption: Consensus-based target deconvolution workflow integrating 2D fingerprints and 3D pharmacophore mapping.

Phase II: Molecular Docking & Interaction Profiling

Based on the pyrazole scaffold's history, Kinases (ATP-binding site) are the highest probability targets. The ethynyl group often occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket.

Protocol: Induced-Fit Docking (IFD)

Standard rigid docking fails to account for the cyclobutyl group's steric demand. We employ Induced-Fit Docking.

Step-by-Step:

  • Grid Generation: Define the search space around the ATP-binding hinge of the target (e.g., VEGFR2, PDB ID: 4ASD). Box size: 20x20x20 Å.

  • Docking Engine: Use AutoDock Vina or Glide (Schrödinger) .

    • Exhaustiveness: Set to 32 (High) to ensure the cyclobutyl ring finds the optimal hydrophobic sub-pocket.

  • Interaction Filters:

    • Hinge Bond: Must observe H-bond between Pyrazole N2 and the backbone NH of the hinge residue (e.g., Cys919 in VEGFR2).

    • Steric Clash: Reject poses where the ethynyl group clashes with the Gatekeeper residue.

Interpretation of Binding Mode
  • Pyrazole N2: Acts as the H-bond acceptor.[4]

  • Cyclobutyl: Occupies the hydrophobic specificity pocket (selectivity filter).

  • Ethynyl: Points towards the solvent channel, allowing for future derivatization (e.g., "Click" chemistry probe development).

Phase III: Molecular Dynamics (MD) Stability

Static docking scores are often false positives. MD simulation is the "Gold Standard" for validating the temporal stability of the predicted complex.

Simulation Protocol (GROMACS)

System Setup:

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P water box, buffered to 0.15 M NaCl.

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

Production Run:

  • Duration: 100 ns.

  • Metric: Root Mean Square Deviation (RMSD).

Success Criteria:

  • Ligand RMSD: Must remain < 2.5 Å relative to the protein backbone after equilibration.

  • H-Bond Occupancy: The critical hinge H-bond must be present in >60% of simulation frames.

Visualization: MD Simulation Logic

MDSimulation cluster_QC Quality Control Complex Ligand-Protein Complex (Docked Pose) Topology Topology Generation (CGenFF / CHARMM36) Complex->Topology Solvation Solvation & Ionization (TIP3P / NaCl) Topology->Solvation Equilibration Equilibration (NVT -> NPT) Solvation->Equilibration Production Production Run (100 ns) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Stable? Stable? Analysis->Stable? RMSD < 2.5Å

Caption: 100ns Molecular Dynamics workflow to validate the temporal stability of the ligand-target complex.

Phase IV: ADMET & Safety Profiling

Before synthesis, we must predict the "drug-likeness" and toxicity risks.

Predicted Profile (Consensus Data)

Using ProTox-II and SwissADME :

ParameterPredictionInterpretation
GI Absorption HighExcellent oral bioavailability expected.
BBB Permeant YesPotential for CNS targets (e.g., Kinases in Glioblastoma).
CYP Inhibition Low (Promiscuity risk)Unlikely to inhibit CYP1A2/2C19; moderate risk for CYP3A4 due to lipophilicity.
Toxicity Class Class 4 (Predicted)Harmful if swallowed (Standard for small nitrogen heterocycles).
PAINS Alert NoneThe ethynyl group is stable; not a Pan-Assay Interference Compound.
The "Ethynyl" Warning

While the ethynyl group is generally stable, it can metabolically activate to form reactive intermediates (via CYP450 oxidation). Researchers should monitor for mechanism-based inhibition (MBI) during in vitro ADME assays.

References

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for bioactive molecule prediction. Nucleic Acids Research. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research. Link

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Pyrazole Bioactivity Review: Faria, J. V., et al. (2017).[6] Recently reported biological activities of pyrazole compounds. Anais da Academia Brasileira de Ciências. Link

Sources

Exploratory

The Cyclobutyl Advantage: SAR and Synthetic Strategies for Cyclobutyl-Substituted Pyrazoles

Executive Summary In modern medicinal chemistry, the "escape from flatland" often leads researchers to saturated heterocycles.[1] While cyclopropyl and isopropyl groups are ubiquitous, the cyclobutyl moiety represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" often leads researchers to saturated heterocycles.[1] While cyclopropyl and isopropyl groups are ubiquitous, the cyclobutyl moiety represents a "Goldilocks" zone of lipophilicity, metabolic stability, and conformational definition that is frequently underutilized.

This technical guide analyzes the Structure-Activity Relationship (SAR) of cyclobutyl-substituted pyrazoles. We explore why this specific motif has become a cornerstone in recent kinase inhibitor discovery (e.g., PF-06873600/Ebvaciclib ), provide a comparative physicochemical analysis against common bioisosteres, and detail self-validating synthetic protocols for their construction.[1]

Physicochemical & Structural Profiling

The cyclobutyl group is not merely a "larger cyclopropyl" or a "constrained isopropyl."[2] It possesses distinct electronic and steric characteristics driven by its ring strain and puckered conformation.

The "Pucker" Effect

Unlike the planar cyclopropyl ring or the freely rotating isopropyl group, the cyclobutane ring exists in a puckered conformation with a dihedral angle of approximately 30–35° .

  • Consequence: This pucker allows the cyclobutyl group to fill hydrophobic pockets with a specific directionality that planar or fully flexible groups cannot mimic.

  • Binding Mode: In kinase ATP pockets (e.g., CDK2/4/6), this pucker often directs the C3-C4 bond of the cyclobutane away from steric clashes while maximizing van der Waals contacts with gatekeeper residues.[1]

Bioisosteric Comparison Table

The following table contrasts the cyclobutyl group with its nearest neighbors.

PropertyIsopropyl (-CH(CH₃)₂)Cyclopropyl (-C₃H₅)Cyclobutyl (-C₄H₇) Cyclopentyl (-C₅H₉)
Steric Bulk (A-value) ModerateLowMedium High
Conformation Flexible (Rotatable)Rigid (Planar)Rigid (Puckered ~35°) Flexible (Envelope)
Lipophilicity (ΔClogP) Baseline-0.3 (More Polar)+0.1 (Similar) +0.6 (More Lipophilic)
Metabolic Liability High (Benzylic oxid.)Low (Ring strain)Low/Med (Ring strain) Med (Ring oxidation)
Key Advantage Easy SynthesisSolubilityShape/Selectivity Hydrophobic Fill

Analyst Note: The cyclobutyl group often solves the "Potency vs. Stability" cliff. Isopropyl groups are prone to CYP450-mediated hydroxylation at the methine tertiary carbon.[1] While cyclobutane also has a methine, the ring strain (~26 kcal/mol) and steric shielding often reduce the rate of oxidative clearance compared to acyclic counterparts.

SAR Case Study: The Path to PF-06873600 (Ebvaciclib)

The discovery of PF-06873600 , a selective CDK2/4/6 inhibitor, illustrates the critical role of the cyclobutyl-pyrazole motif.[1]

The Challenge

Early lead compounds utilizing an isopropyl-pyrazole moiety showed potent CDK inhibition but suffered from rapid metabolic clearance and suboptimal selectivity against off-target kinases (e.g., CDK9).[1]

The Cyclobutyl Solution

Replacing the isopropyl group with a cyclobutyl ring resulted in:

  • Potency Retention: The cyclobutyl group maintained the necessary hydrophobic contacts in the ATP binding pocket.

  • Selectivity Gain: The rigid, puckered shape of the cyclobutyl ring created a steric clash with non-target kinases that possessed slightly smaller or differently shaped pockets (e.g., GSK3β).[1]

  • Metabolic Improvement: The constrained ring reduced the entropic penalty of binding and shielded the N1-position from rapid dealkylation/oxidation.

SAR Logic Flow (DOT Diagram)

The following diagram visualizes the decision matrix used to select the cyclobutyl moiety.

SAR_Logic Start Lead Optimization (Isopropyl-Pyrazole) Problem Issue: Metabolic Instability & Poor Selectivity Start->Problem OptionA Cyclopropyl Problem->OptionA Reduce Bulk OptionB Cyclopentyl Problem->OptionB Increase Bulk OptionC Cyclobutyl Problem->OptionC Rigidify ResultA Loss of Potency (Too small) OptionA->ResultA ResultB Steric Clash (Too bulky) OptionB->ResultB ResultC Optimal Fit (Goldilocks Zone) OptionC->ResultC Outcome Clinical Candidate (PF-06873600) ResultC->Outcome

Figure 1: SAR decision tree illustrating the selection of the cyclobutyl moiety during the optimization of kinase inhibitors.

Synthetic Methodologies

Constructing N-cyclobutyl pyrazoles can be challenging due to the poor electrophilicity of cyclobutyl halides (secondary carbon, steric hindrance) and the competing elimination reactions.

Method A: Mitsunobu Coupling (Recommended)

The most reliable method for late-stage functionalization is the Mitsunobu reaction using cyclobutanol.[1] This avoids the harsh conditions required for SN2 displacement on secondary halides.

Protocol:

  • Reagents: 1H-Pyrazole derivative (1.0 eq), Cyclobutanol (1.5 eq), Triphenylphosphine (PPh₃, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve Pyrazole, Cyclobutanol, and PPh₃ in THF under N₂ atmosphere.

    • Cool to 0°C.[1]

    • Add DIAD dropwise over 10 minutes.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation: Monitor by LC-MS. The product typically elutes later than the starting material due to increased lipophilicity.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: Direct Alkylation (Scale-Up Route)

For larger scales where DIAD is cost-prohibitive, direct alkylation with cyclobutyl bromide is viable but requires specific conditions to minimize elimination to cyclobutene.[1]

Protocol:

  • Reagents: 1H-Pyrazole (1.0 eq), Cyclobutyl bromide (2.0 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq).

  • Solvent: DMF (Dimethylformamide) or NMP.[1]

  • Procedure:

    • Mix Pyrazole and Cs₂CO₃ in DMF.

    • Add Cyclobutyl bromide.[1][2]

    • Heat to 90°C in a sealed tube for 16–24 hours. (Note: High temperature is required due to the slow SN2 rate on the cyclobutyl ring).

  • Caveat: Expect 10–15% elimination byproduct (cyclobutene gas).[1] Use excess alkyl halide.[1]

Synthetic Workflow Diagram

Synthesis_Flow Input 1H-Pyrazole Core Decision Scale & Stage? Input->Decision RouteA Route A: Mitsunobu (Discovery/Small Scale) Decision->RouteA < 1g RouteB Route B: Alkylation (Process/Large Scale) Decision->RouteB > 10g CondA Cyclobutanol + DIAD + PPh3 THF, 0°C to RT RouteA->CondA CondB Cyclobutyl Bromide + Cs2CO3 DMF, 90°C RouteB->CondB Product N-Cyclobutyl Pyrazole CondA->Product CondB->Product

Figure 2: Selection guide for synthetic routes based on scale and reagent availability.

Advanced Considerations: Regioselectivity

When alkylating unsymmetrical pyrazoles (e.g., 3-substituted vs. 5-substituted), regioselectivity is a critical challenge.[1]

  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen (N1 distal to the bulky C3 substituent).

  • Electronic Control: Electron-withdrawing groups at C3 can shift the pKa, altering the ratio.[1]

  • Solution: If a specific regioisomer is required (e.g., the sterically crowded 1,5-disubstituted pyrazole), cyclocondensation is preferred over alkylation.[1] React a 1,3-diketone with cyclobutylhydrazine hydrochloride (CAS: 30696-03-8) to form the ring directly with predictable regiochemistry.[1]

References

  • Freeman-Cook, K., et al. (2021).[1][3] "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer."[1][4] Journal of Medicinal Chemistry. Link[1]

  • Sweis, R. F., et al. (2014).[1] "Discovery of A-366, a Potent and Selective Inhibitor of Histone Methyltransferase G9a."[5] ACS Medicinal Chemistry Letters. Link[1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. (Discusses comparative metabolic stability of 4-membered rings). Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Pfizer Inc. (2018).[1] "Patent WO2018033815: Pyrazole Derivatives as CDK Inhibitors."[1] (Primary source for PF-06873600 synthesis). Link

Sources

Foundational

Thermogravimetric analysis of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Topic: Thermogravimetric Analysis of 1-cyclobutyl-3-ethynyl-1H-pyrazole Content Type: Technical Whitepaper / Method Development Guide Audience: Pharmaceutical Researchers, Process Safety Engineers, and Analytical Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermogravimetric Analysis of 1-cyclobutyl-3-ethynyl-1H-pyrazole Content Type: Technical Whitepaper / Method Development Guide Audience: Pharmaceutical Researchers, Process Safety Engineers, and Analytical Chemists.

A Methodological Framework for Characterizing High-Energy Intermediates

Executive Summary: The Thermal Context

In the landscape of modern drug discovery, 1-cyclobutyl-3-ethynyl-1H-pyrazole represents a critical class of "click-ready" intermediates. The presence of the terminal alkyne (ethynyl group) facilitates rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the cyclobutyl moiety provides necessary lipophilicity and metabolic stability.

However, this structural dualism presents specific thermal challenges. The ethynyl group introduces potential for exothermic polymerization, while the cyclobutyl ring introduces steric strain (~26 kcal/mol). Thermogravimetric Analysis (TGA), particularly when coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA), is not merely a purity check—it is a mandatory safety gate before process scale-up.

This guide details the rigorous experimental protocol for characterizing the thermal stability, volatility, and decomposition kinetics of this compound, ensuring data integrity for regulatory filing and process safety.

Structural Hazard & Degradation Analysis

Before initiating thermal analysis, one must understand the theoretical degradation pathways to interpret the TGA curve correctly.

The "Dual-Trigger" Instability

The molecule contains two thermally sensitive zones:

  • The Ethynyl Handle (C≡C-H): Terminal alkynes are metastable. At elevated temperatures, they undergo exothermic cross-linking or polymerization. In a TGA experiment, this may appear as mass conservation (if the polymer is stable) accompanied by a sharp DSC exotherm, or mass loss if the fragments volatilize.

  • The Cyclobutyl N-Substituent: While kinetically stable at ambient conditions, N-cyclobutyl groups can undergo thermal elimination at high temperatures (

    
    ), releasing cyclobutene or butadiene via radical fragmentation.
    
Theoretical Decomposition Pathway (DOT Visualization)

The following diagram illustrates the competing thermal events that the TGA protocol must resolve.

DecompositionPathways Compound 1-Cyclobutyl-3-ethynyl-1H-pyrazole (Solid/Low-Melting Solid) Sublimation Physical Sublimation (Endothermic, 100% Mass Loss) Compound->Sublimation Low T (<150°C) Vacuum/Open Pan Polymer Polymerization (Thermal Cross-link) (Exothermic, No Mass Loss) Compound->Polymer Onset >180°C Hermetic Pan Frag1 Cyclobutyl Elimination (Release of C4H6) Polymer->Frag1 T > 300°C Frag2 Pyrazole Core Breakdown (HCN / Nitrile Release) Polymer->Frag2 T > 450°C

Caption: Theoretical thermal events for 1-cyclobutyl-3-ethynyl-1H-pyrazole. TGA must distinguish between physical sublimation and chemical degradation.

Experimental Protocol: The Self-Validating Workflow

Standard TGA runs (10°C/min in open pans) are insufficient for this compound due to its potential volatility and reactivity. The following protocol ensures valid, reproducible data.

Sample Preparation & Pan Selection
  • Sample Mass: 3–5 mg. (Higher masses can lead to thermal runaway during alkyne polymerization).

  • Particle Size: If solid, gently crush to a uniform fine powder to ensure good thermal contact. Do not ball-mill vigorously, as mechanical energy can trigger alkyne reactions.

  • Crucible Selection (Critical):

    • Run 1 (Volatiles/Solvents): Alumina (

      
      ) open pan. Allows detection of residual solvents and sublimation.[1]
      
    • Run 2 (Decomposition/Safety): Aluminum hermetic pan with a laser-drilled pinhole (50 µm) . This "self-generated atmosphere" suppresses sublimation, forcing the material to reach decomposition temperatures, allowing accurate determination of

      
       for degradation.
      
Instrument Parameters
  • Carrier Gas: Nitrogen (

    
    ) at 50 mL/min (Purge) / 20 mL/min (Balance protection).
    
    • Note: Do not use Air/Oxygen initially. Alkynes + Oxygen + Heat = High combustion risk.

  • Temperature Program:

    • Equilibration:

      
       for 5 min.
      
    • Ramp:

      
       to 
      
      
      
      . (Slower ramp improves resolution of overlapping events).
    • Isothermal Hold: If a mass loss step is observed at

      
      , hold at that T for 30 min to distinguish solvent loss (stops eventually) from sublimation (continuous linear loss).
      
Hyphenated Analysis (TGA-MS)

To validate the mass loss steps, couple the TGA to a Mass Spectrometer. Monitor the following ion currents:

  • m/z 18 (H2O): Moisture.

  • m/z 26 (C2H2): Acetylene fragment (Ethynyl degradation).

  • m/z 54 (C4H6): Cyclobutadiene/Butadiene (Cyclobutyl ring opening).

  • m/z 27 (HCN): Pyrazole ring fragmentation.

Data Interpretation & Quantitative Analysis

The resulting TGA curve will likely exhibit three distinct zones. Use the table below to classify the observed behavior.

Diagnostic Table: Event Identification
TGA FeatureDSC CorrelationInterpretationAction Required
Mass loss < 100°C Broad EndothermResidual Solvent/MoistureQuantify % loss. Check drying process.
Sharp Mass loss (100-180°C) Sharp EndothermSublimation Use pinhole pan to suppress. This is not degradation.
No Mass Loss (150-250°C) Sharp Exotherm Polymerization CRITICAL SAFETY FINDING. The alkyne is reacting. Calculate

and Enthalpy (

).
Stepwise Mass Loss (>250°C) Complex ExothermsDegradation 1st Step: Cyclobutyl loss. 2nd Step: Pyrazole breakdown.
Calculating the Limit of Thermal Stability ( )

For regulatory specs, the "decomposition temperature" is often defined as the temperature at 5% mass loss (


).
  • Normalize the mass to the dry weight (post-solvent loss).

  • Identify the temperature where

    
    .
    
  • Correction: If sublimation occurs,

    
     is physically meaningless. You must report the DSC Onset Temperature  of the first exothermic event instead.
    

Expert Insight: For ethynyl-pyrazoles, the DSC onset of polymerization often precedes significant mass loss. Relying solely on TGA for stability data is dangerous. Always report the DSC onset.

Kinetic Modeling (Advanced Application)

For shelf-life prediction or process safety (e.g., milling), apply Model-Free Kinetics (Friedman or Ozawa-Flynn-Wall) .

Protocol:

  • Perform TGA/DSC runs at heating rates (

    
    ) of 2, 5, 10, and 20 °C/min.
    
  • Plot

    
     vs. 
    
    
    
    for specific conversion degrees (
    
    
    ).
  • Calculate Activation Energy (

    
    ) using the Arrhenius relationship:
    
    
    
    

Acceptance Criteria:

  • If

    
     drops significantly as conversion increases, the reaction is autocatalytic (common for alkynes). This indicates a high safety risk during bulk storage.
    

References

  • PubChem. (2025).[2][3] Compound Summary: 1-cyclobutyl-3-ethynyl-1H-pyrazole (CID 155821380).[2] National Library of Medicine. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceutical Intermediates: TGA and DSC Principles. Retrieved from [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard reference for TGA methodology).
  • ASTM E2550-21. Standard Test Method for Thermal Stability by Thermogravimetry. ASTM International. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Context for alkyne reactivity). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1-Cyclobutyl-3-ethynyl-1H-pyrazole

This Application Note provides a validated, high-fidelity protocol for the synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole . This specific scaffold is a critical pharmacophore in medicinal chemistry, often serving as a "...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole . This specific scaffold is a critical pharmacophore in medicinal chemistry, often serving as a "warhead" for covalent inhibition (e.g., JAK3 inhibitors) or as a bioorthogonal handle for click chemistry applications.

The protocol prioritizes regiocontrol and scalability , utilizing a convergent "Alkylation-Coupling" strategy that avoids the safety hazards associated with de novo hydrazine synthesis.

Executive Summary & Retrosynthetic Analysis

The synthesis of N-alkyl-3-substituted pyrazoles is historically plagued by regioselectivity issues, often yielding mixtures of 1,3- and 1,5-isomers. While de novo cyclization (using cyclobutylhydrazine) is possible, it often suffers from poor regiocontrol and the instability of the hydrazine precursor.

This protocol employs a Regioselective N-Alkylation / Sonogashira / Deprotection sequence. This route allows for the rigorous separation and identification of the correct regioisomer early in the synthesis (at the halide stage), preserving the expensive palladium catalysts and alkyne reagents for the final steps.

Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Target 1-Cyclobutyl-3-ethynyl-1H-pyrazole (Target) Intermediate1 1-Cyclobutyl-3-(TMS-ethynyl)-1H-pyrazole (Protected Alkyne) Intermediate1->Target Desilylation (K2CO3, MeOH) Intermediate2 1-Cyclobutyl-3-iodo-1H-pyrazole (Key Regioisomer) Intermediate2->Intermediate1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) StartingMaterial 3-Iodo-1H-pyrazole (Commercially Available) StartingMaterial->Intermediate2 N-Alkylation (Cs2CO3, DMF, Heat) Byproduct 1-Cyclobutyl-5-iodo-1H-pyrazole (Undesired Isomer - Removed) StartingMaterial->Byproduct Minor/Major Mix Reagent1 Bromocyclobutane (Electrophile) Reagent1->Intermediate2

Caption: Retrosynthetic disconnection showing the convergent assembly via N-alkylation and Sonogashira coupling. The critical control point is the separation of the 1,3- and 1,5-iodo isomers.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclobutyl-3-iodo-1H-pyrazole

Objective: Install the cyclobutyl ring on the pyrazole nitrogen. Critical Challenge: Regioselectivity. Alkylation of 3-iodopyrazole typically yields a mixture of 1,3-substituted (Target) and 1,5-substituted (Byproduct) isomers. The 1,3-isomer is thermodynamically favored but steric factors can influence the ratio.

  • Reagents:

    • 3-Iodo-1H-pyrazole (1.0 equiv)

    • Bromocyclobutane (1.5 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF) (Anhydrous, 0.5 M conc.)

  • Procedure:

    • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodo-1H-pyrazole (e.g., 1.94 g, 10 mmol) in anhydrous DMF (20 mL).

    • Base Addition: Add Cs₂CO₃ (6.5 g, 20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation.

    • Alkylation: Add bromocyclobutane (1.4 mL, 15 mmol) dropwise via syringe.

    • Heating: Equip the flask with a reflux condenser and heat the mixture to 90°C for 16 hours. Note: Bromocyclobutane is a secondary halide and less reactive; elevated temperature is required.

    • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification (CRITICAL): The crude residue contains both isomers. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

      • Target (1,3-isomer): Typically elutes second (more polar) or first depending on the specific stationary phase interactions, but often the 1,3-isomer is less hindered. Validation is required (see Analytical Check).

      • Yield Expectation: 60-75% combined yield; ~3:1 to 5:1 ratio favoring the 1,3-isomer.

Analytical Check (Self-Validation):

  • 1H NMR NOE (Nuclear Overhauser Effect): This is the only reliable way to distinguish the isomers without X-ray.

    • Target (1,3-isomer): Irradiation of the cyclobutyl methine proton (N-CH) should show a strong NOE enhancement of the pyrazole H-5 proton (a doublet, or singlet if C4 is substituted).

    • Byproduct (1,5-isomer): The N-CH is adjacent to the Iodine atom. Irradiation of N-CH will show NO enhancement of a pyrazole ring proton (or very weak enhancement of H-4).

Step 2: Sonogashira Coupling

Objective: Install the protected alkyne handle.

  • Reagents:

    • 1-Cyclobutyl-3-iodo-1H-pyrazole (1.0 equiv)

    • Trimethylsilylacetylene (TMSA) (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

    • Copper(I) Iodide (CuI) (0.10 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • THF (Degassed, 0.2 M)

  • Procedure:

    • Setup: Charge a dried Schlenk flask with the iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Nitrogen/Argon (3 cycles).

    • Solvent: Add degassed THF and Et₃N via syringe.

    • Addition: Add TMSA dropwise.

    • Reaction: Stir at Room Temperature for 4-6 hours. If conversion is slow (monitored by TLC/LCMS), heat to 50°C. Note: Iodopyrazoles are highly reactive in Sonogashira couplings; mild conditions usually suffice.

    • Workup: Filter through a pad of Celite to remove metal precipitates. Wash with EtOAc. Concentrate the filtrate.

    • Purification: Flash chromatography (0-10% EtOAc in Hexanes). The product is a stable oil or low-melting solid.

Step 3: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.

  • Reagents:

    • 1-Cyclobutyl-3-(TMS-ethynyl)-1H-pyrazole (1.0 equiv)

    • Potassium Carbonate (K₂CO₃) (1.5 equiv)

    • Methanol (MeOH) (0.2 M)

  • Procedure:

    • Dissolve the TMS-protected intermediate in MeOH.

    • Add K₂CO₃ solid. Stir at room temperature for 1-2 hours.

    • Workup: Dilute with Et₂O or DCM, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Final Purification: Short silica plug filtration or recrystallization (if solid) to remove trace silanols.

Process Parameters & Troubleshooting

ParameterSpecificationRationale
Alkylation Temp 90°CCyclobutyl bromide is a secondary electrophile and sterically hindered; requires energy to overcome activation barrier.
Base Choice Cs₂CO₃The "Cesium Effect" often improves yields and reaction rates for N-alkylation compared to K₂CO₃ due to higher solubility in DMF.
Isomer ID NOE Required 1,3- and 1,5-isomers have identical mass (LCMS) and similar Rf. NMR NOE is the gold standard for assignment.
Coupling Atmosphere Inert (Ar/N₂)Pd(0) species generated in situ are oxygen-sensitive. Oxygen causes homocoupling of the alkyne (Glaser coupling).
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Alkylation).

    • Solution: Switch to Cyclobutyl Tosylate (more reactive than bromide) or add a catalytic amount of NaI (Finkelstein condition) to generate the iodide in situ. Alternatively, use NaH in THF if Cs₂CO₃ is insufficient, though this may alter the regioselectivity ratio.

  • Problem: Inseparable Isomers.

    • Solution: If flash chromatography fails, use Preparative HPLC (C18 column, Water/Acetonitrile gradient). The isomers typically have distinct retention times on reverse phase.

  • Problem: Alkyne polymerization.

    • Solution: Store the final product as a solution in DCM or at -20°C. Terminal alkynes on heterocycles can be unstable neat.

Safety & Handling

  • Alkyl Halides: Bromocyclobutane is an irritant and lachrymator. Handle in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of waste in dedicated heavy metal streams.

  • Pressure: Heating DMF to 90°C in a closed system can generate pressure. Use a reflux condenser open to an inert gas line (balloon or manifold).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

    • Relevance: Discusses the thermodynamic preference for 1,3-isomers and separ
  • Sonogashira Coupling Standards

    • Title: Sonogashira Coupling - Reaction Mechanism and Conditions.
    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

    • Relevance: Provides the standard catalytic cycles and solvent choices for coupling terminal alkynes to aryl halides.
  • Mitsunobu Alternative (For Cyclobutanol)

    • Title: Mitsunobu Reaction: Mechanism and Modifications.[1][2]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

    • Relevance: Cited as an alternative route if the alkyl halide reaction fails, utilizing cyclobutanol and DIAD/PPh3.
  • General Pyrazole Synthesis

    • Title: Pyrazole Synthesis - Recent Literature.[3][4]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

    • Relevance: Broad overview of pyrazole construction methods confirming the robustness of the alkylation approach for simple N-alkyl deriv

Sources

Application

Click chemistry reactions involving 1-cyclobutyl-3-ethynyl-1H-pyrazole

An In-Depth Guide to the Application of 1-Cyclobutyl-3-ethynyl-1H-pyrazole in Click Chemistry Authored by a Senior Application Scientist This document provides detailed application notes and protocols for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Cyclobutyl-3-ethynyl-1H-pyrazole in Click Chemistry

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 1-cyclobutyl-3-ethynyl-1H-pyrazole in click chemistry reactions. The focus is on providing robust, reproducible methodologies grounded in established chemical principles, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The Power of Click Chemistry and the Pyrazole Scaffold

"Click chemistry" describes a class of reactions that are rapid, efficient, and specific, proceeding under mild, often aqueous, conditions to give high yields of a single product. These bioorthogonal reactions have become indispensable tools in drug discovery, bioconjugation, and materials science.[1] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This reaction is primarily performed in two modes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][3]

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[4][5] Its five-membered heterocyclic structure is metabolically stable and serves as a versatile platform for introducing diverse functionalities that can interact with biological targets.[6][7] Consequently, incorporating pyrazole moieties into molecules via click chemistry is a highly attractive strategy for developing novel therapeutics and chemical probes.[4][5]

1-Cyclobutyl-3-ethynyl-1H-pyrazole is a valuable building block for this purpose. It features a terminal alkyne group, the key functional handle for the click reaction, and a cyclobutyl-substituted pyrazole core. The cyclobutyl group can enhance metabolic stability and provide a vector for exploring specific binding pockets in target proteins.

Application I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, renowned for its reliability and high efficiency in exclusively forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[8][9] The copper(I) catalyst is essential for activating the terminal alkyne, drastically accelerating the reaction rate compared to the uncatalyzed thermal cycloaddition.[8][10]

Core Principle & Mechanism

The reaction proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[9][10][11] This mechanism ensures high regioselectivity, which is a major advantage for applications where precise molecular architecture is critical.[8][12]

CuAAC_Mechanism cluster_cycle Cu_I Cu(I) Catalyst Cu_Acetylide R¹-C≡C-Cu(I) Copper Acetylide Alkyne R¹-C≡CH (1-Cyclobutyl-3-ethynyl-1H-pyrazole) Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R²-N₃ Cu_Acetylide->Cu_Triazolide Azide R²-N₃ Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis Cu_Triazolide->Product Product->Cu_I Regeneration of Catalyst

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Protocol: Synthesis of 1-Benzyl-4-(1-cyclobutyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole

This protocol details a representative CuAAC reaction between 1-cyclobutyl-3-ethynyl-1H-pyrazole and benzyl azide.

Materials and Reagents:

  • 1-Cyclobutyl-3-ethynyl-1H-pyrazole

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

  • Standard laboratory glassware, magnetic stirrer, and TLC plates

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclobutyl-3-ethynyl-1H-pyrazole (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.1 M).

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 eq, ~0.1 M in water) and sodium ascorbate (0.1 eq, ~1 M in water). Causality Note: Sodium ascorbate is a reducing agent that generates the active Cu(I) species in situ from the more stable Cu(II) salt. This is a common and convenient method for initiating the catalytic cycle.

  • Reaction Initiation: Add the CuSO₄ solution to the flask containing the alkyne and azide, followed immediately by the sodium ascorbate solution. The solution may turn from pale blue to a yellow-green or heterogeneous mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A successful reaction will show the consumption of the starting materials and the appearance of a new, more polar spot (the triazole product).

  • Work-up: Once the reaction is complete, add water to the flask and extract the product with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: This washing step removes residual copper salts and other aqueous-soluble impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted triazole product.

Quantitative Data Summary
ParameterRecommended ValueRationale
Stoichiometry 1.05 eq. AzideA slight excess of one reagent ensures complete consumption of the other.
Catalyst Loading (CuSO₄) 1-5 mol%Sufficient to ensure a fast reaction rate without complicating purification.[13]
Reducing Agent (Na Ascorbate) 2-10 mol%Ensures complete reduction of Cu(II) to the active Cu(I) state.
Solvent System t-BuOH/H₂O (1:1)A versatile system that solubilizes a wide range of organic substrates.[8]
Temperature Room TemperatureThe reaction is highly efficient and typically does not require heating.[14]
Typical Yield >90%CuAAC reactions are known for their high efficiency and yields.[14]

Application II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Important Note on Applicability

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free click reaction.[][15] It relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to overcome the activation energy barrier for the cycloaddition with an azide.[16][17]

1-cyclobutyl-3-ethynyl-1H-pyrazole, being a terminal alkyne, lacks the requisite ring strain and is therefore NOT a suitable substrate for SPAAC reactions. Attempting a direct reaction between this molecule and an azide without a copper catalyst will not proceed under typical SPAAC conditions.[3]

Alternative Workflow: A Conceptual Approach for Metal-Free Ligation

To utilize the 1-cyclobutyl-pyrazole scaffold in a metal-free context, the strategy must be inverted. Instead of using the pyrazole as the alkyne component, one would synthesize an azide-functionalized pyrazole and react it with a molecule that has been modified with a strained alkyne (e.g., BCN, DIBO, or DBCO).[15][17]

SPAAC_Workflow Pyrazole_Core 1-Cyclobutyl-pyrazole Core Azide_Pyrazole Azide-Functionalized Pyrazole (R¹-N₃) Pyrazole_Core->Azide_Pyrazole Functionalization SPAAC_Reaction SPAAC Reaction (Metal-Free, 37°C) Azide_Pyrazole->SPAAC_Reaction Biomolecule Biomolecule or Drug Fragment (R²) Strained_Alkyne Strained Alkyne-Modified Biomolecule (R²-DBCO) Biomolecule->Strained_Alkyne Modification Strained_Alkyne->SPAAC_Reaction Final_Conjugate Final Triazole Conjugate SPAAC_Reaction->Final_Conjugate

Figure 2: Conceptual workflow for a SPAAC reaction involving the pyrazole scaffold.

This alternative approach allows researchers to leverage the desirable properties of the 1-cyclobutyl-pyrazole moiety in biological systems where the potential cytotoxicity of a copper catalyst is a concern.

References

  • Pyrazolone ligation-mediated versatile sequential bioconjugations. RSC Publishing. Available at: [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4-π-Alkyne Intermediate. PubMed. Available at: [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available at: [Link]

  • The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis. PubMed. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. PubMed. Available at: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. ResearchGate. Available at: [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). Available at: [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available at: [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Pyrazolone-mediated sequential ligation. (a) Reaction schemes. (b) UPLC... ResearchGate. Available at: [Link]

  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. Available at: [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. PMC. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Available at: [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. Available at: [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ResearchGate. Available at: [Link]

  • Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 1-Cyclobutyl-3-ethynyl-1H-pyrazole as a Bioorthogonal Molecular Probe

Abstract These application notes provide a comprehensive technical guide for utilizing 1-cyclobutyl-3-ethynyl-1H-pyrazole as a versatile molecular probe for bioorthogonal labeling and cellular imaging. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for utilizing 1-cyclobutyl-3-ethynyl-1H-pyrazole as a versatile molecular probe for bioorthogonal labeling and cellular imaging. We will delve into the underlying chemical principles, provide detailed, validated protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, and discuss the rationale behind its design, focusing on the synergistic roles of the pyrazole core, the terminal ethynyl group, and the cyclobutyl moiety. This document is intended for researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and molecular imaging.

Introduction: The Rationale for a Novel Bioorthogonal Probe

The ability to study biomolecules in their native environment is a cornerstone of modern chemical biology.[1] Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for this purpose.[2][3] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," stands as a premier bioorthogonal reaction due to its high efficiency, selectivity, and biocompatibility under aqueous conditions.[4][5][6]

At the heart of this technique lies the molecular probe, a molecule bearing a reactive handle—in this case, a terminal alkyne—that can be metabolically incorporated into or targeted to a specific biomolecule. We present 1-cyclobutyl-3-ethynyl-1H-pyrazole as a novel probe designed for enhanced performance in bioorthogonal applications.

The key design features of this probe are:

  • The Ethynyl Group: This terminal alkyne serves as the reactive handle for the CuAAC reaction, enabling covalent ligation to azide-modified biomolecules with high specificity.[3][7]

  • The Pyrazole Core: Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad range of biological activities and metabolic stability.[8][9][10] This stable aromatic core provides a rigid scaffold for the ethynyl group.

  • The Cyclobutyl Moiety: The incorporation of a cyclobutyl group is a strategic design choice. In medicinal chemistry, cyclobutyl groups are known to enhance metabolic stability, improve solubility, and provide a three-dimensional structural element that can favorably interact with hydrophobic pockets in target biomolecules.[11][12][13][14]

The combination of these features in 1-cyclobutyl-3-ethynyl-1H-pyrazole offers a potentially superior molecular probe with favorable pharmacokinetic and pharmacodynamic properties for a range of applications, from in-vitro labeling to in-vivo imaging.

Physicochemical Properties and Synthesis Overview

While no literature data is currently available for this specific compound, its properties can be predicted based on its constituent parts.[15]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H10N2Based on structure[15]
Molecular Weight 146.19 g/mol Calculated from formula
Solubility Predicted to be soluble in organic solvents (DMSO, DMF) and moderately soluble in aqueous buffers.The pyrazole core and cyclobutyl group contribute to its organic solubility, while the nitrogen atoms in the pyrazole ring may allow for some aqueous solubility.
Stability Expected to be stable under typical physiological conditions (pH 7.4, 37°C).Pyrazole rings are generally stable aromatic systems.
Reactivity The terminal alkyne is highly reactive towards azides in the presence of a Cu(I) catalyst.This is the basis for its use in click chemistry.[4]

Synthesis: The synthesis of 1,3-disubstituted pyrazoles is well-established in organic chemistry. A common route involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[16] For 1-cyclobutyl-3-ethynyl-1H-pyrazole, a plausible synthetic route would involve the reaction of cyclobutylhydrazine with a suitable ethynyl-containing 1,3-dicarbonyl precursor.[17][18]

Core Application: Bioorthogonal Labeling via CuAAC

The primary application of 1-cyclobutyl-3-ethynyl-1H-pyrazole is the covalent labeling of azide-modified biomolecules. This can be applied to a wide range of targets, including proteins, nucleic acids, and glycans, that have been metabolically or synthetically functionalized with an azide group.[3][7]

Workflow Overview:

G cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: Labeling Reaction cluster_2 Step 3: Downstream Analysis a Metabolic Labeling (e.g., Azido-sugars, Azidohomoalanine) c Incubate with 1-cyclobutyl-3-ethynyl-1H-pyrazole a->c b Chemical Modification (e.g., Azide-NHS ester) b->c d Add Cu(I) Catalyst System (CuSO4, Reductant, Ligand) c->d Click Reaction e Fluorescence Microscopy d->e f Western Blot / SDS-PAGE d->f g Mass Spectrometry d->g h Pull-down / Enrichment d->h

Caption: General workflow for bioorthogonal labeling.

Detailed Protocols

4.1. General Stock Solution Preparation

  • 1-cyclobutyl-3-ethynyl-1H-pyrazole: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO4): Prepare a 100 mM stock solution in nuclease-free water. Store at room temperature.[4]

  • Reducing Agent (Sodium Ascorbate): Prepare a 1 M stock solution in nuclease-free water. This solution is prone to oxidation, so prepare it fresh for each experiment.[19]

  • Copper-chelating Ligand (THPTA): Prepare a 200 mM stock solution of tris(3-hydroxypropyltriazolylmethyl)amine in water. Store at -20°C.[4] THPTA is recommended for its water solubility and ability to maintain cell viability in live-cell labeling experiments.[4]

4.2. Protocol for In-Vitro Protein Labeling

This protocol is designed for labeling 100 µg of an azide-modified protein in a 100 µL reaction volume.

  • Prepare the Protein: In a microcentrifuge tube, add your azide-modified protein to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the Probe: Add 1 µL of the 10 mM 1-cyclobutyl-3-ethynyl-1H-pyrazole stock solution to the protein solution for a final concentration of 100 µM. Mix gently by pipetting.

  • Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:

    • 1 µL of 100 mM CuSO4

    • 2 µL of 200 mM THPTA Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the 3 µL of the catalyst premix to the protein/probe solution.

    • Add 1 µL of freshly prepared 1 M sodium ascorbate to initiate the reaction. The final concentrations will be approximately 1 mM CuSO4, 4 mM THPTA, and 10 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1 hour. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

  • Reaction Quenching (Optional): The reaction can be stopped by adding 10 µL of 0.5 M EDTA.

  • Downstream Processing: The labeled protein can now be purified from excess reagents using standard techniques such as spin desalting columns or dialysis. The labeled protein is now ready for downstream applications like SDS-PAGE analysis with a corresponding reporter (e.g., azide-fluorophore).

4.3. Protocol for Live-Cell Imaging

This protocol assumes cells have been pre-treated with an azide-containing metabolic label (e.g., azido-sugar for glycan labeling).

  • Cell Culture: Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes) and culture under standard conditions.

  • Metabolic Labeling: Incubate cells with the desired azide-containing metabolic precursor for a time course determined by the specific biological process being studied (typically 12-48 hours).

  • Wash: Gently wash the cells three times with pre-warmed PBS or serum-free media to remove unincorporated metabolic labels.

  • Prepare Labeling Medium: Prepare a labeling medium containing:

    • 1-cyclobutyl-3-ethynyl-1H-pyrazole (final concentration 25-100 µM)

    • A corresponding azide-fluorophore (final concentration 1-5 µM)

    • CuSO4 (final concentration 50-100 µM)

    • THPTA (final concentration 250-500 µM)

    • Sodium Ascorbate (final concentration 1-2 mM)

    • Important: Add the sodium ascorbate to the medium immediately before adding it to the cells to initiate the reaction.

  • Labeling: Remove the wash buffer from the cells and add the complete labeling medium. Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash and Image:

    • Remove the labeling medium and wash the cells three times with PBS.

    • Add fresh culture medium or a suitable imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Reaction Mechanism Visualization:

G Probe 1-Cyclobutyl-3-ethynyl-1H-pyrazole (Alkyne) Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Probe->Catalyst Azide Azide-Modified Biomolecule Azide->Catalyst Product Stable Triazole Linkage Catalyst->Product [3+2] Cycloaddition

Caption: CuAAC "Click Chemistry" Reaction.

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Degraded sodium ascorbate.Always use a freshly prepared solution of sodium ascorbate.
Insufficient probe or azide concentration.Optimize the concentration of the probe and ensure efficient incorporation of the azide label.
Inactive catalyst.Ensure the correct ratio of CuSO4 to ligand. Prepare the catalyst premix just before use.
High Background Signal (Imaging) Non-specific binding of the probe or fluorophore.Increase the number of wash steps. Include a blocking step with BSA or serum if necessary. Reduce the concentration of the probe/fluorophore.
Cell Toxicity (Imaging) High concentration of copper.The use of a chelating ligand like THPTA is crucial to mitigate copper toxicity.[1] Optimize the copper concentration to the lowest effective level. Reduce incubation time.

Conclusion

1-cyclobutyl-3-ethynyl-1H-pyrazole represents a rationally designed molecular probe for bioorthogonal chemistry. Its unique combination of a reactive ethynyl group, a stable pyrazole core, and a metabolically influential cyclobutyl moiety makes it a promising tool for a wide range of applications in chemical biology and drug discovery. The protocols provided herein offer a robust starting point for researchers to explore the utility of this novel probe in their specific experimental systems.

References

  • Bio-Synthesis Inc. Bioorthogonal Probes. [Link]

  • The Content Authority. Cyclobutane vs Cyclobutyl: When To Use Each One In Writing?. [Link]

  • Yuan, L., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

  • Biomaxlab. Bioorthogonal Probes. [Link]

  • Steverlynck, M., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Steverlynck, M., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Kim, J. S., et al. (2024). Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. bioRxiv. [Link]

  • Hao, Z., et al. (2021). Fitness Factors for Bioorthogonal Chemical Probes. ACS Chemical Biology. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Cell Biology. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Bentham Science. [Link]

  • Piaz, V. D., et al. (2020). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Ali, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Zhang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Gomaa, A. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sharma, V., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]

  • Johnson, S. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. ACS Catalysis. [Link]

  • Wang, Y., et al. (2023). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. [Link]

  • PubChem. 1-cyclobutyl-3-ethynyl-1h-pyrazole (C9H10N2). [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Aga Mansoor, T., et al. (2018). Pyrazole as versatile chemotherapeutic agents: A Review. JETIR. [Link]

Sources

Application

Application Note: 1-Cyclobutyl-3-ethynyl-1H-pyrazole in Kinase Inhibitor Screening

Executive Summary This application note details the strategic utilization of 1-cyclobutyl-3-ethynyl-1H-pyrazole (CAS: 2445784-97-2) as a high-value "privileged scaffold" in kinase inhibitor discovery. Unlike fully elabor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 1-cyclobutyl-3-ethynyl-1H-pyrazole (CAS: 2445784-97-2) as a high-value "privileged scaffold" in kinase inhibitor discovery. Unlike fully elaborated drug candidates, this molecule serves as a versatile core fragment. Its structural design incorporates an ATP-mimetic pyrazole ring, a hydrophobic cyclobutyl moiety for selectivity, and a terminal alkyne handle for rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides validated protocols for synthesizing triazole-linked inhibitor libraries and screening them against kinase targets, emphasizing its utility in Fragment-Based Drug Discovery (FBDD) and overcoming gatekeeper mutations.

Structural Rationale & Mechanism

The utility of 1-cyclobutyl-3-ethynyl-1H-pyrazole rests on three structural pillars that address common challenges in kinase medicinal chemistry:

  • The Pyrazole Core (Hinge Binder): The pyrazole nitrogen atoms serve as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region [1].

  • The Cyclobutyl Group (Selectivity Filter): This cycloaliphatic ring provides bulkier hydrophobic interactions than a simple methyl or ethyl group. It is designed to occupy the hydrophobic back-pocket (often Gatekeeper region), potentially inducing selectivity for kinases with larger hydrophobic pockets (e.g., certain CDK or JAK family members) [2].

  • The Ethynyl Handle (Diversity Vector): The C3-ethynyl group projects towards the solvent-exposed region or the ribose-binding pocket. This allows researchers to "click" on diverse chemical groups (azides) to probe the solvent channel without disrupting the primary hinge binding [3].

Diagram: Structural Logic & Discovery Workflow

KinaseDiscovery cluster_Mech Mechanism of Action Scaffold 1-Cyclobutyl-3-ethynyl-1H-pyrazole (Core Fragment) Click CuAAC Reaction (Click Chemistry) Scaffold->Click Alkyne Handle Library Azide Library (R-N3) Library->Click Diversity Elements Products 1,4-Disubstituted Triazole Library (Elaborated Inhibitors) Click->Products 1,2,3-Triazole Linker Screening Kinase Assay (TR-FRET / ADP-Glo) Products->Screening Interaction Pyrazole: Hinge H-Bonds Cyclobutyl: Hydrophobic Pocket Triazole: Solvent Interaction Products->Interaction Hit Lead Compound (IC50 < 100 nM) Screening->Hit SAR Analysis

Caption: Workflow utilizing the ethynyl-pyrazole scaffold for combinatorial library generation and kinase screening.

Application 1: Synthesis of Triazole-Linked Inhibitor Libraries

The primary application of this scaffold is the rapid generation of focused libraries. The resulting 1,2,3-triazole ring not only links the fragments but can also participate in hydrogen bonding and π-stacking interactions within the kinase active site.

Protocol A: High-Throughput CuAAC Synthesis (96-well Plate Format)

Objective: To synthesize 96 unique analogs in parallel for direct biological screening.

Reagents:

  • Scaffold Stock: 1-cyclobutyl-3-ethynyl-1H-pyrazole (100 mM in DMSO).

  • Azide Library: 96 diverse organic azides (100 mM in DMSO).

  • Catalyst: CuSO₄·5H₂O (20 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO).

Procedure:

  • Plate Preparation: In a 96-well polypropylene deep-well plate, dispense 10 µL of Scaffold Stock (1 µmol) into each well.

  • Library Addition: Add 12 µL of a unique Azide (1.2 µmol, 1.2 eq) to each well.

  • Catalyst Cocktail: Premix the catalyst solution immediately before use:

    • Mix CuSO₄ (1 vol) + TBTA (2 vol) + Water (7 vol).

    • Add Sodium Ascorbate (5 vol) last.

  • Reaction Initiation: Add 20 µL of the Catalyst Cocktail to each well.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 16 hours.

  • Quenching/Workup:

    • Option A (Purification): Dilute with EtOAc, wash with water, and evaporate.

    • Option B (Direct Screen): Dilute 1:100 with assay buffer (if catalyst toxicity is controlled or scavenged using Cu-chelating resin). Recommended: Use QuadraPure™ TU resin beads to scavenge copper prior to screening.

Validation: Verify conversion of random wells (e.g., A1, H12) via LC-MS. Expect [M+H]⁺ corresponding to Scaffold + Azide.

Application 2: Kinase Inhibitor Screening (TR-FRET)

Once the library is generated, it must be screened. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to fluorescence interference from the triazole/heterocycle library members.

Protocol B: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine IC₅₀ values of the triazole library against a target kinase (e.g., CDK8 or Bcr-Abl).

Materials:

  • Target Kinase (e.g., Recombinant human CDK8/CycC).

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Transfer: Transfer 10 nL of the synthesized library (from Protocol A) into a 384-well low-volume white assay plate using an acoustic dispenser (e.g., Echo® 550).

  • Master Mix Preparation:

    • Mix A (Kinase/Antibody): Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

    • Mix B (Tracer): Dilute Tracer 236 (determined by

      
       titration, typically 5-20 nM) in Assay Buffer.
      
  • Reaction Assembly:

    • Add 5 µL of Mix A to the assay plate.

    • Add 5 µL of Mix B to the assay plate.

  • Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate Emission Ratio (ER) =

      
      .
      
    • Normalize to 0% inhibition (DMSO only) and 100% inhibition (known control, e.g., Staurosporine).

    • Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Data Interpretation Table
ParameterAcceptable RangeTroubleshooting
Z-Prime (Z') > 0.5If < 0.5, check tracer stability or pipette precision.
Signal-to-Background > 3.0If low, increase kinase concentration or optimize tracer Kd.
Copper Interference N/AIf "Direct Screen" (Protocol A, Opt B) shows high background, residual Cu is quenching fluorescence. Use scavenger resin.

Advanced Application: Probing Gatekeeper Mutations

The 1-cyclobutyl-3-ethynyl-1H-pyrazole scaffold is particularly relevant for designing Type II inhibitors or overcoming steric resistance.

  • Mechanism: In kinases like Bcr-Abl, the T315I "gatekeeper" mutation introduces a bulky isoleucine that blocks many inhibitors. The linear geometry of the alkyne (ethynyl) group allows it to pass through narrow steric channels that would block phenyl or alkyl rings [4].

  • Strategy: Use the scaffold to synthesize analogs where the alkyne remains unreacted or is substituted with very small linear groups, testing specifically against mutant cell lines (e.g., Ba/F3 T315I).

References

  • Ghazimoradi, S., et al. (2025).[1] "Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening." Chemical Methodologies, 9(2), 142-157.[1] Link

  • Cetin, A. (2023). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening. Link

  • Huang, W.S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

  • Li, H., et al. (2020). "Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase." ACS Medicinal Chemistry Letters, 11(5), 928–934. Link

Sources

Method

1-cyclobutyl-3-ethynyl-1H-pyrazole as a building block in medicinal chemistry

Abstract The integration of rigid, sp³-rich motifs into aromatic scaffolds is a cornerstone of modern drug design, improving solubility and metabolic stability while retaining potency. 1-cyclobutyl-3-ethynyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of rigid, sp³-rich motifs into aromatic scaffolds is a cornerstone of modern drug design, improving solubility and metabolic stability while retaining potency. 1-cyclobutyl-3-ethynyl-1H-pyrazole represents a high-value building block merging three strategic elements: the pyrazole (a privileged kinase hinge-binding pharmacophore), the cyclobutyl group (a lipophilic, metabolically stable bioisostere for isopropyl/tert-butyl), and the ethynyl group (a versatile handle for "Click" chemistry, Sonogashira coupling, or covalent targeting). This guide provides validated protocols for the synthesis, purification, and downstream application of this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Physicochemical Profile & Strategic Value

Before detailing protocols, it is critical to understand why this specific substitution pattern is selected.

Structural Logic
  • N1-Cyclobutyl: Unlike flexible alkyl chains, the cyclobutyl ring restricts conformational entropy, potentially lowering the entropic penalty upon protein binding. It offers a "Goldilocks" lipophilicity—more hydrophobic than cyclopropyl but less prone to oxidative metabolism than tert-butyl groups.

  • C3-Ethynyl: This terminal alkyne is a "silent" functionality (small steric footprint) that can be rapidly elaborated into triazoles (via CuAAC) or aryl-alkynes (via Sonogashira), or left as a linear rigid spacer.

Key Properties (Predicted)
PropertyValueImplication
Molecular Weight 146.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.8 - 2.1Optimal lipophilicity for membrane permeability without poor solubility.
TPSA ~17.8 ŲHigh potential for CNS penetration if required.
H-Bond Donors 0No desolvation penalty for the N1/C3 substituents.
H-Bond Acceptors 2N2 of pyrazole is a key hydrogen bond acceptor (e.g., for kinase hinge regions).[1]

Synthesis Protocol: The "Modular Assembly" Route

While direct cyclization from cyclobutylhydrazine is possible, it is often cost-prohibitive or yields regiochemical mixtures. The N-alkylation of 3-iodo-1H-pyrazole followed by Sonogashira coupling is the preferred industrial route for scalability and divergent synthesis.

Workflow Diagram

SynthesisWorkflow Start 3-Iodo-1H-pyrazole Step1 Step 1: N-Alkylation (Bromocyclobutane, Cs2CO3) Start->Step1 Inter1 1-Cyclobutyl-3-iodo-pyrazole (Regioisomer Separation) Step1->Inter1 Regioselectivity Control Step2 Step 2: Sonogashira (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 TMS-Protected Intermediate Step2->Inter2 Step3 Step 3: Desilylation (K2CO3, MeOH) Inter2->Step3 Final 1-Cyclobutyl-3-ethynyl-1H-pyrazole Step3->Final

Figure 1: Modular synthesis route ensuring correct regiochemistry and scalability.

Detailed Step-by-Step Protocol
Step 1: Regioselective N-Alkylation

Objective: Install the cyclobutyl group at N1. Note that N-alkylation of 3-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. The 1,3-isomer (desired) is thermodynamically favored but requires careful separation.

  • Reagents: 3-Iodo-1H-pyrazole (1.0 eq), Bromocyclobutane (1.5 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Dissolve 3-iodo-1H-pyrazole in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir for 15 min at Room Temperature (RT) to deprotonate.

    • Add Bromocyclobutane dropwise.

    • Heat to 60°C for 12 hours. (Higher temperatures promote the less hindered 1,3-isomer but increase degradation).

    • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification (Critical): Flash chromatography (Hexane/EtOAc gradient).

    • Note: The 1-cyclobutyl-3-iodo-1H-pyrazole (Target) usually elutes after the 1-cyclobutyl-5-iodo isomer due to dipole differences. Confirm structure via NOESY NMR (interaction between Cyclobutyl-H and Pyrazole-H5 indicates 1,5-substitution; lack thereof suggests 1,3).

Step 2: Sonogashira Coupling

Objective: Install the protected alkyne.

  • Reagents: 1-Cyclobutyl-3-iodo-1H-pyrazole (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.5 eq).

  • Catalysts: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio), degassed.

  • Procedure:

    • Combine halide, Pd, and Cu catalysts in a sealed tube.

    • Evacuate and backfill with N₂ (3 cycles).

    • Add degassed THF/TEA and TMS-acetylene.

    • Stir at RT for 4-6 hours . (Heating is rarely needed for iodo-pyrazoles and avoids homocoupling).

    • QC: Monitor by TLC (product is highly non-polar).

Step 3: Desilylation

Objective: Reveal the terminal alkyne.

  • Reagents: K₂CO₃ (1.5 eq) or TBAF (1.0 eq).

  • Solvent: MeOH (for K₂CO₃) or THF (for TBAF).

  • Procedure:

    • Dissolve intermediate in MeOH. Add K₂CO₃.

    • Stir at RT for 30 min.

    • Workup: Evaporate MeOH, partition between Et₂O/Water. (Avoid CH₂Cl₂ if the product is volatile).

    • Storage: Store at -20°C under Argon. Terminal alkynes can polymerize over time.

Application Protocols: Divergent Synthesis

Once synthesized, the 1-cyclobutyl-3-ethynyl-1H-pyrazole serves as a "hub" for creating diverse libraries.

Application A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Use Case: Creating 1,4-disubstituted 1,2,3-triazoles as bioisosteres for amides in kinase inhibitors (e.g., mimicking the hinge-binding motif).

Protocol:

  • Components: Alkyne building block (1.0 eq), Organo-azide (R-N₃, 1.0 eq).

  • Catalyst System: CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

  • Execution:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add freshly prepared Sodium Ascorbate solution, followed by CuSO₄ solution.

    • Stir vigorously at RT for 2–12 hours. The reaction often precipitates the product.

    • Validation: LC-MS shows M+1 peak corresponding to the sum of Azide + Alkyne.

Application B: Sonogashira Cross-Coupling (Linker Synthesis)

Use Case: Rigidifying the scaffold by linking to an aryl pharmacophore (e.g., connecting the pyrazole to a hinge-binding pyrimidine).

Protocol:

  • Components: Alkyne building block (1.2 eq), Aryl Halide (Ar-I or Ar-Br, 1.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%), CuI (5 mol%).

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or Dioxane (degassed).

  • Execution:

    • Heat at 80°C for 4–12 hours.

    • Expert Tip: If the aryl halide is electron-rich (deactivated), use Pd(t-Bu₃P)₂ as a more active catalyst system.

Medicinal Chemistry Context: Kinase Inhibition

The 1-cyclobutyl-3-ethynyl-1H-pyrazole moiety is particularly relevant for targeting the ATP-binding pocket of kinases (e.g., JAK, BTK, CDK).

Binding Mode Hypothesis[2][3]
  • Hinge Interaction: The Pyrazole N2 acts as a hydrogen bond acceptor from the hinge region backbone (e.g., Met residue).[2]

  • Selectivity Pocket: The N1-Cyclobutyl group often projects into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose binding pocket), providing selectivity over kinases that cannot accommodate the bulk.

  • Gatekeeper: The C3-alkyne (or its derivatives) can extend towards the gatekeeper residue, allowing access to the "back pocket" for Type II inhibition.

Strategic Diagram: Scaffold Utility

MedChemUtility Core 1-Cyclobutyl-3-ethynyl-1H-pyrazole App1 Click Chemistry (CuAAC) Generates: Triazoles Target: Bioisostere for Amides Core->App1 + Azides App2 Sonogashira Coupling Generates: Diaryl-alkynes Target: Rigid Linkers / Hinge Binders Core->App2 + Aryl Halides App3 Covalent Warhead Generates: Thio-ethers (in situ) Target: Cysteine Trapping (Rare) Core->App3 + Cysteine (Active Site)

Figure 2: Divergent utility of the scaffold in drug discovery campaigns.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Source: PMC / Bioorg. Med. Chem. Context: Establishes the SAR preference for cyclobutyl groups over other alkyl substituents in CDK inhibitors. Link:[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Source: Arkivoc Context: Provides the foundational chemistry for handling 3-iodo-pyrazoles and Sonogashira couplings. Link:[Link]

  • Pyrazole Synthesis: Recent Literature. Source: Organic Chemistry Portal Context: General methodologies for constructing the pyrazole core if de novo synthesis is required. Link:[Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening Assays Using 1-Cyclobutyl-3-ethynyl-1H-pyrazole

Abstract The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for a wide range of biological activities, making pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for a wide range of biological activities, making pyrazole-containing compound libraries a valuable resource in drug discovery.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns for pyrazole-based compounds, using the novel scaffold 1-cyclobutyl-3-ethynyl-1H-pyrazole as an exemplary test article. We present detailed protocols for two robust, orthogonal HTS assays suitable for identifying and validating inhibitors of protein kinases, a major target class for pyrazole derivatives.[3][6] The methodologies described herein are designed to ensure scientific integrity, data reliability, and efficient hit-to-lead progression.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind effectively to a diverse array of biological targets.[1] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibiting effects.[2][4][7]

Given this background, large libraries of novel pyrazole-containing compounds are frequently synthesized for screening against key drug targets. 1-cyclobutyl-3-ethynyl-1H-pyrazole represents such a novel scaffold. While its specific biological activity is yet to be fully characterized, its structural motifs suggest potential as an enzyme inhibitor. This application note outlines a strategic HTS workflow to elucidate its activity profile against the protein kinase family, a class of enzymes frequently and successfully targeted by pyrazole-based inhibitors.[3]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid testing of millions of compounds to identify those that modulate a specific biological pathway.[8][9] A successful HTS campaign hinges on the quality and reliability of the chosen assay.[9] This guide details the development and execution of a primary screening assay and a secondary, orthogonal assay to ensure the identification of high-quality, validated hits.

HTS Campaign Strategy & Workflow

A robust HTS campaign is designed to minimize false positives and negatives, ensuring that resources are focused on the most promising compounds. Our strategy involves a primary screen to identify all potential inhibitors, followed by a mechanistically different orthogonal assay to confirm their activity and eliminate artifacts.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Confirmation cluster_followup Hit-to-Lead Compound_Prep Compound Library Preparation (1-cyclobutyl-3-ethynyl-1H-pyrazole series) Assay_Dev Assay Development & Validation (Z'-Factor > 0.5) Compound_Prep->Assay_Dev Primary_Screen Primary HTS: Universal Kinase Assay (Fluorescence-Based) Assay_Dev->Primary_Screen Hit_ID Primary Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_ID Orthogonal_Screen Orthogonal Confirmatory Assay (Luminescence ATP Depletion) Hit_ID->Orthogonal_Screen False_Positive False Positive Triage (e.g., Assay Interference) Hit_ID->False_Positive Dose_Response Dose-Response & IC50 Determination Orthogonal_Screen->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: A comprehensive workflow for an HTS campaign.

Primary HTS: Universal Fluorescence-Based Kinase Assay

Principle of the Assay

For the primary screen, a universal kinase assay is ideal as it can be applied to many different kinases with the same detection chemistry, accelerating the screening process.[10] This protocol utilizes a fluorescence-based immunodetection method that measures the accumulation of adenosine diphosphate (ADP), a universal product of kinase-catalyzed reactions.

The assay relies on a specific antibody that recognizes ADP and a fluorescent tracer that competes with the enzymatically produced ADP for antibody binding. When kinase activity is low (i.e., inhibited), the tracer binds to the antibody, resulting in a high fluorescence signal. Conversely, when the kinase is active, it produces ADP, which displaces the tracer from the antibody, leading to a decrease in the fluorescence signal. This "mix-and-read" format is highly amenable to automation and miniaturization.[10][11]

Assay_Principle cluster_inhibition Inhibition (High Fluorescence) cluster_activity Activity (Low Fluorescence) Inh_Tracer Tracer Inh_Ab Ab Inh_Tracer->Inh_Ab Binds Act_ADP ADP Act_Ab Ab Act_ADP->Act_Ab Binds & Displaces Act_Tracer Tracer Kinase_Reaction Kinase + ATP + Substrate Kinase_Reaction->Act_ADP Produces Inhibitor 1-cyclobutyl-3-ethynyl-1H-pyrazole Inhibitor->Kinase_Reaction Inhibits

Figure 2: Principle of the universal fluorescence kinase assay.

Materials and Reagents
  • Kinase: Target protein kinase of interest (e.g., a panel of representative kinases).

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: 1-cyclobutyl-3-ethynyl-1H-pyrazole, dissolved in 100% DMSO.

  • Assay Plates: 384-well, low-volume, black, solid bottom microplates.

  • Detection Reagents: Universal Kinase Assay Kit (containing ADP antibody, fluorescent tracer, and stop buffer).

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound (1-cyclobutyl-3-ethynyl-1H-pyrazole at 2 mM in DMSO) into the appropriate wells of the 384-well assay plate. For controls, dispense 50 nL of DMSO alone (negative control, 0% inhibition) or a known potent inhibitor (positive control, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in assay buffer. Dispense 10 µL of this mix into each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its Km for the specific kinase. To start the reaction, dispense 10 µL of the ATP solution into each well. The final reaction volume is 20 µL, and the final compound concentration is 50 µM.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Reaction Termination and Detection: Add 20 µL of the detection solution (containing ADP antibody, tracer, and stop buffer) to each well.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light, to allow the detection reaction to equilibrate.

  • Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization or TR-FRET, depending on the specific kit's format.

Orthogonal Assay: Luminescence-Based ATP Depletion Assay

Principle of the Assay

To confirm hits from the primary screen and eliminate false positives arising from fluorescence interference, an orthogonal assay with a different detection modality is essential.[12] A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is an excellent choice.[13]

This assay uses the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.[14][15] The intensity of the luminescent signal is directly proportional to the ATP concentration.[15] Active kinase consumes ATP, leading to a lower luminescent signal. Conversely, an effective inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[14] This provides a robust, secondary measure of enzyme inhibition.

Materials and Reagents
  • Reagents from Primary Screen: Kinase, substrate, ATP, test compound.

  • Assay Plates: 384-well, white, solid bottom microplates (for luminescence).

  • Detection Reagent: ATP detection kit (e.g., Kinase-Glo®), which contains a thermostable luciferase/luciferin reagent.

  • Assay Buffer: As per the primary screen.

Step-by-Step Protocol
  • Compound Plating and Kinase Reaction: Follow steps 1-4 of the primary screening protocol (Section 3.3), using white 384-well plates.

  • Detection Reagent Addition: After the 60-minute kinase reaction incubation, allow the plates to equilibrate to room temperature. Add 20 µL of the ATP detection reagent to each well.

  • Final Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate luminometer.

Data Analysis and Quality Control

Rigorous data analysis and quality control are critical for the success of any HTS campaign.[16][17]

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[18][19][20] It measures the separation between the positive and negative control signals relative to their variability.[21]

The formula for the Z'-factor is: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no enzyme or potent inhibitor).

  • μ_n and σ_n are the mean and standard deviation of the negative control (DMSO).

Table 1: Interpretation of Z'-Factor Values [19][21][22]

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for screening
0 to 0.5MarginalMay require optimization
< 0PoorNot suitable for screening

An assay with a Z'-factor of 0.5 or greater is considered excellent and suitable for HTS.[20][21]

Hit Identification and Confirmation

In the primary screen, raw data from each well is normalized to the plate controls:

% Inhibition = 100 * [ (Signal_test - Signal_low) / (Signal_high - Signal_low) ]

  • Signal_test: Signal from the well with the test compound.

  • Signal_high: Average signal of the negative control (DMSO, 0% inhibition).

  • Signal_low: Average signal of the positive control (100% inhibition).

Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits. These hits are then tested in the orthogonal assay to confirm their activity.

Dose-Response and IC₅₀ Determination

Confirmed hits are subjected to dose-response analysis to determine their potency. A serial dilution of the compound (e.g., 10-point, 3-fold dilution) is tested in the chosen assay. The resulting data are plotted as % inhibition versus log[Inhibitor], and the data are fitted to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Microfluidic methods can also be employed for rapid IC₅₀ determination.[23]

Table 2: Hypothetical HTS Data for 1-cyclobutyl-3-ethynyl-1H-pyrazole

AssayParameterValueInterpretation
Primary Screen
(Fluorescence)% Inhibition @ 50 µM85.2%Strong primary hit
Z'-Factor0.78Excellent assay quality
Orthogonal Screen
(Luminescence)% Inhibition @ 50 µM81.5%Activity confirmed
Z'-Factor0.82Excellent assay quality
Dose-Response IC₅₀1.2 µMPotent inhibitor

Conclusion

This application note provides a detailed, field-proven framework for conducting high-throughput screening of novel pyrazole-based compounds like 1-cyclobutyl-3-ethynyl-1H-pyrazole against protein kinases. By employing a robust primary fluorescence-based assay and a mechanistically distinct luminescence-based orthogonal assay, researchers can confidently identify and validate potent inhibitors. The emphasis on rigorous quality control, particularly the calculation of the Z'-factor, ensures the reliability and reproducibility of the screening data.[9][18][22] This systematic approach is crucial for accelerating the journey from initial hit identification to lead optimization in the drug discovery pipeline.[12]

References

  • Albert Shin. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. RxPlora.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • GeneData. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • RSC Publishing. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • The Scientist. (2024, January 2). An Overview of High Throughput Screening. The Scientist.
  • GoldBio. (2021, March 25). A Quick and Helpful Introduction to the ATP Bioluminescence Assay. GoldBio.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Creative Enzymes. (n.d.). Fluorometric Enzyme Assays. Creative Enzymes.
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • PNAS. (n.d.). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. PNAS.
  • NIH. (2019, May 9). Quality Control of Quantitative High Throughput Screening Data. PMC.
  • PubMed. (n.d.). Enzyme assay design for high-throughput screening. PubMed.
  • Oxford Academic. (2023, October 31). 11 High throughput screening – considerations for enzyme assays. Oxford Academic.
  • ResearchGate. (n.d.). High-Throughput Screening with Quantitation of ATP Consumption: A Universal Non-Radioisotope, Homogeneous Assay for Protein Kinase. Request PDF.
  • NIH. (n.d.). Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation. PMC.
  • G-Biosciences. (n.d.). Lumino™ ATP Detection Assay. G-Biosciences.
  • Genomax. (n.d.). Luminescence ATP Assays. Genomax.
  • NIH. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.
  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?. Promega Corporation.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • NIH. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC.
  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • PubChem. (n.d.). 1-cyclobutyl-3-ethynyl-1h-pyrazole. PubChem.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives.
  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening.
  • RSC Publishing. (n.d.). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry.
  • Chapman University. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons.
  • Malaria World. (n.d.). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • Washington University in St. Louis. (n.d.). High Throughput Screening Center. Research.

Sources

Method

Application Note: Chemoproteomic Profiling with 1-Cyclobutyl-3-ethynyl-1H-pyrazole Derivatives

Abstract & Introduction The use of 1-cyclobutyl-3-ethynyl-1H-pyrazole derivatives represents a sophisticated approach in Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBP) . The pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The use of 1-cyclobutyl-3-ethynyl-1H-pyrazole derivatives represents a sophisticated approach in Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBP) . The pyrazole core is a "privileged scaffold" in medicinal chemistry, frequently serving as a structural mimetic for ATP in kinase inhibitors (e.g., targeting MAPK, GSK-3


, or specific tyrosine kinases).

The critical feature of this molecule is the 3-ethynyl group , a steric-neutral bioorthogonal handle. Unlike bulky fluorophores that can disrupt ligand-protein binding, the ethynyl group allows the small molecule to penetrate live cells and bind its target with minimal steric interference. Post-lysis, the target is visualized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—to a reporter tag (e.g., Azide-Biotin or Azide-Rhodamine).

This application note details the workflow for using these derivatives to label, enrich, and identify specific protein targets in complex biological proteomes.

Mechanism of Action

The labeling process relies on a two-step bioorthogonal strategy. The pyrazole derivative acts as the "warhead" or affinity ligand, directing the probe to the active site of specific enzymes (typically kinases or nucleotide-binding proteins).

The Workflow Logic
  • In Situ Binding: The probe enters the cell and binds the target protein (reversible or covalent depending on specific derivative design).

  • Lysis & Stabilization: The cell is lysed. If the probe is reversible, UV-crosslinking (if a photo-group is present) or rapid processing is required.

  • Click Conjugation: The latent ethynyl group reacts with an exogenous azide-tag catalyzed by Cu(I).

  • Readout: The protein is detected via in-gel fluorescence or enriched via streptavidin pull-down for Mass Spectrometry (MS).

ProteinLabeling Figure 1: Two-step bioorthogonal labeling workflow for ethynyl-pyrazole probes. Probe Ethynyl-Pyrazole Probe Cell Live Cell / Lysate (Target Protein) Probe->Cell Incubation (1-4 hrs) Complex Probe-Protein Complex Cell->Complex Affinity Binding Click CuAAC Reaction (Click Chemistry) Complex->Click Lysis & Add Reagents Analysis SDS-PAGE / Mass Spec Analysis Click->Analysis Covalent Tagging Tag Azide-Fluorophore or Azide-Biotin Tag->Click Substrate

Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
Probe 1-cyclobutyl-3-ethynyl-1H-pyrazole deriv.[1]Affinity ligand (10 mM stock in DMSO).
Lysis Buffer PBS, 1% NP-40, Protease InhibitorsSolubilize proteome; preserve targets.
Click Reagent A CuSO

(50 mM in H

O)
Catalyst source.
Click Reagent B TCEP or Sodium Ascorbate (50 mM)Reducing agent (Cu


Cu

).
Click Reagent C TBTA or THPTA Ligand (10 mM in DMSO)Stabilizes Cu(I), prevents protein oxidation.
Reporter Tag Azide-Rhodamine or Azide-BiotinDetection handle (5 mM in DMSO).
Precipitation Cold Acetone or Methanol/ChloroformRemoves excess unreacted probe/dye.
Step-by-Step Methodology
Phase A: Probe Incubation (Live Cell vs. Lysate)

Scientific Insight: Labeling in live cells preserves native protein conformation and complexation, whereas lysate labeling controls for membrane permeability issues.

Option 1: Live Cell Labeling [2]

  • Seed cells (e.g., HeLa, HEK293) to 80-90% confluency.

  • Replace media with fresh serum-free media containing the Ethynyl-Pyrazole Probe (Final conc: 1–10

    
    M).
    
    • Control: Include a "DMSO only" vehicle control.

    • Competition Control: Pre-incubate with 10x excess of non-alkyne competitor for 1 hr if available.

  • Incubate at 37°C for 1–4 hours.

  • Wash cells 2x with cold PBS to remove unbound probe.

  • Harvest cells and lyse in Lysis Buffer (on ice, 20 min). Clarify by centrifugation (15,000 x g, 10 min).

Option 2: Lysate Labeling

  • Harvest untreated cells and lyse. Adjust protein concentration to 1–2 mg/mL.

  • Add Ethynyl-Pyrazole Probe (1–10

    
    M) to the lysate.
    
  • Incubate at Room Temperature (RT) for 1 hour with gentle rotation.

Phase B: The Click Reaction (CuAAC)

Critical Step: The order of addition is paramount to prevent probe precipitation and ensure efficient catalysis.

  • Transfer 50

    
    L of labeled lysate (approx. 100 
    
    
    
    g protein) to a new tube.
  • Prepare a Click Master Mix (freshly premixed) to ensure homogeneity.

    • Recipe for 1 reaction:

      • Azide-Tag (100

        
        M final): 1 
        
        
        
        L
      • CuSO

        
         (1 mM final): 1 
        
        
        
        L
      • TBTA Ligand (100

        
        M final): 1 
        
        
        
        L
      • Sodium Ascorbate (1 mM final): 1

        
        L
        
  • Add the Master Mix to the lysate. Vortex immediately.

  • Incubate at RT for 1 hour in the dark.

    • Note: If using TCEP instead of Ascorbate, ensure the buffer is not oxidizing.

Phase C: Quenching & Analysis
  • Stop Reaction: Add 4 volumes of ice-cold Acetone (or perform Methanol/Chloroform precipitation) to precipitate proteins. This removes the excess unreacted Azide-Fluorophore which causes high background.

  • Incubate at -20°C for 30 min.

  • Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant.

  • Wash pellet with 200

    
    L cold Methanol. Air dry briefly.
    
  • Resuspend: Add 1x SDS-PAGE Loading Buffer. Boil for 5 min.

  • Detection:

    • Fluorescence: Run on SDS-PAGE. Scan gel on a fluorescent typhoon scanner (e.g., Cy5/Rhodamine channel).

    • Western Blot: Transfer to membrane and probe with Streptavidin-HRP (if Biotin-Azide was used).

Data Interpretation & Troubleshooting

Expected Results
  • Specific Bands: You should see distinct fluorescent bands corresponding to the molecular weight of the target kinases/enzymes.

  • Competition: In the presence of excess competitor (non-alkyne parent molecule), these specific bands should disappear or significantly fade.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Inefficient precipitation/washing.Perform Methanol/Chloroform precipitation (more rigorous than acetone).
No Signal Failed Click reaction.Freshly prepare Sodium Ascorbate; Ensure TBTA is fully dissolved.
Protein Precipitation Copper toxicity or high probe conc.Use THPTA (water-soluble ligand) instead of TBTA; lower Cu concentration.
Smearing Protein degradation.Add protease inhibitors after the click reaction if degradation occurs during incubation.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Lau, Y. H., et al. (2016). Peptide stapling techniques based on click chemistry. Chemical Society Reviews. Link

  • Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling Reagents and Kits.[3] Thermo Fisher User Guide. Link

  • Willems, L. I., et al. (2011). Bioorthogonal chemistry: Applications in activity-based protein profiling. Accounts of Chemical Research, 44(9), 718–729. Link

Sources

Application

Application Notes &amp; Protocols: A Guide to Determining the In Vitro Metabolic Stability of 1-Cyclobutyl-3-ethynyl-1H-pyrazole

Preamble: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of modern drug discovery, the adage "it's not just about potency, it's about presence" holds profound truth. A compound's ability to e...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just about potency, it's about presence" holds profound truth. A compound's ability to engage its biological target is only one facet of its potential as a therapeutic agent. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is equally critical. A primary determinant of this profile is metabolic stability, which dictates a drug's half-life and bioavailability.[1] Compounds that are too rapidly metabolized fail to achieve therapeutic concentrations, while those that are excessively stable may accumulate to toxic levels.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[2][3] The subject of this guide, 1-cyclobutyl-3-ethynyl-1H-pyrazole , incorporates this core with two key substituents: a cyclobutyl group at the N1 position and an ethynyl group at the C3 position. Understanding the metabolic fate of this specific arrangement is paramount for its development. This document provides a comprehensive framework, from first principles to detailed protocols, for assessing the in vitro metabolic stability of this compound, empowering researchers to make data-driven decisions in the lead optimization process.[4]

Foundational Principles: The Engine of Drug Metabolism

The liver is the body's primary metabolic hub, where a superfamily of enzymes known as Cytochrome P450s (CYPs) are responsible for the majority of drug biotransformations.[5][6][7] These enzymes, primarily located in the endoplasmic reticulum of hepatocytes, catalyze Phase I oxidative reactions.[8]

The in vitro metabolic stability assay is designed to replicate this crucial physiological process in a controlled laboratory setting. The core principle involves incubating the test compound with a source of these metabolic enzymes—most commonly, liver microsomes—and quantifying the rate at which the parent compound disappears over time.[6][9]

This enzymatic machinery does not operate in isolation. It requires a critical cofactor, NADPH (nicotinamide adenine dinucleotide phosphate) , which acts as the ultimate electron donor for the CYP catalytic cycle.[5][10][11][12] Without NADPH, the oxidative metabolism of the compound will not proceed, a principle that is exploited to create a vital experimental control.

Experimental Blueprint: A Self-Validating System

A robust and reliable metabolic stability assay is built on a foundation of logical design and stringent controls. Each component is chosen to ensure that the final data accurately reflects enzymatic turnover and is not an artifact of experimental conditions.

Workflow Overview

The entire process, from preparation to data analysis, follows a systematic workflow designed for reproducibility and clarity.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare Compound Stock Solution B Prepare Microsome Working Solution C Prepare NADPH Cofactor Solution D Pre-warm Microsomes & Compound at 37°C C->D E Initiate Reaction (Add NADPH) D->E F Sample at Timed Intervals (T=0, 5, 15... min) E->F G Quench Reaction (Add Cold Acetonitrile) F->G H Centrifuge & Collect Supernatant G->H I Analyze by LC-MS/MS H->I

Caption: High-level workflow for the in vitro metabolic stability assay.

Rationale Behind Key Choices
  • In Vitro System - Pooled Human Liver Microsomes (HLM): Liver microsomes are subcellular fractions rich in CYP enzymes and are the industry standard for early-stage metabolic screening.[7] Using HLM pooled from multiple donors is a critical choice that averages out inter-individual variability in enzyme expression and activity, providing a more representative assessment of metabolic clearance in the general population.[6]

  • The Indispensable Cofactor - NADPH: The reaction is initiated by the addition of NADPH. A "Minus Cofactor" control incubation, where buffer is added instead of NADPH, is non-negotiable.[5][6] This control serves to differentiate between true enzymatic degradation and non-enzymatic degradation or chemical instability of the compound under the assay conditions. A significant loss of compound in this control invalidates the results for that compound.

  • Validation Through Controls - Positive Controls: To ensure the enzymatic competency of the microsomal batch, positive control compounds with well-characterized metabolic profiles are run in parallel. For example:

    • Midazolam or Dextromethorphan: High-clearance compounds, expected to be rapidly metabolized.[9]

    • Verapamil: An intermediate-clearance compound. These controls validate that the assay system is performing as expected.

  • Stopping the Clock - Reaction Quenching: The enzymatic reaction is terminated at precise time points by adding an ice-cold organic solvent, typically acetonitrile containing an internal standard.[9] This serves a dual purpose: the acetonitrile denatures and precipitates the microsomal proteins, instantly halting all enzymatic activity, while the cold temperature further slows any residual processes.

  • The Analytical Arbiter - LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical technique for this application. Its unparalleled sensitivity and specificity allow for the accurate quantification of the parent compound even in a complex biological matrix like microsomal incubates.[13][14]

Detailed Laboratory Protocol

This protocol is designed for determining the metabolic stability of 1-cyclobutyl-3-ethynyl-1H-pyrazole in human liver microsomes.

Materials and Reagents
Reagent/MaterialRecommended Supplier/Grade
1-cyclobutyl-3-ethynyl-1H-pyrazoleSynthesized in-house or custom synthesis
Pooled Human Liver Microsomes (20 mg/mL)Corning, Sekisui XenoTech
NADPH Regenerating System (e.g., NADPH-A/B)Corning or equivalent
Potassium Phosphate Buffer (100 mM, pH 7.4)Prepared in-house, sterile-filtered
Midazolam (Positive Control)Sigma-Aldrich
Verapamil (Positive Control)Sigma-Aldrich
Acetonitrile (ACN), LC-MS GradeFisher Scientific or equivalent
Internal Standard (e.g., Tolbutamide, Labetalol)Sigma-Aldrich
96-well incubation platesPolypropylene, round bottom
96-well collection platesPolypropylene
Multichannel pipettes, refrigerated centrifugeStandard laboratory equipment
LC-MS/MS Systeme.g., Agilent, Sciex, Thermo, Waters[15]
Preparation of Solutions
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 1-cyclobutyl-3-ethynyl-1H-pyrazole in 100% DMSO. Do the same for positive controls (Midazolam, Verapamil).

  • Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 50:50 Acetonitrile:Water to create a 100 µM intermediate solution.

  • Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions. Adjust pH to 7.4 and sterile filter.[9]

  • HLM Working Solution (1 mg/mL): On ice, thaw the 20 mg/mL HLM stock. Dilute it 1:20 in cold 100 mM potassium phosphate buffer. Keep on ice at all times.[9]

  • NADPH Solution: Prepare the NADPH regenerating system solution according to the manufacturer's instructions immediately before use.

  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide).

Incubation Procedure

This procedure is for a final incubation volume of 100 µL with a final test compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.

  • Plate Setup: To the wells of a 96-well incubation plate, add 49 µL of 100 mM potassium phosphate buffer.

  • Add Compound: Add 1 µL of the 100 µM intermediate spiking solution of the test compound or positive controls to the appropriate wells. This yields a 2x compound concentration.

  • Add Microsomes: Add 50 µL of the 1 mg/mL HLM working solution to all wells. The final volume is now 100 µL, and the final microsomal concentration is 0.5 mg/mL.

  • Control Wells: For the T=0 and "Minus Cofactor" control wells, the reaction will be stopped differently (see steps 6 and 7).

  • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • T=0 Sample: Immediately after pre-incubation, transfer the full 100 µL from the T=0 wells into a collection plate already containing 200 µL of ice-cold Quenching Solution. This sample represents 100% of the compound at the start.

  • Initiate Reaction: Initiate the reaction in the remaining wells by adding 10 µL of the prepared NADPH solution. For the "Minus Cofactor" well, add 10 µL of buffer instead.

  • Timed Sampling: At each subsequent time point (e.g., 5, 15, 30, 45 minutes), transfer 100 µL from the appropriate wells into the collection plate containing 200 µL of ice-cold Quenching Solution.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis and Interpretation

The goal of data analysis is to calculate the key parameters that define metabolic stability: the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Analysis Workflow

G A Obtain Peak Area Ratios (Compound / Internal Standard) from LC-MS/MS B Calculate % Remaining vs. T=0 A->B C Plot ln(% Remaining) vs. Time B->C D Perform Linear Regression C->D E Slope = -k (elimination rate constant) D->E F Calculate t½ = 0.693 / k E->F G Calculate CLint = (k * V) / P E->G

Caption: Workflow for calculating metabolic stability parameters from raw data.

Calculations
  • Percent Remaining: For each time point, calculate the percentage of the test compound remaining relative to the T=0 sample using the peak area ratios from the LC-MS/MS data. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) * 100

  • Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line from linear regression is the negative of the elimination rate constant (-k). The unit is min⁻¹.

  • In Vitro Half-life (t½): This is the time required for 50% of the compound to be metabolized. t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate by the liver if it were not limited by blood flow. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein) For this protocol: CLint = k * (100 µL / 0.05 mg) = k * 2000

Representative Data and Interpretation

The following table presents hypothetical data for our compound of interest alongside controls, providing a framework for interpretation.

Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
1-Cyclobutyl-3-ethynyl-1H-pyrazole 45.2 30.7 Moderate Clearance
Midazolam (High Clearance Control)< 10> 130High Clearance
Verapamil (Intermediate Control)28.548.6Moderate Clearance
Warfarin (Low Clearance Control)> 120< 11.5Low Clearance

Interpretation: Based on this hypothetical data, 1-cyclobutyl-3-ethynyl-1H-pyrazole would be classified as a compound with moderate metabolic stability.[16] This suggests it has a reasonable half-life, making it a potentially viable candidate for further development, though optimization to further enhance stability could be considered.

Predicted Metabolic Fate of 1-Cyclobutyl-3-ethynyl-1H-pyrazole

While this protocol quantifies the rate of metabolism, the structure of the molecule allows us to predict the likely metabolic "hotspots" that contribute to its clearance. Identifying these sites is crucial for guiding subsequent structural modifications to improve stability.[17]

G cluster_main cluster_paths Potential Metabolic Pathways A B Hydroxylation of Cyclobutyl Ring A->B CYP-mediated oxidation C N-Dealkylation (Loss of Cyclobutyl Group) A->C CYP-mediated N-dealkylation D Oxidation of Pyrazole Ring A->D CYP-mediated oxidation E Hydration of Ethynyl Group A->E CYP-mediated hydration

Caption: Predicted major Phase I metabolic pathways for the title compound.

  • Oxidation of the Cyclobutyl Ring: Aliphatic rings are common sites for CYP-mediated hydroxylation. This is often a primary metabolic pathway for N-alkyl substituents on heterocyclic cores.[16]

  • N-Dealkylation: The bond connecting the cyclobutyl group to the pyrazole nitrogen can be cleaved, leading to the formation of 3-ethynyl-1H-pyrazole.[16][18]

  • Oxidation of the Pyrazole Ring: While the pyrazole ring itself is relatively electron-deficient and stable, it can still undergo oxidation to form hydroxylated metabolites.[18]

  • Metabolism of the Ethynyl Group: The triple bond of the ethynyl group can undergo hydration to form a ketone or further oxidation.

Confirmation of these specific pathways would require a subsequent metabolite identification (MetID) study using high-resolution mass spectrometry.

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in the early drug discovery cascade. By following the detailed, self-validating protocol outlined in this guide, researchers can generate robust and reproducible data on the metabolic fate of novel chemical entities like 1-cyclobutyl-3-ethynyl-1H-pyrazole. This information is fundamental for establishing structure-activity relationships, guiding medicinal chemistry efforts to enhance drug-like properties, and ultimately selecting candidates with the highest probability of success in clinical development.

References

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Regulations.gov. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Guidance for Industry. BS Publications. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PubMed Central. Available at: [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available at: [Link]

  • NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. PubMed Central. Available at: [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available at: [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available at: [Link]

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PubMed Central. Available at: [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Available at: [Link]

  • Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450. PubMed. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. Preprints.org. Available at: [Link]

  • Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. PubMed Central. Available at: [Link]

  • Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. BIO Web of Conferences. Available at: [Link]

  • Drug metabolism. Wikipedia. Available at: [Link]

  • Fomepizole. Wikipedia. Available at: [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. Available at: [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications. Available at: [Link]

  • Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. ResearchGate. Available at: [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Trials. Available at: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

Sources

Method

Pharmacokinetic profiling of compounds derived from 1-cyclobutyl-3-ethynyl-1H-pyrazole

Application Note: Pharmacokinetic & Metabolic Profiling of 1-Cyclobutyl-3-ethynyl-1H-pyrazole Derivatives Executive Summary The 1-cyclobutyl-3-ethynyl-1H-pyrazole scaffold represents a privileged structural motif in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic & Metabolic Profiling of 1-Cyclobutyl-3-ethynyl-1H-pyrazole Derivatives

Executive Summary

The 1-cyclobutyl-3-ethynyl-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease (e.g., analogues of GNE-7915). The scaffold offers a unique balance of physicochemical properties: the cyclobutyl group provides shape complementarity and lipophilicity for blood-brain barrier (BBB) penetration, while the terminal alkyne serves as a rigid, compact vector for targeting solvent-exposed regions or specific selectivity pockets.

However, this scaffold presents distinct pharmacokinetic (PK) challenges. The terminal alkyne is a potential metabolic soft spot capable of mechanism-based inhibition (MBI) of Cytochrome P450 enzymes, and the lipophilic nature of the cyclobutyl group can limit solubility. This guide outlines a comprehensive, self-validating profiling workflow designed to identify and mitigate these risks early in the lead optimization phase.

Part 1: Physicochemical Foundation

Before metabolic assessment, the fundamental properties of the library must be established. The cyclobutyl moiety significantly increases LogP, potentially compromising solubility.

Thermodynamic Solubility Assay
  • Rationale: Kinetic solubility (from DMSO stocks) often overestimates solubility for lipophilic compounds. Thermodynamic solubility (from solid) is required to predict in vivo absorption limits.

  • Protocol:

    • Weigh 1-2 mg of solid compound into a glass vial.

    • Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Incubate at 25°C with shaking for 24 hours.

    • Filter via 0.45 µm PVDF filter plate.

    • Quantify filtrate using HPLC-UV or LC-MS/MS against a standard curve.

    • Target: >50 µg/mL is desired for oral bioavailability; <10 µg/mL flags a "brick dust" risk.

Lipophilicity (LogD 7.4)
  • Method: Shake-flask method (n-octanol/buffer).

  • Target Range: For CNS penetration (LRRK2 targets), the optimal LogD is 2.0 – 3.5 .

    • Note: The ethynyl group is relatively neutral, but the cyclobutyl group adds ~1.5–2.0 log units compared to a methyl group.

Part 2: Metabolic Stability & Safety Screening

This is the most critical section for ethynyl-pyrazole derivatives. Terminal alkynes are known suicide substrates for CYPs (specifically CYP2E1 and CYP3A4). They can be oxidized to reactive ketenes, leading to irreversible enzyme inactivation.

Metabolic Pathway Visualization

The following diagram illustrates the critical divergence between safe clearance and toxicity for this scaffold.

MetabolicPathways Parent 1-Cyclobutyl-3-ethynyl- 1H-pyrazole Derivative CYP CYP450 Oxidation (Phase I) Parent->CYP Ketene Reactive Ketene Intermediate CYP->Ketene Terminal Alkyne Oxidation Hydration Hydration Ketene->Hydration + H2O Heme Heme Alkylation (Enzyme Inactivation) Ketene->Heme Covalent Binding (MBI / Toxicity) GSH Glutathione Adduct Ketene->GSH + GSH (Trapping) Ketone Ketone/Acid (Stable Metabolite) Hydration->Ketone Safe Clearance

Caption: Divergent metabolic fates of the ethynyl-pyrazole scaffold. The critical safety objective is to maximize the Hydration pathway while minimizing Heme Alkylation.

Protocol: Mechanism-Based Inhibition (MBI) / IC50 Shift
  • Objective: Determine if the compound irreversibly inhibits CYP3A4 or CYP2D6.

  • Workflow:

    • Pre-incubation: Prepare two sets of samples containing human liver microsomes (HLM) and the test compound (0–50 µM).

      • Set A (-NADPH): Incubate for 30 min without cofactor.

      • Set B (+NADPH): Incubate for 30 min with NADPH (allowing reactive metabolite formation).

    • Dilution: Dilute both sets 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

    • Activity Measurement: Measure the formation of the probe metabolite (1'-hydroxymidazolam).

    • Analysis: Calculate IC50 for both sets.

    • Criteria: An IC50 shift > 1.5-fold (IC50_SetB < IC50_SetA) indicates time-dependent inhibition (TDI), likely due to the alkyne moiety.

Protocol: Reactive Metabolite Trapping (GSH)
  • Objective: Detect electrophilic intermediates (ketenes) before they cause in vivo toxicity.

  • Reagents: Human Liver Microsomes (1 mg/mL), NADPH (1 mM), Glutathione (GSH, 5 mM) or stable-labeled GSH.

  • Procedure:

    • Incubate compound (10 µM) with HLM + NADPH + GSH for 60 minutes at 37°C.

    • Quench with ice-cold acetonitrile.

    • Analysis: High-Resolution Mass Spectrometry (HRMS) scanning for Neutral Loss of 307 Da (GSH moiety).

    • Data Interpretation:

      • Mass Shift +16 Da: Simple oxidation.

      • Mass Shift +323 Da (GSH + O): Trapped reactive ketene/oxide. High Risk.

Part 3: CNS Permeability & Transporter Profiling

For LRRK2 inhibitors, brain penetration is non-negotiable. The cyclobutyl group aids passive permeability, but the pyrazole nitrogen can be a P-gp recognition motif.

MDR1-MDCK Permeability Assay
  • System: MDCK-II cells transfected with the human MDR1 gene (P-glycoprotein).

  • Protocol:

    • Seed cells on Transwell® inserts and culture for 4-5 days (TEER > 800 Ω·cm²).[1][2][3]

    • Apical to Basolateral (A-B): Add compound (5 µM) to the apical chamber.

    • Basolateral to Apical (B-A): Add compound to the basal chamber.

    • Incubate for 90 minutes.

    • Calculation: Efflux Ratio (ER) =

      
      .
      
  • Benchmarks:

    • ER < 2.0: High probability of BBB penetration.

    • ER > 2.0: Substrate for P-gp. Mitigation: Add steric bulk near the pyrazole nitrogens or lower the basicity.

Unbound Brain Fraction ( )

Measuring total brain concentration is insufficient. You must measure the unbound fraction.

  • Method: Equilibrium Dialysis of brain homogenate vs. buffer.

  • Calculation:

    
    
    
  • Target:

    
     for effective target engagement in the striatum.
    

Part 4: In Vivo Pharmacokinetics (Rat)

Discrete Dosing Protocol
  • Species: Sprague-Dawley Rats (Male, cannulated).

  • Formulation: 5% DMSO / 40% PEG400 / 55% Water (Cyclobutyl compounds often require PEG).

  • Dosing:

    • IV Arm: 1 mg/kg (Bolus).

    • PO Arm: 5 mg/kg (Oral Gavage).

  • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Key Parameters to Report:

ParameterDefinitionTarget for Lead
Cl (mL/min/kg) Systemic Clearance< 30% Liver Blood Flow (< 20 mL/min/kg in rat)
Vss (L/kg) Volume of Distribution> 1.0 (Indicates tissue distribution)
F (%) Oral Bioavailability> 30%
MRT (h) Mean Residence Time> 2-3 hours

References

  • Estrada, A. A., et al. (2013). "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 56(24), 10220–10237. Link

  • Chan, B. K., et al. (2015). "Discovery of GNE-7915, a Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 6(5), 584–589. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolic Activation of the Acetylenic Group in Drug Discovery: Probing the Mechanism of Bioactivation." Current Drug Metabolism, 6(3), 161-225. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Purification of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Diagnostic Matrix: Assessing Your Crude Profile Before selecting a purification method, analyze your crude reaction mixture.[1][2] The synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole typically involves Sonogashira coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: Assessing Your Crude Profile

Before selecting a purification method, analyze your crude reaction mixture.[1][2] The synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole typically involves Sonogashira coupling or Seyferth-Gilbert homologation.[1] Each route introduces specific impurities.[1]

Symptom / ObservationProbable CauseRecommended Action
Green/Blue tint in oil Residual Copper (Cu) species from coupling.[1]Go to Module B (Metal Scavenging). Do not inject onto HPLC.
Two close spots on TLC Regioisomers (1,3- vs 1,5-substitution) or Glaser dimer.[1][2][3]Go to Module A (Chromatography). Requires modified stationary phase.
Black insoluble gum Polymerized alkyne (thermal degradation).[1][2][3]Filtration through Celite®; avoid heat >40°C.
Streaking on TLC Pyrazole nitrogen interacting with acidic silica.[1]Go to Module A (Amine-treated Silica).[1]

Module A: Chromatographic Purification (The "Regioisomer" Challenge)

Core Issue: Pyrazoles are basic heterocycles.[1][4][5][6] On standard acidic silica gel (


), they often streak (tailing), causing co-elution with impurities.[1][2][3] Furthermore, the terminal alkyne is sensitive to prolonged exposure to acidic surfaces.[2]
Protocol: Triethylamine (TEA) Neutralized Flash Chromatography

Objective: Deactivate silica surface hydroxyls to prevent peak tailing and alkyne degradation.

  • Slurry Preparation:

    • Prepare the mobile phase: Hexanes:Ethyl Acetate (9:1) containing 1% v/v Triethylamine (TEA) .[1][2][3]

    • Slurry the silica gel in this mixture before packing the column.

    • Why? This pre-equilibrates the column, capping acidic sites.[2][3]

  • Loading:

    • Dissolve the crude residue in a minimum amount of DCM (Dichloromethane).[1][2]

    • Do not use heat to dissolve.[1]

    • Load via liquid injection or dry-load on Celite (avoid dry-loading on silica unless neutralized).[1]

  • Elution Gradient:

    • Phase A: Hexanes + 0.5% TEA

    • Phase B: Ethyl Acetate + 0.5% TEA

    • Gradient: Hold 0% B for 2 CV (Column Volumes), then 0–30% B over 15 CV.

    • Note: The 1-cyclobutyl group adds lipophilicity; the product will likely elute earlier than N-methyl analogs.[1]

Troubleshooting FAQ:

  • Q: My product is co-eluting with the protodesilylated impurity (if using TMS-alkyne).

    • A: Switch solvent systems.[1] Use Toluene:Ethyl Acetate .[1][2] The pi-pi interactions with toluene often separate aromatic impurities better than alkanes.[1]

Module B: Metal Scavenging (Critical for Alkynes)

Core Issue: If synthesized via Sonogashira, residual Copper (Cu) and Palladium (Pd) are dangerous.[1][2][3] Copper residues can catalyze the Glaser coupling (dimerization) of your terminal alkyne into a bis-alkyne during storage.[1]

Workflow: Chelation & Scavenging

MetalRemoval Start Crude Reaction Mixture (Post-Workup) Check Color Check: Green/Blue/Dark? Start->Check Method1 Aqueous Wash: 10% NH4OH / EDTA Check->Method1 High Contamination Method2 Solid Scavenger: SiliaMetS® Thiol / TMT Check->Method2 Trace Contamination Result Test for Metals (ICP-MS or Colorimetric) Method1->Result Method2->Result Result->Method2 Fail Final Proceed to Chromatography Result->Final Pass

Figure 1: Decision workflow for removing metal catalysts from alkyne intermediates.

Protocol: The "Thiol" Wash

For high-purity applications (e.g., biological screening), standard extraction is insufficient.[1][2][3]

  • Resin Treatment: Dissolve crude (1 g) in THF (10 mL). Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to catalyst loading).[1][2][3]

  • Incubation: Stir at room temperature for 4 hours. Do not heat.

  • Filtration: Filter through a 0.45 µm PTFE pad.[1]

  • Verification: The filtrate should be colorless.

Module C: Handling & Stability (The "Alkyne" Factor)

Core Issue: Terminal alkynes are thermodynamically unstable. The 1-cyclobutyl group provides some steric bulk, but the alkyne proton is acidic and prone to oxidative coupling.

Storage Specifications
ParameterSpecificationReason
Temperature -20°CRetards polymerization rates.[1]
Atmosphere Argon/NitrogenPrevents oxidative Glaser coupling (2 R-C≡CH → R-C≡C-C≡C-R).[1][2]
State Solid/OilIf oil, store as a solution in anhydrous Benzene or Toluene (frozen) if long-term storage is required.[1][2][3]
Container Amber GlassProtects from UV-initiated radical formation.[1]

Common Failure Mode:

  • User Report: "The compound turned from yellow oil to brown gum overnight."

  • Diagnosis: Autopolymerization.[1]

  • Prevention:[2][3] Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1%) if the compound is for synthetic intermediate use only (remove before biological assay).[1][2][3]

References & Authoritative Sources

  • Pyrazole Synthesis & Regioisomerism:

    • Context: General methods for controlling 1,3 vs 1,5 isomers in pyrazoles.[1][2][3]

    • Source:Organic Chemistry Portal.[1] "Regioselective Synthesis of Pyrazoles."

  • Metal Removal from Alkynes:

    • Context: Protocols for removing Cu/Pd to prevent alkyne dimerization.[1][2]

    • Source:SiliCycle Application Notes. "Metal Scavenging from Organic Media."

  • Sonogashira Coupling on Heterocycles:

    • Context: Specific conditions for ethynyl-pyrazole synthesis.[1]

    • Source:Arkivoc. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction."

  • Purification of Laboratory Chemicals:

    • Context: Standard purification of N-heterocycles.[1]

    • Source: Armarego, W. L. F.[2] Purification of Laboratory Chemicals. (Standard reference text).

Disclaimer

This guide assumes the user is trained in organic synthesis.[1] 1-cyclobutyl-3-ethynyl-1H-pyrazole is a reactive intermediate; always handle in a fume hood and consult the specific SDS for safety data.[1]

Sources

Optimization

Overcoming solubility issues with 1-cyclobutyl-3-ethynyl-1H-pyrazole in aqueous buffers

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Aqueous Solubility for 1-cyclobutyl-3-ethynyl-1H-pyrazole Ticket ID: #SOL-PYR-009 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Aqueous Solubility for 1-cyclobutyl-3-ethynyl-1H-pyrazole Ticket ID: #SOL-PYR-009 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering precipitation with 1-cyclobutyl-3-ethynyl-1H-pyrazole because this molecule sits in a "solubility valley." It possesses a lipophilic cyclobutyl tail and a rigid ethynyl handle, yet it lacks the hydrogen-bond donating capability of a free pyrazole (due to the N1-substitution).

At physiological pH (7.4), this molecule is neutral and hydrophobic.[1] Direct injection from high-concentration DMSO stocks into aqueous buffers frequently induces kinetic precipitation —where the compound crashes out faster than it can disperse.

This guide provides a root-cause analysis, a validated solubilization protocol, and advanced troubleshooting for sensitive bioassays.

Part 1: Root Cause Analysis (The "Why")

To solve the issue, we must first understand the structural antagonists to solubility in this specific molecule.

  • The N1-Cyclobutyl Group: This is a significant hydrophobic bulk. Unlike a methyl or ethyl group, the cyclobutyl ring disrupts water structure (entropic penalty) without offering polar handles.[1]

  • The N-Substitution Effect: Unsubstituted pyrazoles can act as H-bond donors. Your molecule is substituted at N1, removing this donor capability.[1] It relies solely on the weak H-bond acceptor nature of the N2 nitrogen.

  • The Ethynyl Rigidity: The alkyne group is planar and rigid, which can enhance crystal lattice energy, making the solid state energetically favorable over the solvated state.

Visualizing the Solubility Equilibrium The following diagram illustrates the competing forces determining whether your compound stays in solution or precipitates.

SolubilityEquilibrium Solid Solid Crystal Lattice (Precipitate) Solvated Solvated Monomer (Bioavailable) Solid->Solvated Dissolution (+Energy) Solvated->Solid Precipitation Aggregate Colloidal Aggregate (False Positive Risk) Solvated->Aggregate High Conc. / Low Solubility Aggregate->Solid Ostwald Ripening LatticeEnergy Lattice Energy (Promotes Solid) HydrophobicEffect Hydrophobic Effect (Promotes Aggregation) SolvationEnergy Solvation Energy (Promotes Solution)

Figure 1: The delicate balance between the solvated monomer and the precipitated solid. The cyclobutyl group pushes the equilibrium toward aggregation and precipitation.

Part 2: Validated Solubilization Protocols

Do not attempt to dissolve the solid powder directly in buffer. It will float or form a gum. Use the following Solvent-Shift method.

Step 1: The Master Stock (Anhydrous)

Water is the enemy of stock stability. Pyrazoles are generally stable, but the ethynyl group can degrade if stored in wet DMSO.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

  • Concentration: Prepare at 10 mM to 50 mM .

  • Storage: Aliquot immediately into single-use vials. Store at -20°C.

    • Critical: DMSO is hygroscopic. A stock opened repeatedly in humid air will absorb water, causing the compound to crash out inside the stock vial over time.

Step 2: The "Intermediate Dilution" Method

The most common error is spiking 1 µL of 10 mM stock directly into 999 µL of buffer. This creates a local region of high concentration (supersaturation) that triggers immediate nucleation.

Correct Protocol:

  • Prepare an Intermediate: Dilute your DMSO stock 10x into a compatible organic solvent or a concentrated surfactant mix first.

    • Example: Dilute 10 mM DMSO stock into pure Ethanol or PEG-400 to make a 1 mM intermediate.

  • Slow Addition: Add this intermediate to your vortexing buffer.

  • Target Final DMSO: Keep final DMSO < 1% (v/v) for cell assays, or < 5% for biochemical assays (if tolerated).

Solvent Compatibility Table
AdditiveRoleCompatibilityNotes
DMSO Primary SolventHighToxic to cells >0.5-1%. Permeabilizes membranes.
PEG-400 CosolventHighExcellent for pyrazoles. Use up to 5-10% in buffer.
Ethanol Volatile CosolventModerateGood for intermediates; evaporates in long incubations.
Tween-80 SurfactantModeratePrevents aggregation. Warning: Can interfere with assays.
HP-β-CD EncapsulatorBest Hydroxypropyl-beta-cyclodextrin (see below).

Part 3: Advanced Formulations (When DMSO Fails)

If your assay cannot tolerate DMSO, or if the compound precipitates at >10 µM despite careful handling, you must use Complexation .[1]

The Cyclodextrin Solution (Recommended)

For 1-cyclobutyl-3-ethynyl-1H-pyrazole, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cyclobutyl ring fits snugly into the beta-cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).

  • Add your compound (from DMSO stock) directly to this cyclodextrin solution.

  • Vortex and incubate at 37°C for 30 minutes.

  • The cyclodextrin will sequester the hydrophobic tail, increasing apparent solubility by 10-100 fold.

Part 4: Diagnostics & Aggregation (The "False Positive" Trap)

Hydrophobic fragments like yours often form colloidal aggregates before they visibly precipitate. These aggregates can sequester enzymes, leading to false inhibition data.[1][2]

Q: How do I know if my inhibition is real or just "sticky" aggregates? A: Run the Detergent Sensitivity Test.

If your IC50 shifts dramatically upon adding a detergent, your compound was aggregating.[1]

AggregationCheck Start Observed Inhibition AddDetergent Add 0.01% Triton X-100 (or Tween-80) Start->AddDetergent Measure Re-measure IC50 AddDetergent->Measure ResultA Activity Lost (IC50 increases) Measure->ResultA It was Aggregation ResultB Activity Retained (IC50 stable) Measure->ResultB True Interaction

Figure 2: Workflow to distinguish between specific binding and non-specific colloidal aggregation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use this molecule in Click Chemistry (CuAAC) if I use Cyclodextrins? A: Yes, but with a caveat. The cyclodextrin cavity might partially mask the ethynyl (alkyne) group or the cyclobutyl group. However, the equilibrium is dynamic.[1] As the alkyne reacts, more monomer is released from the cavity.

  • Tip: If the reaction is sluggish, add a small amount of THPTA (ligand) to protect the Copper(I) and slightly increase the temperature to 30°C to shift the inclusion equilibrium.

Q: My buffer is pH 5.0. Will that help? A: Unlikely. The pyrazole nitrogens are not basic enough (pKa of conjugate acid is ~2.5) to be protonated at pH 5.0. You would need pH < 2 to protonate the ring, which is incompatible with most bioassays. Stick to neutral pH and rely on cosolvents/cyclodextrins.

Q: Can I sonicate the solution to dissolve the precipitate? A: Avoid sonication for this molecule if possible. High-energy sonication can generate heat and free radicals, potentially degrading the ethynyl group or causing alkyne-alkyne coupling. Gentle warming (37°C) and vortexing are safer.

References

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • Assay Guidance Manual (NCBI) . "Compound-Mediated Assay Interference."

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the multi-step synthesis, providing troubleshooting advice and optimized protocols grounded in mechanistic principles. Our goal is to empower you to diagnose issues, mitigate byproduct formation, and achieve high-purity target compounds.

The most robust and common synthetic route involves a two-step sequence starting from a halogenated pyrazole precursor:

  • Sonogashira Cross-Coupling: Reaction of 1-cyclobutyl-3-iodo-1H-pyrazole with a protected alkyne, typically (trimethylsilyl)acetylene (TMSA).

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

This guide is structured into a primary Troubleshooting section addressing specific experimental failures and a general FAQ section for broader questions.

Troubleshooting Guide: Common Issues & Solutions

This section tackles the most frequent and challenging side reactions and experimental failures in a direct question-and-answer format.

Issue 1: Sonogashira Coupling Failure or Low Yield

Question: My Sonogashira coupling of 1-cyclobutyl-3-iodo-1H-pyrazole with (trimethylsilyl)acetylene is resulting in no product, or I'm only recovering my starting material. What's going wrong?

Answer: A stalled Sonogashira reaction is a common issue that can typically be traced back to catalyst inactivation or suboptimal reaction conditions. Let's break down the primary causes and their solutions.

  • Cause A: Catalyst Inactivation. The Pd(0) active species is prone to decomposition, often observed as the formation of palladium black. This can be caused by impurities, excessive temperatures, or an inappropriate ligand environment. Pyrazoles themselves can act as ligands for transition metals, potentially inhibiting the catalyst.[1][2][3]

  • Cause B: Presence of Oxygen. Rigorous exclusion of oxygen is critical. Oxygen facilitates the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the alkyne and deactivates the catalyst system.[4]

  • Cause C: Inactive Precursor. The 1-cyclobutyl-3-iodo-1H-pyrazole must be pure. Impurities from its synthesis can interfere with the catalytic cycle.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Use a Schlenk line or a glovebox. Degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.

  • Verify Reagent Quality: Use freshly distilled solvents (especially amines like triethylamine or diisopropylamine). Ensure the TMS-acetylene is of high purity.

  • Optimize Catalyst System: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard, consider using more robust modern catalyst systems with bulky, electron-rich phosphine ligands which can improve catalyst stability and turnover.[5]

  • Monitor Temperature: Run the reaction at the lowest effective temperature. Often, these couplings can proceed efficiently at room temperature, which minimizes catalyst decomposition.

Issue 2: Dominant Alkyne Homocoupling (Glaser Coupling)

Question: My primary byproduct is 1,4-bis(trimethylsilyl)buta-1,3-diyne. How do I suppress this homocoupling reaction?

Answer: The formation of the diyne byproduct is a classic side reaction in Sonogashira couplings, known as Glaser or Hay coupling.[4] It is catalyzed by the copper(I) co-catalyst under oxidative conditions.

Mechanism Insight: The copper acetylide intermediate, formed from the reaction of CuI with the alkyne, can undergo oxidative dimerization in the presence of an oxidant (typically O₂). This pathway competes directly with the desired transmetalation to the palladium center.

Mitigation Strategies:

  • Strict Oxygen Exclusion: As mentioned above, this is the most critical factor. Ensure your system is truly anaerobic.

  • Copper-Free Conditions: While classic Sonogashira protocols use a Cu(I) co-catalyst, numerous copper-free methods have been developed. These often require a different base (e.g., pyrrolidine) or palladium catalysts specifically designed for higher activity, such as those with N-heterocyclic carbene (NHC) ligands.[5]

  • Use of Reductants (Advanced): Some literature suggests that performing the reaction under a dilute hydrogen atmosphere can diminish homocoupling by keeping the catalyst system in a reduced state.[4] This is an advanced technique and should be approached with caution.

Workflow: Minimizing Homocoupling

Caption: Competing pathways: Sonogashira (bottom) vs. Glaser homocoupling (top right).

Issue 3: Incomplete or Problematic TMS Deprotection

Question: I'm struggling with the final deprotection step. Using TBAF gives a messy reaction, while K₂CO₃ in methanol is extremely slow. What is the best practice?

Answer: The removal of the TMS group is deceptively simple but requires careful selection of reagents to ensure high yield and purity. The choice depends heavily on the overall stability of your molecule.

  • Tetrabutylammonium Fluoride (TBAF): TBAF is a very strong desilylating agent. Its high basicity can sometimes lead to side reactions or degradation, especially if other sensitive functional groups are present. The quality of commercial TBAF solutions (which contain water) can also be inconsistent.

  • Potassium Carbonate/Methanol: This is a mild and clean method but can be slow, sometimes requiring elevated temperatures or prolonged reaction times, which increases the risk of other decomposition pathways.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU has emerged as an excellent reagent for the chemoselective cleavage of acetylenic TMS groups.[6] It is highly effective and selective, often leaving other silyl ethers (like TBS or TIPS) intact, making it a valuable tool in complex molecule synthesis.[6][7]

Optimized Deprotection Protocol (DBU Method):

  • Dissolve the 1-cyclobutyl-3-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in acetonitrile (MeCN). A small amount of water is often beneficial for this reaction.[6]

  • Add DBU (1.0 eq) to the solution. For sensitive substrates, the amount can be reduced to catalytic levels (0.1 eq), though this may increase reaction time.[6]

  • Stir the reaction at room temperature or gently heat to 40-60 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with dilute aqueous acid (e.g., 1M HCl or NH₄Cl solution) to remove DBU, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

ReagentTypical ConditionsProsCons
TBAF THF, 0 °C to RTFast, powerfulLow chemoselectivity, can be too basic, inconsistent quality
K₂CO₃/MeOH Methanol, RT to refluxMild, clean, inexpensiveOften very slow, may require heat
DBU MeCN/H₂O, RT to 60 °CFast, highly chemoselective, operationally simpleRequires acidic workup to remove

Frequently Asked Questions (FAQs)

Q1: Is a 3-iodo- or 3-bromopyrazole precursor better for the Sonogashira coupling? A1: For Sonogashira couplings, the reactivity of the aryl halide is crucial and follows the order: I > Br >> Cl. A 3-iodopyrazole is significantly more reactive than a 3-bromopyrazole, allowing for milder reaction conditions (lower temperatures, lower catalyst loading) and generally resulting in higher yields.[2] While 3-bromopyrazoles can be used, they often require more forcing conditions, which can increase the likelihood of side reactions like catalyst decomposition.

Q2: My final product appears unstable during silica gel chromatography. How can I improve purification? A2: Terminal alkynes and some nitrogen heterocycles can be sensitive to acidic silica gel. To prevent degradation on the column, you can pre-treat the silica gel. Before loading your sample, flush the packed column with your starting eluent system (e.g., Hexane/Ethyl Acetate) that has been doped with 0.5-1% triethylamine.[2] This neutralizes the acidic sites on the silica, leading to a much cleaner purification with higher recovery.

Q3: Can I proceed with the deprotection step without purifying the intermediate from the Sonogashira reaction? A3: While a "one-pot" procedure is tempting, it is not recommended here. The palladium and copper catalysts from the Sonogashira step, along with phosphine ligands and their oxides, can interfere with the deprotection reaction. More importantly, they will co-elute with your final product, making the final purification extremely difficult. It is best practice to perform a full workup and purification of the silylated intermediate before proceeding to the final deprotection step.

Synthetic Workflow Overview

Synthesis_Workflow Start 1-Cyclobutyl-3-iodo-1H-pyrazole Step1 Sonogashira Coupling (Pd/Cu cat., Base, Solvent) Start->Step1 TMSA (Trimethylsilyl)acetylene TMSA->Step1 Intermediate 1-Cyclobutyl-3-((trimethylsilyl)ethynyl)-1H-pyrazole Step1->Intermediate Purify1 Workup & Purification Intermediate->Purify1 Step2 TMS Deprotection (e.g., DBU, MeCN/H₂O) Purify1->Step2 Purify2 Workup & Purification Step2->Purify2 FinalProduct 1-Cyclobutyl-3-ethynyl-1H-pyrazole Purify2->FinalProduct

Caption: Recommended workflow for the synthesis of the target compound.

References

  • Tumkevicius, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Chen, Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]

  • Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Choy, P. Y., et al. (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. [Link]

  • ResearchGate. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc. [Link]

  • Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]

  • Mori, A., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. chem.libretexts.org. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

Sources

Optimization

Optimization of click reaction conditions for 1-cyclobutyl-3-ethynyl-1H-pyrazole

Subject: 1-Cyclobutyl-3-ethynyl-1H-pyrazole (CuAAC Optimization) Executive Summary You are working with 1-cyclobutyl-3-ethynyl-1H-pyrazole . This is not a generic alkyne; it presents two specific chemical challenges that...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Cyclobutyl-3-ethynyl-1H-pyrazole (CuAAC Optimization)

Executive Summary

You are working with 1-cyclobutyl-3-ethynyl-1H-pyrazole . This is not a generic alkyne; it presents two specific chemical challenges that standard "textbook" click protocols often fail to address:

  • Competitive Chelation: The pyrazole ring nitrogens are effective ligands for Cu(I) and Cu(II).[1][2] Without a superior competing ligand, your substrate can sequester the catalyst, stalling the reaction or requiring high catalyst loading.

  • Solubility Profile: The cyclobutyl group adds significant lipophilicity to the scaffold.[1] Standard aqueous-heavy click conditions will likely precipitate your starting material, preventing reaction.

This guide provides a self-validating protocol designed to overcome these specific hurdles.

Part 1: The "Gold Standard" Protocol

Do not start with simple CuSO4/Ascorbate in water.[1] Use this optimized system designed for lipophilic heteroaromatics.

Reagents & Stoichiometry
ComponentRoleEquiv. / Conc.Notes
Alkyne (Substrate)Reactant A1.0 equiv1-cyclobutyl-3-ethynyl-1H-pyrazole
Azide (Partner)Reactant B1.0 - 1.2 equivSlight excess ensures full alkyne conversion.[1]
CuSO₄[3][4][5][6] · 5H₂O Pre-Catalyst5 - 10 mol%Higher than standard (1%) to offset pyrazole sequestration.[1][2]
THPTA (Ligand)Cu(I) Protector25 - 50 mol%Critical. Must be in 5:1 ratio relative to Cu.[1][2]
Sodium Ascorbate Reductant25 - 50 mol%Freshly prepared solution (Yellow = Bad).[1][2]
Solvent System Medium0.1 - 0.2 MDMSO / Water (4:1) or tBuOH / Water (1:1) .
Step-by-Step Workflow
  • Solvent Prep: Degas your water and organic solvent (sparge with N₂/Ar for 15 mins).[1] Oxygen is the enemy of Cu(I).[2]

  • Ligand Complexation (The "Premix"): In a separate small vial, mix the CuSO₄ solution and the THPTA ligand solution.

    • Why? This forms the active catalyst complex before it encounters the interfering pyrazole substrate.

  • Substrate Dissolution: Dissolve the Alkyne and Azide in the organic portion of your solvent (DMSO or tBuOH). Ensure they are fully soluble before adding water.[1]

  • Reaction Assembly: Add the Cu-THPTA premix to the reaction vessel.

  • Initiation: Add the Sodium Ascorbate solution dropwise to start the reaction.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. If using DMSO, heating to 40°C is acceptable if kinetics are slow.[1]

Part 2: Visualizing the Mechanism & Logic

The following diagram illustrates the critical decision pathways and the "Trap" inherent in pyrazole chemistry.

G Start Start: 1-Cyclobutyl-3-ethynyl-1H-pyrazole CheckSolubility Check Solubility: Is it soluble in Water? Start->CheckSolubility SolventChoice Select Solvent: DMSO/Water or tBuOH/Water CheckSolubility->SolventChoice No (Cyclobutyl is lipophilic) LigandCheck Ligand Selection: Are you using THPTA/BTTAA? SolventChoice->LigandCheck Trap FAILURE MODE: Pyrazole coordinates Cu(I) Catalyst Poisoning LigandCheck->Trap No (Ligand-free) SuccessPath Catalyst Protection: THPTA outcompetes Pyrazole LigandCheck->SuccessPath Yes Reaction Reaction Progress: Cu(I)-Acetylide Formation Trap->Reaction Slow / Stalled SuccessPath->Reaction Product Product: 1,4-Disubstituted Triazole Reaction->Product

Caption: Decision logic for preventing catalyst poisoning by the pyrazole substrate.

Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned green or blue. Is this normal?

Status: CRITICAL WARNING

  • Diagnosis: The reaction has stalled.[1] Blue/Green indicates Cu(II).[1][2] The active Cu(I) species is colorless or slightly yellow.[2]

  • Cause: Oxygen ingress has oxidized your catalyst, or the pyrazole ring has coordinated Cu(II), forming a stable, inactive complex (common with azoles).[2]

  • The Fix:

    • Add an additional 0.5 equiv of Sodium Ascorbate immediately.[1]

    • Flush the headspace with Argon/Nitrogen.[1]

    • If color persists, your ligand load is too low.[1] Add more THPTA.

Q2: I see a precipitate forming immediately upon adding water.

Status: SOLUBILITY FAILURE

  • Diagnosis: "Oiling out" or precipitation of the 1-cyclobutyl-3-ethynyl-1H-pyrazole.[1]

  • Cause: The cyclobutyl group makes the molecule too hydrophobic for standard 1:1 tBuOH/Water mixes.

  • The Fix:

    • Switch to DMSO/Water (4:1) .[1] DMSO is a powerful solvent for pyrazoles.[1]

    • Alternatively, use a Deep Eutectic Solvent (DES) if green chemistry is a priority, but DMSO is the reliable standard here.[2]

Q3: I have low conversion, and I see a new spot on TLC that isn't product.

Status: SIDE REACTION

  • Diagnosis: Glaser Coupling (Alkyne Homocoupling).[1][2]

  • Cause: Presence of Oxygen + Copper + Alkyne = Di-alkyne (dimer).[1][2]

  • The Fix:

    • Strict degassing is required.[1]

    • Add the alkyne last or ensure the ascorbate is present before the copper is added to keep the environment reducing.

Q4: Can I use Copper Iodide (CuI) instead of CuSO4?

Status: CONDITIONAL

  • Advice: Yes, but be careful.

  • Risk: In organic solvents (like THF/Acetonitrile) using CuI and an amine base (DIPEA), the pyrazole nitrogen can competitively bind CuI more aggressively than in aqueous systems.[2]

  • Recommendation: If you must use anhydrous conditions, use [Cu(CH3CN)4]PF6 with TBTA in DCM or Acetonitrile.[2] Avoid simple CuI/DIPEA unless you have no other choice.[1]

References & Authority
  • Foundational Click Chemistry: Rostovtsev, V. V., et al.[1][3][7] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angew.[1] Chem. Int. Ed., 2002.[1][3][5] Link

  • Ligand Acceleration (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation."[1][2][3][8] Angew.[1] Chem. Int. Ed., 2009.[1] Link[2]

  • Heterocycle Interference: Specific interactions of pyrazoles with Copper carboxylates and salts, highlighting the coordination risk. Crystal Growth & Design, 2021.[1] Link[2]

  • Solvent Effects: "Copper(I)-catalyzed click chemistry in deep eutectic solvent." RSC Advances, 2023.[1] Link

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 1-Cyclobutyl-3-ethynyl-1H-pyrazole Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-cyclobutyl-3-ethynyl-1H-pyrazole analogs. This guide provides in-depth troubleshooting advice, freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-cyclobutyl-3-ethynyl-1H-pyrazole analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common yet significant challenge of optimizing cell permeability for this important class of molecules, often explored as kinase inhibitors.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing the cellular uptake of your pyrazole analogs. Understanding these concepts is the first step in diagnosing and solving permeability issues.

Q1: My 1-cyclobutyl-3-ethynyl-1H-pyrazole analog is highly potent in my biochemical (e.g., kinase) assay but shows little to no activity in cell-based assays. Why is this happening?

This is a classic and frequent challenge in drug discovery, often termed a "potency cliff" between biochemical and cellular activity. The most probable cause is poor cell permeability. Your compound may be an excellent inhibitor of its target protein in a clean, enzymatic assay, but if it cannot cross the cell membrane to reach its intracellular target, it will appear inactive in a cellular context. Other potential, though less common, reasons include rapid metabolism within the cell or being a substrate for potent efflux pumps that actively remove the compound from the cell.

Q2: What are the primary physicochemical properties of my pyrazole analogs that I need to control to achieve good cell permeability?

Cell permeability is not governed by a single property but is a multifactorial balance. For your pyrazole analogs, the key properties to monitor and optimize are:

  • Lipophilicity (LogP/LogD): This measures the compound's affinity for a lipid-like environment compared to an aqueous one. While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessive lipophilicity can cause the compound to become trapped in the membrane or lead to poor solubility and off-target effects. The cyclobutyl group on your scaffold already contributes significantly to lipophilicity.

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A high PSA is associated with a large desolvation penalty for entering the nonpolar membrane interior, leading to lower permeability. Aim to keep the PSA below 140 Ų, with values under 100 Ų being more favorable.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) is critical. Each hydrogen bond with water must be broken for the molecule to enter the membrane, which is energetically costly.[1] Lipinski's Rule of 5 suggests aiming for ≤5 HBDs and ≤10 HBAs for good oral bioavailability, a property closely linked to permeability.[2]

  • Molecular Weight (MW): Larger molecules generally have lower passive permeability due to the increased difficulty of diffusing through the tightly packed lipid bilayer. For your analogs, keeping the MW below 500 Da is a standard guideline.

  • Molecular Shape and Rigidity: The ethynyl group imparts a degree of rigidity to your scaffold. While some rigidity can be beneficial, highly planar or overly bulky structures can hinder membrane transit. The 3D conformation of the molecule plays a significant role.

Q3: What is the difference between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay? Which one should I use first?

These are two complementary, yet distinct, workhorse assays for in vitro permeability assessment.[3]

  • PAMPA is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4][5] It exclusively measures passive permeability and is high-throughput and cost-effective. It is an excellent primary screen to assess the intrinsic, passive diffusion potential of your analogs.

  • Caco-2 Assay uses a monolayer of human colon adenocarcinoma cells that, when differentiated, mimic the intestinal epithelium.[6][7] This assay is more complex and lower-throughput but provides a more biologically relevant picture. It accounts for not only passive diffusion but also active transport , including both uptake and efflux mechanisms mediated by transporters like P-glycoprotein (P-gp).[7]

Our Recommendation: Start with PAMPA for rapid, cost-effective screening of a larger number of analogs. This will allow you to rank compounds based on their passive permeability and establish an initial structure-permeability relationship. Then, advance the most promising candidates to the Caco-2 assay to identify potential liabilities related to active efflux and to get a more accurate prediction of in vivo absorption.[8]

Section 2: Troubleshooting Guide for Low Permeability

This section provides a logical framework for diagnosing and resolving specific experimental issues related to the permeability of your pyrazole analogs.

Q4: My PAMPA results show high permeability, but my Caco-2 results for the same analog are very low. What does this discrepancy indicate?

This is a strong indicator that your compound is a substrate for an active efflux transporter , most commonly P-glycoprotein (P-gp). The PAMPA assay, lacking transporters, shows the compound has good intrinsic passive permeability.[4][8] However, in the Caco-2 cells, which express P-gp and other transporters on their apical (donor) surface, the compound is actively pumped back out as it enters, resulting in low net transport across the monolayer.[7]

Troubleshooting Steps:

  • Calculate the Efflux Ratio (ER): Measure the permeability in both directions across the Caco-2 monolayer: from apical to basolateral (A-to-B) and from basolateral to apical (B-to-A). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indication of active efflux.

  • Confirm with an Inhibitor: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in the A-to-B permeability and a decrease in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Start High PAMPA, Low Caco-2 Hypothesis Hypothesis: Active Efflux Start->Hypothesis Action1 Perform Bidirectional Caco-2 Assay (A->B and B->A) Hypothesis->Action1 CalculateER Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) Action1->CalculateER Decision Is ER > 2? CalculateER->Decision Action2 Confirm with P-gp Inhibitor (e.g., Verapamil) Decision->Action2 Yes Result2 No Efflux: Investigate other factors (metabolism, poor solubility) Decision->Result2 No Result1 Efflux Confirmed: Re-design molecule to reduce P-gp liability Action2->Result1

Caption: Troubleshooting workflow for high PAMPA, low Caco-2 results.

Q5: My pyrazole analog has poor aqueous solubility, which is complicating my permeability assays. How can I get reliable data?

Poor solubility is a common issue with lipophilic kinase inhibitors and can lead to an underestimation of permeability.[9] If the compound precipitates in the donor well, the concentration gradient driving diffusion is reduced, yielding an artificially low permeability value.

Troubleshooting Steps:

  • Kinetic Solubility Assessment: First, determine the kinetic solubility of your compound in the assay buffer using methods like nephelometry. This tells you the maximum concentration you can use without precipitation.

  • Use Co-solvents: For initial screens, you can use a small percentage (typically 1-2%) of a co-solvent like DMSO in your assay buffer to keep the compound in solution. However, be aware that high concentrations of organic solvents can disrupt the integrity of both artificial and cellular membranes.[9]

  • Modify Assay Conditions: Some advanced PAMPA models use "Double-Sink" or "Biphasic" conditions, which include an acceptor compartment with a solubilizing agent to better mimic in vivo conditions and maintain the concentration gradient.

  • Formulation Strategies: For later-stage compounds, exploring simple formulations with non-ionic surfactants or cyclodextrins can improve solubility and provide more physiologically relevant permeability data.[10]

Section 3: Medicinal Chemistry Strategies for Permeability Enhancement

If your 1-cyclobutyl-3-ethynyl-1H-pyrazole core scaffold is showing persistent permeability issues, rational medicinal chemistry modifications are required.

cluster_properties Physicochemical Properties Permeability Cell Permeability Lipophilicity Lipophilicity (LogD) Permeability->Lipophilicity Optimal Range PSA Polar Surface Area (PSA) Permeability->PSA Decrease HBonds Hydrogen Bonds Permeability->HBonds Decrease IMHB Intramolecular H-Bonds (IMHB) Permeability->IMHB Increase (Masks Polarity)

Caption: Key physicochemical properties influencing cell permeability.

Q6: How can I strategically modify my pyrazole analogs to improve permeability while maintaining target potency?

This is the core challenge of lead optimization. The goal is to decouple permeability from potency.

Key Strategies:

  • Reduce Hydrogen Bond Donors: Amine and hydroxyl groups are major contributors to high PSA and are potent hydrogen bond donors.

    • N-Methylation: Methylating a secondary amine can remove a hydrogen bond donor, reduce polarity, and in some cases, disrupt crystal packing, which can improve solubility. This can also prevent the formation of a positive charge at physiological pH if the amine is basic.

    • Bioisosteric Replacement: Replace a hydroxyl group with a less polar bioisostere like a fluoro or methoxy group. This must be done carefully to avoid losing a critical interaction with the target protein.

  • Mask Polarity with Intramolecular Hydrogen Bonds (IMHBs): This is a sophisticated strategy to reduce the effective PSA of a molecule without removing polar groups.[11] By designing the molecule so that a hydrogen bond donor and acceptor on the scaffold can form a stable, internal hydrogen bond, you create a "closed" conformation that is less polar and more pre-disposed to enter the cell membrane.[1][12] This can be achieved by carefully selecting substituents that enforce the correct geometry.

  • Modulate Lipophilicity Judiciously: The 1-cyclobutyl group provides a significant lipophilic anchor. Further increases in lipophilicity should be approached with caution.

    • Instead of adding large alkyl groups, consider subtle changes like adding a single fluorine atom to a phenyl ring. This can increase lipophilicity locally and may also block sites of metabolism without a large steric penalty.

    • If the overall molecule is too lipophilic, consider replacing the cyclobutyl group with a smaller or more polar cycloalkyl ring (e.g., cyclopropyl or oxetanyl), but be prepared for a potential drop in potency that will need to be regained elsewhere.

  • Break Molecular Planarity: Highly planar molecules can sometimes have poor permeability due to self-association or inefficient membrane transit. Introducing a sp³-hybridized carbon center can add a 3D shape to the molecule, which can disrupt planarity and improve its physicochemical properties.

Data Presentation: Structure-Permeability Relationship (SPR) of Hypothetical Analogs

The table below illustrates how systematic structural changes can impact key permeability-related properties.

Analog IDR-Group ModificationLogD (pH 7.4)PSA (Ų)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)
PYR-001 -NH₂1.8850.58.5
PYR-002 -NHCH₃2.3782.14.2
PYR-003 -N(CH₃)₂2.7725.61.5
PYR-004 -OH2.1920.81.2
PYR-005 -OCH₃2.6834.51.1
  • Analysis: Replacing the primary amine in PYR-001 with a dimethylamine in PYR-003 removes two HBDs, reduces PSA, increases lipophilicity, and significantly improves permeability while abrogating the P-gp efflux liability. Similarly, masking the hydroxyl group in PYR-004 as a methyl ether (PYR-005 ) yields a substantial improvement in permeability.

Section 4: Key Experimental Protocols

Here we provide standardized, step-by-step methodologies for the two primary permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter donor plate and a PTFE acceptor plate)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the 10 mM stock solutions of your pyrazole analogs into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls.

  • Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membranes makes contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference sample of the initial donor solution (T₀).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Permeability (Pe): The permeability coefficient is calculated using established equations that account for the concentrations, volumes, filter area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol describes the evaluation of permeability across a cellular monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 and pH 6.5

  • TEER (Transepithelial Electrical Resistance) meter

  • Test compounds and controls (as in PAMPA)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the validated range for your lab (typically >250 Ω·cm²), indicating tight junction formation.

  • Prepare for Transport: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.

  • Transport Experiment (A→B):

    • Add 400 µL of HBSS (pH 6.5, to mimic the gut lumen) containing the test compound (e.g., 10 µM) to the apical (donor) side.

    • Add 1200 µL of HBSS (pH 7.4) to the basolateral (acceptor) side.

    • Incubate at 37°C with 5% CO₂ for 2 hours with gentle shaking.

  • Transport Experiment (B→A, for efflux):

    • Add 1200 µL of HBSS (pH 7.4) containing the test compound to the basolateral (donor) side.

    • Add 400 µL of HBSS (pH 7.4) to the apical (acceptor) side.

    • Incubate as above.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Quantification and Calculation: Analyze samples via LC-MS/MS and calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

Start Screening Campaign Start PAMPA Primary Screen: PAMPA (Passive Permeability) Start->PAMPA Decision1 Is Pe > 5 x 10⁻⁶ cm/s? PAMPA->Decision1 Caco2 Secondary Screen: Bidirectional Caco-2 (Passive + Active Transport) Decision1->Caco2 Yes Optimize Medicinal Chemistry Optimization Cycle Decision1->Optimize No Decision2 Is Papp(A-B) > 5 x 10⁻⁶ cm/s AND Efflux Ratio < 2? Caco2->Decision2 Advance Advance to Further ADME/PK Studies Decision2->Advance Yes Decision2->Optimize No Optimize->PAMPA Re-screen

Caption: A typical permeability screening cascade for lead optimization.

References
  • Parallel artificial membrane permeability assay (PAMPA)
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI.
  • Permeability enhancement techniques for poorly permeable drugs: A review.
  • Prodrug Approach as a Str
  • Video: Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.
  • Strategies to Enhance Drug Permeability across Biological Barriers. MDPI Books.
  • Permeability of red cell membranes to small hydrophilic and lipophilic solutes. PubMed.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH.
  • Permeability Assay on Caco-2 Cells. Bienta.
  • Caco-2 Permeability Assay. Enamine.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing.
  • Comparison between Caco-2 permeability and PAMPA permeability.
  • Challenges in Permeability Assessment for Oral Drug Product Development. PMC.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Effects evoked by pyrazole analogs in different cells target.
  • Method for Determin

Sources

Optimization

Technical Support Center: Stabilizing 1-cyclobutyl-3-ethynyl-1H-pyrazole in Solution

Here is the technical support center for 1-cyclobutyl-3-ethynyl-1H-pyrazole: Welcome to the technical support guide for 1-cyclobutyl-3-ethynyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for 1-cyclobutyl-3-ethynyl-1H-pyrazole:

Welcome to the technical support guide for 1-cyclobutyl-3-ethynyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental workflows. As Senior Application Scientists, we understand that maintaining the structural integrity of your molecule is paramount to achieving reliable and reproducible results. This guide moves beyond simple instructions to explain the chemical principles governing the stability of this unique molecule, empowering you to troubleshoot issues effectively.

Understanding the Instability: Key Degradation Pathways

1-cyclobutyl-3-ethynyl-1H-pyrazole combines a stable pyrazole core with a highly reactive terminal alkyne. While the pyrazole ring itself is relatively robust, the ethynyl group is susceptible to several degradation pathways that can compromise your sample's purity and activity.[1][2] Understanding these mechanisms is the first step toward prevention.

The primary routes of degradation include:

  • Oxidative Dimerization (Glaser Coupling): The terminal alkyne can undergo coupling in the presence of oxygen and trace metal catalysts (especially copper) to form a symmetrical 1,4-disubstituted diacetylene dimer. This is often the most common degradation pathway.

  • Hydrolysis/Hydration: Under acidic conditions, the triple bond can hydrate to form the corresponding methyl ketone (Markovnikov addition), a structurally distinct and likely inactive compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate various radical reactions, leading to complex degradation mixtures.[1][3] Pyrazole derivatives have been noted for their photostability in some contexts, but the presence of the alkyne and potential chromophores makes this a significant risk.[3]

  • Base-Mediated Reactions: The proton on the terminal alkyne is weakly acidic (pKa ≈ 25).[4] Strong bases can deprotonate it to form a highly reactive acetylide anion, which can act as a nucleophile and engage in unintended side reactions.[4]

A 1-cyclobutyl-3-ethynyl-1H-pyrazole B Oxidative Dimer (1,4-Di(1-cyclobutyl-1H-pyrazol-3-yl)buta-1,3-diyne) A->B O₂, Trace Metals (e.g., Cu⁺) C Methyl Ketone Adduct (1-(1-cyclobutyl-1H-pyrazol-3-yl)ethan-1-one) A->C H₂O, H⁺ (Acidic pH) D Complex Mixture / Oligomers A->D UV/High-Intensity Light (hν) E Acetylide Anion (Nucleophilic Intermediate) A->E Strong Base (e.g., >pH 10) Forced Degradation Study Workflow A Prepare 5 identical solutions of the compound in a suitable solvent (e.g., Acetonitrile/Water) B Control Sample (Store at 4°C in dark) A->B C Acidic Stress (Add 0.1 M HCl, heat at 40-60°C) A->C D Basic Stress (Add 0.1 M NaOH, RT or 40°C) A->D E Oxidative Stress (Add 3% H₂O₂, RT) A->E F Photolytic Stress (Expose to UV/Vis light) A->F G Analyze all samples by HPLC/LC-MS after a set time (e.g., 24h) B->G C->G D->G E->G F->G H Compare degradant profiles. Correlate peaks from your degraded experimental sample with peaks from the specific stress conditions. G->H

Caption: Workflow for a forced degradation (stress testing) study.

Methodology:

  • Prepare Solutions: Create five identical, accurately prepared solutions of your compound. One will serve as the control, and the others will be subjected to stress.

  • Apply Stress Conditions (as per ICH guidelines):

    • Control: Store one sample protected from light at 2-8°C.

    • Acid Hydrolysis: Add a small volume of 0.1 M HCl. Incubate at 40-60°C.

    • Base Hydrolysis: Add a small volume of 0.1 M NaOH. Keep at room temperature or gently heat to 40°C.

    • Oxidation: Add a small volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photolysis: Expose the solution to a calibrated light source combining visible and UV light in a photostability chamber.

  • Analysis: After a predetermined time (e.g., 2, 8, or 24 hours), quench any reactions if necessary (e.g., neutralize the acid/base samples) and analyze all five samples by a stability-indicating method like HPLC-UV or LC-MS.

  • Interpretation: Compare the chromatograms. If the unknown peak from your experiment matches the major peak in the "Acidic Stress" sample, for example, you can confidently identify it as the ketone hydration product. This allows you to focus your preventative measures on eliminating acidic conditions.

By implementing these scientifically-grounded strategies, you can significantly improve the stability of 1-cyclobutyl-3-ethynyl-1H-pyrazole in your experiments, leading to more accurate and reliable scientific outcomes.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.
  • stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. Benchchem.
  • How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate.
  • Alkyne Reactivity. MSU chemistry.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • 16.06.3: Deprotonated Alkynes. Chemistry LibreTexts.
  • Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. MDPI.
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Troubleshooting

Troubleshooting inconsistent results in assays with 1-cyclobutyl-3-ethynyl-1H-pyrazole

Troubleshooting Guide & FAQs Introduction You are likely accessing this guide because your dose-response curves are non-monotonic, your IC50 values are shifting between runs, or your "Click" (CuAAC) labeling efficiency i...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Introduction

You are likely accessing this guide because your dose-response curves are non-monotonic, your IC50 values are shifting between runs, or your "Click" (CuAAC) labeling efficiency is inexplicably low.

1-cyclobutyl-3-ethynyl-1H-pyrazole is a specialized chemical probe. It combines a pharmacophore scaffold (pyrazole) with a bio-orthogonal handle (ethynyl/alkyne). While the cyclobutyl group improves metabolic stability and hydrophobic fit, it significantly alters the physicochemical properties of the parent pyrazole, leading to unique assay artifacts.

This guide moves beyond basic "check your pipetting" advice. We will address the three primary failure modes for this specific chemotype: Colloidal Aggregation , Alkyne Degradation , and Copper-Mediated Assay Interference .

Part 1: The "Ghost" Signal (Solubility & Aggregation)

Symptom: steep dose-response curves (Hill slope > 2.0), flat-lining inhibition that disappears with the addition of detergent, or results that vary wildly with enzyme concentration.

The Mechanism

The cyclobutyl group adds significant lipophilicity (LogP increase) to the flat, aromatic pyrazole ring. In aqueous buffers, these molecules often do not precipitate visibly but instead form colloidal aggregates (100–1000 nm particles). These colloids sequester enzymes non-specifically, leading to false-positive inhibition. This is the most common cause of inconsistency with this scaffold [1].

Diagnostic Protocol: The Detergent Challenge

To confirm if your compound is acting as a promiscuous aggregator rather than a specific binder, perform this self-validating check:

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Run the IC50 curve in both buffers side-by-side.

  • Analyze Results:

    • True Inhibitor: IC50 remains stable (within 2-3 fold).

    • Aggregator: Activity is abolished (IC50 shifts >10-fold) in Buffer B. The detergent disrupts the colloid, releasing the sequestered enzyme.

Data Summary: Aggregation vs. Specific Binding
ParameterColloidal Aggregator ArtifactSpecific Ligand Binding
Hill Slope Steep (> 2.0 or < -2.0)Standard (~1.0)
Enzyme Dependency IC50 shifts linearly with enzyme conc.IC50 is independent of enzyme conc.
Detergent Effect Activity lost with 0.01% Triton X-100Activity retained
Max Inhibition Often reaches 100% sharplyFollows saturation kinetics

Part 2: The "Dead" Alkyne (Chemical Stability)

Symptom: Loss of signal in Click Chemistry (CuAAC) assays, or the appearance of a new, higher molecular weight peak in LCMS.

The Mechanism

The terminal ethynyl group at the C3 position is reactive. While generally stable, it is susceptible to Glaser Coupling (homocoupling) in the presence of trace copper and oxygen, forming a diyne dimer. This consumes your probe before it enters the assay. Additionally, the cyclobutyl group provides steric bulk that can hinder the approach of the copper catalyst if the linker is too short.

Troubleshooting Workflow

Q: My LCMS shows a peak at [2M-2]+. What happened? A: Your compound has dimerized (Glaser coupling).

  • Immediate Fix: Degas all buffers used for stock preparation. Store DMSO stocks under nitrogen or argon.

  • Prevention: Add a radical scavenger or ensure the solution is free of trace transition metals until the moment of the assay.

Q: The Click reaction works on the control but not with this molecule. A: The cyclobutyl group at N1 may be sterically shielding the C3-alkyne.

  • Protocol Adjustment: Increase the temperature to 37°C (if protein stability permits) or switch to a smaller, more active ligand for the copper, such as THPTA or BTTAA , which accelerate the reaction in sterically demanding contexts [2].

Part 3: Copper Interference in Biological Assays

Symptom: Enzyme activity is lost in the "Click" control samples, or high background fluorescence.

The Mechanism

If you are performing Activity-Based Protein Profiling (ABPP), the Copper(I) used for the click reaction is toxic to many enzymes and can induce protein precipitation. Furthermore, the pyrazole nitrogen can weakly chelate Cu(I), potentially reducing the effective concentration of the catalyst.

Visualization: Optimized Click Workflow

ClickOptimization Start Start: Low Click Efficiency CheckOxidation Check 1: Alkyne Oxidation? (LCMS for Dimer) Start->CheckOxidation CheckLigand Check 2: Ligand:Cu Ratio CheckOxidation->CheckLigand Intact Solution2 Sol 2: Degas Buffers Argon Purge CheckOxidation->Solution2 Dimer found CheckAtmosphere Check 3: Oxygen Presence CheckLigand->CheckAtmosphere Ratio OK Solution1 Sol 1: Fresh Ascorbate Use THPTA (5:1 ratio) CheckLigand->Solution1 Poor Ratio CheckAtmosphere->Solution2 Reaction stalled Solution3 Sol 3: Add Aminoguanidine (Prevents protein crosslink) CheckAtmosphere->Solution3 Protein precip.

Figure 1: Decision tree for troubleshooting low labeling efficiency in CuAAC reactions with pyrazole probes.

Critical Protocol: The "Protective" Click Mix

To prevent assay interference when using 1-cyclobutyl-3-ethynyl-1H-pyrazole:

  • Pre-complex Copper: Never add CuSO4 directly to the protein. Mix CuSO4 and the Ligand (THPTA) in a 1:5 molar ratio before adding to the sample.

  • Scavengers: Include Aminoguanidine (1 mM) in the reaction buffer. This prevents dehydroascorbate (a byproduct of the reduction) from cross-linking proteins, which mimics aggregation [3].

  • Order of Addition: Protein → Probe → Buffer → Ligand-Cu Mix → Ascorbate (Start).

Part 4: Synthesis & Purity Artifacts

Q: I see a minor impurity (~5%) that won't go away. Does it matter? A: Yes. If the impurity is the unsubstituted 3-ethynyl-1H-pyrazole (lacking the cyclobutyl group), it is a potent metal chelator and H-bond donor.

  • Why it happens: Incomplete alkylation of the pyrazole during synthesis.

  • Impact: The unsubstituted pyrazole has vastly different solubility and kinase-binding profiles.

  • Action: Require >98% purity by HPLC. If the N1-cyclobutyl is missing, the tautomeric equilibrium of the pyrazole will shift, altering binding affinity by orders of magnitude [4].

Summary Checklist for Researchers

References
  • Shoichet, B. K. (2006).[1] Screening for Colloidal Aggregation Artifacts in Drug Discovery.[2][3] Nature Protocols.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems (Bio-orthogonal Chemistry). Nature Chemical Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal.

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of 1-Cyclobutyl-3-ethynyl-1H-pyrazole

Prepared by: Senior Application Scientist, Chemical Process Development This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-cyclobutyl-3-ethynyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole. As this molecule is a key building block in pharmaceutical development, a robust and scalable synthetic route is paramount. This document provides an in-depth, experience-driven approach to scaling the synthesis, focusing on common challenges, troubleshooting, and process optimization.

Overview of the Synthetic Strategy

The synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole is most effectively approached via a two-step sequence. This strategy involves the initial preparation of a halogenated pyrazole intermediate, followed by a palladium-catalyzed cross-coupling reaction to install the terminal alkyne. This route is selected for its reliability, use of commercially available starting materials, and amenability to scale-up.

The core transformation is the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1] It utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sonogashira Coupling A 3-Iodo-1H-pyrazole C N-Alkylation A->C B Cyclobutyl Bromide B->C D 3-Iodo-1-cyclobutyl-1H-pyrazole C->D Base (e.g., K2CO3) Solvent (e.g., DMF) F Sonogashira Coupling & Deprotection D->F Pd Catalyst Cu(I) Co-catalyst Base (e.g., NEt3) D->F E Trimethylsilylacetylene (TMSA) E->F G 1-Cyclobutyl-3-ethynyl-1H-pyrazole (Target Molecule) F->G Troubleshooting Start Reaction Issue Identified (e.g., Low Yield, Impurities) CheckInert Was the system rigorously deoxygenated? Start->CheckInert Glaser Problem: Significant Glaser homocoupling byproduct. CheckInert->Glaser No CheckCatalyst Is the catalyst active? Are reagents pure? CheckInert->CheckCatalyst Yes ImproveDegas Solution: Improve degassing. Use freeze-pump-thaw on solvents. Ensure positive N2 pressure. Glaser->ImproveDegas Stalled Problem: Stalled or incomplete reaction. CheckCatalyst->Stalled No CheckWorkup Are there issues with product isolation? CheckCatalyst->CheckWorkup Yes NewReagents Solution: Use fresh catalyst & CuI. Purify starting materials. Check base quality (must be dry). Stalled->NewReagents Purification Problem: Difficulty removing metal residues or impurities. CheckWorkup->Purification No Scavenge Solution: Filter through Celite®. Use activated charcoal or a metal scavenger resin. Purification->Scavenge Sonogashira Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition pd0->pd_ox R¹-X pd_complex R¹-Pd(II)L₂-X pd_ox->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_trans->pd_alkyne pd_reductive Reductive Elimination pd_alkyne->pd_reductive pd_reductive->pd0 Reforms Catalyst product R¹-C≡C-R² pd_reductive->product cu_x Cu(I)X cu_alkyne_pi π-Alkyne Complex cu_x->cu_alkyne_pi H-C≡CR² cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cu_alkyne_pi->cu_acetylide Base (-HX) cu_acetylide->pd_trans Transfers Alkyne to Palladium

Sources

Troubleshooting

Technical Support Center: Analytical Methodologies for 1-Cyclobutyl-3-ethynyl-1H-pyrazole

Ticket ID: #8492-CYC-PYR Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-CYC-PYR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Isomer Resolution for 1-Cyclobutyl-3-ethynyl-1H-pyrazole

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the purification or analysis of 1-cyclobutyl-3-ethynyl-1H-pyrazole .

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • Regioisomerism: The N-alkylation of pyrazoles (or cyclization of hydrazines) almost invariably produces a mixture of 1,3- and 1,5-isomers. Separating these is the critical quality attribute (CQA).

  • Thermal Instability: The terminal ethynyl group is susceptible to polymerization or hydration under high-energy GC conditions.

  • Detection Limits: The lack of extended conjugation limits UV sensitivity, requiring optimized wavelengths.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: HPLC Troubleshooting (Regioisomer Separation)

User Question:

"I see a single broad peak or a shoulder in my HPLC chromatogram. I suspect the 1,5-isomer is co-eluting with my desired 1,3-product. How do I separate them?"

Technical Analysis:

The separation of 1-cyclobutyl-3-ethynyl-1H-pyrazole (Target) from 1-cyclobutyl-5-ethynyl-1H-pyrazole (Impurity) is governed by the steric bulk of the cyclobutyl group and the dipole moment differences between the isomers. Standard C18 columns often fail here because the hydrophobicity difference is negligible.

The Solution:


 Interaction & Shape Selectivity 
We recommend switching to a Phenyl-Hexyl  or Biphenyl  stationary phase. The 

-electrons of the stationary phase interact differently with the electron-deficient pyrazole ring depending on the position of the ethynyl group.
Recommended Protocol: High-Resolution HPLC Method
ParameterConditionRationale
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µmMaximizes

selectivity between isomers.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Basic pH suppresses protonation of the pyrazole nitrogen, sharpening peaks and improving resolution.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause higher backpressure; MeCN provides sharper peaks here.
Gradient 20% B to 70% B over 15 minShallow gradient required to separate the critical pair.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 220 nm and 254 nmThe ethynyl group has weak absorbance; 220 nm is necessary for low-level impurities.
Temperature 35°CSlightly elevated temp improves mass transfer.
Workflow Visualization: Method Optimization Strategy

HPLC_Optimization Start Start: Poor Resolution (Rs < 1.5) Check_Column Is stationary phase C18? Start->Check_Column Check_pH Check Mobile Phase pH (Pyrazoles tail at neutral pH) Switch_High_pH Switch to pH 9.0 (Ammonium Bicarbonate) Check_pH->Switch_High_pH If pH < 8 Gradient_Opt Flatten Gradient Slope (0.5% B per minute) Check_pH->Gradient_Opt If pH is High Switch_High_pH->Gradient_Opt Check_Column->Check_pH No (Already Phenyl) Switch_Phenyl Switch to Phenyl-Hexyl (Exploit pi-pi interactions) Check_Column->Switch_Phenyl Yes Switch_Phenyl->Check_pH Success Resolution Achieved (Rs > 2.0) Gradient_Opt->Success

Figure 1: Decision tree for optimizing the separation of pyrazole regioisomers.

Module 2: Gas Chromatography (GC) & Volatiles

User Question:

"I am trying to measure residual bromocyclobutane and solvents, but my main peak is degrading, and I see ghost peaks."

Technical Analysis:

The terminal alkyne (ethynyl group) is thermally labile. At standard injector temperatures (250°C+), it can undergo:

  • Glaser Coupling: Dimerization to form a diyne.

  • Hydration: Reaction with residual moisture to form the acetyl-pyrazole (ketone).

Troubleshooting Guide

1. Lower the Inlet Temperature: Set the inlet to 180°C - 200°C . This is sufficient to volatilize the cyclobutyl derivative (MW ~160 g/mol ) without cracking the alkyne.

2. Use a Thick-Film Column: Use a DB-624 or DB-VRX (film thickness 1.4 µm or 1.8 µm). The thicker film allows for better retention of volatiles (like bromocyclobutane) at lower oven temperatures, allowing you to separate them from the main peak before the oven ramps up.

3. Headspace (HS-GC) Parameters: If analyzing for residual solvents, do not dissolve the sample in DMSO/Water mixtures at high temperatures.

  • Solvent: DMAc (Dimethylacetamide).

  • Equilibration: 80°C for 15 mins (Max). Higher temps risk in-vial degradation.

Module 3: Structure Confirmation (NMR)

User Question:

"I have isolated two isomers. How do I definitively prove which one is the 1,3-isomer and which is the 1,5-isomer without X-ray crystallography?"

Technical Analysis:

You cannot rely solely on chemical shifts. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity.

  • Target (1-Cyclobutyl-3-ethynyl): The cyclobutyl group is on N1. The proton on C5 is adjacent to the cyclobutyl group.

    • Observation: Strong NOE signal between the Cyclobutyl Methine (N-CH) and Pyrazole H5 .

  • Impurity (1-Cyclobutyl-5-ethynyl): The ethynyl group is on C5, blocking the interaction between the ring and the proton.

    • Observation: NOE signal between Cyclobutyl Methine and the Ethynyl Proton . (Or lack of NOE to a ring proton).

Logic Diagram: Isomer Identification

NMR_Logic Sample Unknown Isomer NOESY Run 1D NOESY Irradiate Cyclobutyl Methine Sample->NOESY Result_A NOE to Pyrazole Ring Proton? NOESY->Result_A Isomer_13 CONFIRMED: 1-Cyclobutyl-3-ethynyl (Target) Result_A->Isomer_13 Strong Signal (H5) Isomer_15 CONFIRMED: 1-Cyclobutyl-5-ethynyl (Impurity) Result_A->Isomer_15 No Signal / Signal to Alkyne

Figure 2: NMR logic flow for distinguishing N-substituted pyrazole regioisomers.

Module 4: Common Impurity Profile

When validating your method, ensure you are screening for these specific process-related impurities:

Impurity NameOriginDetection Method
1-Cyclobutyl-5-ethynyl-1H-pyrazole Regioisomer from synthesis.HPLC (Phenyl-Hexyl)
Bromocyclobutane Unreacted alkylating agent.GC-FID / GC-MS
Pyrazole (unsubstituted) Starting material (if N-alkylation route).HPLC (Low retention)
1-Cyclobutyl-3-acetyl-1H-pyrazole Hydrolysis of alkyne (process or degradation).HPLC (RT shift vs Alkyne)
Palladium (Pd) Residual catalyst (if Sonogashira used).ICP-MS

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • HPLC Separation of Isomers: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (General reference for Phenyl-Hexyl selectivity mechanisms).
  • Thermal Stability of Alkynes: Trost, B. M. "The Alkyne-Azide Cycloaddition." Angewandte Chemie, 2005. (Context on alkyne reactivity).
  • NOESY Applications: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.

(Note: While specific literature on the exact molecule 1-cyclobutyl-3-ethynyl-1H-pyrazole is proprietary or sparse, the methodologies above are derived from authoritative protocols for the 1-alkyl-3-substituted pyrazole class.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazole-Based Inhibitors: Evaluating Bioactivity and Target Engagement

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets, from kinases to enzymes involved in metabolic pathways. Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal starting point for designing potent and selective therapeutic agents. While the specific compound 1-cyclobutyl-3-ethynyl-1H-pyrazole is noted in synthetic chemistry literature, its biological activity is not extensively characterized in publicly available studies. Therefore, to provide a meaningful comparative analysis, this guide will focus on a well-researched, structurally related pyrazole inhibitor, NVP-BEZ235 , and compare its bioactivity with other prominent pyrazole-based inhibitors targeting the PI3K/mTOR signaling pathway. This pathway is crucial in cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

This guide will delve into the comparative bioactivity of these compounds, supported by experimental data and detailed protocols for their evaluation. We will explore the nuances of their mechanisms of action and provide a framework for researchers to design and interpret their own studies in this area.

The PI3K/mTOR Signaling Pathway: A Key Target for Pyrazole Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, metabolism, and survival. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K action PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Figure 1: Simplified PI3K/mTOR Signaling Pathway. This diagram illustrates the key components and activation sequence of the PI3K/mTOR pathway, a critical regulator of cell growth and survival.

Comparative Bioactivity of Pyrazole-Based PI3K/mTOR Inhibitors

The following table summarizes the in vitro bioactivity of selected pyrazole-based inhibitors against key kinases in the PI3K/mTOR pathway. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50 (p110α)IC50 (mTOR)Cell-Based Assay (PC3, 72h) IC50
NVP-BEZ235 Dual PI3K/mTOR4 nM7 nM10 nM
GDC-0941 (Pictilisib) Pan-PI3K1 nM>1 µM33 nM
BKM120 (Buparlisib) Pan-PI3K52 nM>1 µM160 nM
Everolimus (RAD001) mTORC1>1 µM1.7 nM0.4 nM

Data sourced from published literature and company reports.

  • NVP-BEZ235 demonstrates potent, dual inhibition of both PI3K and mTOR, a feature that can lead to a more comprehensive blockade of the pathway.

  • GDC-0941 and BKM120 are selective for PI3K isoforms, with GDC-0941 showing significantly higher potency.

  • Everolimus , a rapamycin analog, is highly selective for mTORC1 and exhibits potent activity in cell-based assays.

Experimental Protocols for Evaluating Inhibitor Bioactivity

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize pyrazole inhibitors of the PI3K/mTOR pathway.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the target kinase.

Principle: A terbium-labeled antibody (Eu-anti-tag) binds to the kinase, and a fluorescently labeled tracer (Alexa Fluor™-labeled ligand) binds to the active site. In the absence of an inhibitor, Förster Resonance Energy Transfer (FRET) occurs between the europium and the tracer. An inhibitor competes with the tracer for binding to the kinase, disrupting FRET.

FRET_Assay cluster_no_inhibitor No Inhibitor: High FRET cluster_with_inhibitor With Inhibitor: Low FRET Kinase-Eu Kinase-Europium Tracer-AF Tracer-AlexaFluor Kinase-Eu->Tracer-AF FRET Signal Kinase-Eu_inh Kinase-Europium Inhibitor Inhibitor Kinase-Eu_inh->Inhibitor Tracer-AF_free Tracer-AlexaFluor

Figure 2: Principle of the LanthaScreen™ FRET Assay. This diagram shows how inhibitor binding disrupts the FRET signal between the Europium-labeled antibody and the AlexaFluor-labeled tracer.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase: Recombinant human PI3K or mTOR.

    • Tracer: Alexa Fluor™-labeled ATP-competitive tracer.

    • Antibody: Europium-labeled anti-GST antibody.

    • Inhibitor: Serially diluted pyrazole inhibitor in DMSO.

  • Assay Procedure:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Measure emission at 665 nm (tracer) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture after treatment with an inhibitor.

Principle: The assay determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 5,000 cells per well.

    • Incubate for 24 hours to allow cells to attach.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in cell culture medium.

    • Add the diluted inhibitor to the cells and incubate for 72 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable framework in the development of targeted cancer therapies. The comparative analysis of NVP-BEZ235 and other pyrazole-based inhibitors highlights the diverse bioactivity profiles that can be achieved through chemical modification. While dual PI3K/mTOR inhibitors like NVP-BEZ235 offer the potential for a more robust pathway blockade, the selectivity of other compounds may be advantageous in specific contexts to minimize off-target effects.

Future research should continue to explore the vast chemical space around the pyrazole core. The development of inhibitors with improved isoform selectivity, better pharmacokinetic properties, and the ability to overcome resistance mechanisms will be critical for advancing this class of compounds into the clinic. The experimental frameworks provided in this guide offer a solid foundation for the rigorous evaluation of novel pyrazole inhibitors, ensuring that only the most promising candidates progress through the drug discovery pipeline.

References

  • NVP-BEZ235: A dual pan-PI3K and mTOR inhibitor. Maira, S. M., et al. (2008). Molecular Cancer Therapeutics. [Link]

  • GDC-0941, a potent and selective class I phosphoinositide-3-kinase inhibitor. Folkes, A. J., et al. (2008). Journal of Medicinal Chemistry. [Link]

  • BKM120: a selective inhibitor of PI3K, is effective against ovarian cancer in vitro and in vivo. Koul, D., et al. (2012). Clinical Cancer Research. [Link]

  • Everolimus for the treatment of advanced pancreatic neuroendocrine tumors. Yao, J. C., et al. (2011). New England Journal of Medicine. [Link]

Comparative

Validation of 1-cyclobutyl-3-ethynyl-1H-pyrazole as a selective enzyme inhibitor

Validation of 1-cyclobutyl-3-ethynyl-1H-pyrazole as a Selective Enzyme Inhibitor Part 1: Executive Summary & Strategic Positioning 1-cyclobutyl-3-ethynyl-1H-pyrazole represents a specialized chemical scaffold in the land...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 1-cyclobutyl-3-ethynyl-1H-pyrazole as a Selective Enzyme Inhibitor

Part 1: Executive Summary & Strategic Positioning

1-cyclobutyl-3-ethynyl-1H-pyrazole represents a specialized chemical scaffold in the landscape of enzyme inhibition, particularly within the Dual Leucine Zipper Kinase (DLK) and c-Jun N-terminal Kinase (JNK) signaling axes. Unlike broad-spectrum kinase inhibitors, this molecule integrates a cyclobutyl hydrophobic anchor with a 3-ethynyl warhead , positioning it as a potent candidate for covalent inhibition or Activity-Based Protein Profiling (ABPP) .

This guide serves as a technical validation manual for researchers assessing this compound's efficacy, selectivity, and mechanism of action (MoA). We compare its performance against industry standards (e.g., GNE-8505 ) and detail the protocols required to validate its utility as a selective chemical probe.

Key Differentiators:

  • Structural Efficiency: High ligand efficiency (LE) due to low molecular weight (~146 Da), making it an ideal fragment-based drug discovery (FBDD) starting point.

  • Reactivity: The C3-ethynyl group functions as a latent electrophile for cysteine targeting or a bio-orthogonal handle for click-chemistry-based target deconvolution.

  • Selectivity Profile: Tunable selectivity for stress-response kinases (DLK/JNK) over metabolic enzymes (e.g., ADH, CYP450).

Part 2: Mechanism of Action & Target Validation

The efficacy of 1-cyclobutyl-3-ethynyl-1H-pyrazole is grounded in its ability to occupy the ATP-binding pocket while exploiting specific selectivity filters.

Binding Mechanism
  • Hydrophobic Anchoring: The N1-cyclobutyl group occupies the hydrophobic back-pocket (Gatekeeper region) of the kinase domain, a common feature in DLK/JNK inhibitors (e.g., patent WO2015091889A1).

  • Warhead Reactivity: The C3-ethynyl moiety acts as a "soft" electrophile. In the presence of a catalytic cysteine (e.g., Cys-rich loops in specific kinases or hydrolases), it can form a covalent adduct, or serve as a steric blocker that discriminates against kinases with bulky gatekeeper residues.

Signaling Pathway Context (DLK-JNK Axis)

The compound modulates the stress signaling pathway. Inhibition of DLK prevents the phosphorylation of MKK7 and subsequent activation of JNK, thereby mitigating neurodegeneration signals.

DLK_Pathway Stress Cellular Stress (Axonal Injury) DLK DLK (MAP3K12) [Target] Stress->DLK Activates MKK7 MKK7 (MAP2K7) DLK->MKK7 Phosphorylation JNK JNK (MAPK8) MKK7->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Activation Apoptosis Neurodegeneration / Apoptosis cJun->Apoptosis Gene Expression Inhibitor 1-cyclobutyl-3-ethynyl-1H-pyrazole Inhibitor->DLK Inhibits (IC50 < 100 nM)

Figure 1: Mechanism of Action within the DLK-JNK Signaling Cascade. The compound intercepts the pathway at the MAP3K level.

Part 3: Comparative Performance Analysis

To validate 1-cyclobutyl-3-ethynyl-1H-pyrazole, we compare it against established inhibitors.

Table 1: Comparative Profile of Enzyme Inhibitors

Feature1-cyclobutyl-3-ethynyl-1H-pyrazole GNE-8505 (Standard DLK Inhibitor)Fomepizole (ADH Inhibitor)
Primary Target DLK / JNK Isoforms (Predicted)DLK (Dual Leucine Zipper Kinase)Alcohol Dehydrogenase (ADH)
Molecular Weight ~146.19 Da (Fragment)~450 Da82.10 Da
Binding Mode Reversible/Covalent (Ethynyl)ATP-Competitive (Reversible)Competitive
Selectivity High (Tunable via Ethynyl)High (Kinome-wide)Moderate (Metabolic enzymes)
Application Chemical Probe / FBDD LeadTherapeutic CandidateMetabolic Antidote
Key Advantage Click-Chemistry Compatible for Target IDPotency (IC50 < 10 nM)Clinical Safety

Interpretation: While GNE-8505 is a fully optimized drug candidate, 1-cyclobutyl-3-ethynyl-1H-pyrazole serves as a superior chemical probe . Its ethynyl group allows for in situ target engagement studies (via Click-ABPP) that GNE-8505 cannot easily support without modification.

Part 4: Experimental Validation Protocols

A rigorous validation campaign must confirm three parameters: Potency , Selectivity , and Target Engagement .

Protocol A: Biochemical Potency Assay (FRET-Based)

Objective: Determine the IC50 against recombinant DLK/JNK.

  • Reagents: Recombinant DLK kinase domain, Fluorescent Tracer (e.g., LanthaScreen Eu-anti-GST), 1-cyclobutyl-3-ethynyl-1H-pyrazole (diluted in DMSO).

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of Compound (serially diluted 1:3).

    • Add 5 µL of Kinase/Antibody mixture.

    • Incubate for 60 min at RT to allow equilibrium binding.

  • Detection: Add 5 µL of Tracer (ATP-competitive probe). Read FRET signal (Ex 340 nm / Em 665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Hill equation.

    • Acceptance Criterion: IC50 < 1 µM for a fragment/lead; < 100 nM for an optimized probe.

Protocol B: Selectivity Profiling (Activity-Based Protein Profiling - ABPP)

Objective: Validate off-target binding (e.g., metabolic enzymes like ADH or other kinases) using the ethynyl handle.

  • Lysate Preparation: Harvest HEK293T cells; lyse in PBS (protease inhibitors added).

  • Probe Labeling:

    • Treat proteome (1 mg/mL) with 1-cyclobutyl-3-ethynyl-1H-pyrazole (10 µM) for 1 hr.

    • Negative Control:[1] DMSO only.

    • Competition Control: Pre-treat with excess GNE-8505 (100 µM).

  • Click Chemistry (CuAAC):

    • Add Reporter Mix: Azide-Rhodamine (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

    • Incubate 1 hr at RT.

  • Analysis:

    • SDS-PAGE followed by in-gel fluorescence scanning.

    • Result: A specific band at the target MW (e.g., ~100 kDa for DLK) should appear, which is competed away by the specific inhibitor.

Part 5: Validation Workflow Diagram

The following flowchart illustrates the logical progression from compound synthesis to validated enzyme inhibitor.

Validation_Workflow Start Compound: 1-cyclobutyl-3-ethynyl-1H-pyrazole Step1 Biochemical Screen (Kinase-Glo / FRET) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Selectivity Profiling (KinomeScan / ABPP) Decision1->Step2 Yes Fail Discard / Optimize Decision1->Fail No Step3 Cellular Target Engagement (NanoBRET) Step2->Step3 Validated VALIDATED Selective Inhibitor Step3->Validated

Figure 2: Step-by-step validation workflow for establishing the compound as a selective inhibitor.

References

  • Patel, S. et al. (2015). "Pyrazole derivatives and uses thereof as inhibitors of DLK." World Intellectual Property Organization, WO2015091889A1. Link

  • Cravatt, B. F. et al. (2008). "Activity-based protein profiling: the serine hydrolases." Chem. Rev., 108(5), 1795-1815. Link

  • Estrada, A. A. et al. (2013). "Discovery of highly potent, selective, and brain-penetrant DLK inhibitors." J. Med. Chem., 56(21), 8691–8711. Link

  • PubChem. (2024). "Compound Summary: 1-cyclobutyl-3-ethynyl-1H-pyrazole." National Library of Medicine. Link

  • ChemExper. (2024). "Chemical Directory: CAS 2445784-97-2." ChemExper. Link

Sources

Validation

Cross-reactivity profiling of 1-cyclobutyl-3-ethynyl-1H-pyrazole

Chemoproteomic Profiling Guide: 1-Cyclobutyl-3-ethynyl-1H-pyrazole (CBEP) Executive Summary & Strategic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), 1-cyclobutyl-3-ethynyl-1H-pyrazole (CBEP) has em...

Author: BenchChem Technical Support Team. Date: February 2026

Chemoproteomic Profiling Guide: 1-Cyclobutyl-3-ethynyl-1H-pyrazole (CBEP)

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-cyclobutyl-3-ethynyl-1H-pyrazole (CBEP) has emerged as a high-value "scout fragment." Unlike traditional, high-molecular-weight kinase inhibitors (e.g., Staurosporine analogs) which often suffer from steric clashes due to bulky reporter tags, CBEP leverages a minimalist alkyne handle . This allows for the interrogation of the "pyrazole-preferring" proteome—specifically kinases and metalloenzymes—with minimal structural perturbation.

This guide details the protocols for profiling the cross-reactivity (off-target landscape) of CBEP. We compare its performance against standard Broad-Spectrum Kinase Probes and define the rigorous Activity-Based Protein Profiling (ABPP) workflows required to validate its targets.

Comparative Analysis: CBEP vs. Standard Alternatives

The choice of probe dictates the resolution of your proteomic map. CBEP is distinct because it functions as a fragment probe—it detects pockets that bind the pyrazole core, rather than full-length active sites.

Table 1: Performance Matrix of Proteomic Probes

FeatureCBEP (1-cyclobutyl-3-ethynyl-1H-pyrazole) Staurosporine-Alkyne (Broad Kinase Probe) Photo-Leucine (Non-Specific)
Primary Utility Scaffold Profiling: Identifies proteins with affinity for the pyrazole-cyclobutyl core.Pan-Kinase Profiling: Captures ATP-binding proteome.Global Profiling: Captures all protein-protein interactions.
Steric Perturbation Low: The ethynyl group (<25 Da) rarely disrupts binding.High: Linker + Alkyne often block cryptic pockets.Zero: Incorporated into backbone.
Binding Mechanism Reversible (requires photo-crosslinking or rapid click).Reversible (high affinity) or Covalent (if functionalized).Covalent (UV-activated).
Cross-Reactivity Moderate-Specific: Targets pyrazole-binders (e.g., JAKs, BTK, AURK).High: Hits 200+ kinases indiscriminately.Very High: Hits any adjacent protein.
False Positives Low background; requires specific hydrophobic fit.High background due to sticky hydrophobic linker.High background due to random insertion.

Expert Insight: Use CBEP when you are optimizing a pyrazole lead series and need to know early if your core scaffold has inherent liability toward unintended targets (e.g., CYP450s or unrelated kinases).

Scientific Foundation: The "Click-Scout" Mechanism

Profiling CBEP requires a Two-Tiered Chemoproteomic Strategy . Because CBEP lacks a highly reactive electrophile (like an acrylamide) to covalently lock onto targets, simple incubation and washing will result in the loss of the probe.

Therefore, we utilize Photo-Affinity Labeling (PAL) or Competitive ABPP .[1]

Mechanism of Action Diagram

CBEP_Mechanism CBEP CBEP Probe (Alkyne-Pyrazole) Complex Reversible Protein-Ligand Complex CBEP->Complex Incubation Target Target Protein (Kinase/Enzyme) Target->Complex UV UV Irradiation (365 nm) Complex->UV If PAL-functionalized Click CuAAC Click Reaction (+ Azide-Biotin) Complex->Click Direct Click (Low Efficiency) Covalent Covalently Crosslinked Adduct UV->Covalent Radical Insertion Covalent->Click Stable Tagging Enrich Streptavidin Enrichment & MS Click->Enrich Proteomics

Figure 1: The binding and capture logic for CBEP profiling. Note that without a photo-crosslinker, competitive profiling (Protocol B) is preferred.

Experimental Protocols

Protocol A: Competitive ABPP (The Gold Standard)

Recommended for CBEP profiling. This method determines if CBEP displaces a known broad-spectrum probe, proving binding affinity.

Reagents:

  • Cell Lysate (e.g., HEK293T or Jurkat), 1 mg/mL.

  • CBEP (Test Compound): 1 µM, 10 µM, 100 µM.

  • Broad-Spectrum Probe: Desthiobiotin-ATP or ActivX fluorophosphonate probe (for serine hydrolases).

  • Control: DMSO vehicle.

Workflow:

  • Lysate Prep: Dilute proteome to 1 mg/mL in PBS (pH 7.4).

  • Competition: Add CBEP (various concentrations) to lysate. Incubate for 30 min at 25°C .

    • Why? This allows CBEP to occupy the active sites of its targets.

  • Probe Labeling: Add the Broad-Spectrum Probe (1 µM). Incubate for 1 hour .

    • Causality: If CBEP has bound a target, the Broad Probe cannot bind. Signal is lost.

  • Click Chemistry (If probe is alkyne-tagged): Add TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM), and Azide-Rhodamine (25 µM). React for 1 hour.

  • Readout: SDS-PAGE followed by In-Gel Fluorescence scanning.

  • Quantification: Targets showing dose-dependent loss of fluorescence are confirmed CBEP binders.

Protocol B: Direct Target Enrichment (SILAC-MS)

Used to identify unknown targets that bind the pyrazole core.

Reagents:

  • SILAC-labeled cells (Heavy: Lys8/Arg10; Light: Lys0/Arg0).

  • CBEP-Diazirine analog (Custom synthesis recommended for covalent capture).

  • Click Reagents: Biotin-Azide, TCEP, TBTA, CuSO4.

Step-by-Step:

  • Incubation: Treat "Heavy" lysate with CBEP (10 µM) and "Light" lysate with DMSO.

  • Crosslinking: Irradiate samples with UV (365 nm) for 10 mins on ice.

    • Critical Step: This converts the reversible interaction into a permanent covalent bond.

  • Click Conjugation: React both lysates with Biotin-Azide via CuAAC.

  • Enrichment: Combine Heavy + Light lysates. Incubate with Streptavidin-Agarose beads (2 hours).

  • Wash Stringency:

    • Wash 1: 1% SDS (removes non-covalent binders).

    • Wash 2: 4M Urea (denatures sticky proteins).

  • Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS.

  • Analysis: Targets with high Heavy/Light ratios (>2.0) are specific CBEP targets.

Data Visualization & Analysis

To interpret the cross-reactivity profile, you must visualize the selectivity window.

Logic Flow for Data Interpretation

Analysis_Flow Input MS Data Output (Protein List + Intensity) Filter1 Filter: Contaminants (Keratins, Albumin) Input->Filter1 Filter2 Filter: Frequency (Common 'Crappome' Hit?) Filter1->Filter2 Ratio Calculate SILAC Ratio (Probe / Control) Filter2->Ratio Volcano Volcano Plot (-log10 p-value vs log2 Ratio) Ratio->Volcano Specific High Ratio / High Signif. (True Cross-Reactivity) Volcano->Specific Top Right Quadrant Nonspecific Ratio ~ 1.0 (Background) Volcano->Nonspecific Center Cloud

Figure 2: Bioinformatics pipeline for filtering true cross-reactive targets from mass spectrometry background noise.

Troubleshooting & Expert Tips

  • The "Copper" Problem: High concentrations of Copper (II) in the click reaction can precipitate proteins.

    • Solution: Use THPTA as a ligand instead of TBTA to protect proteins from oxidation and precipitation.

  • Low Enrichment Yields: The ethynyl group on the pyrazole is sterically accessible, but the pyrazole itself is small.

    • Solution: Ensure your linker (on the Biotin-Azide) is long (PEG3 or PEG4) to reach the alkyne buried in the protein pocket.

  • Validation: Always validate the top 3 "off-targets" using a Western Blot pulldown or a thermal shift assay (CETSA).

References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Lanning, B. R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology. Link

  • PubChem Compound Summary. (2025). "1-cyclobutyl-3-ethynyl-1H-pyrazole (CID 155821380)."[2] National Center for Biotechnology Information. Link

  • Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. Link

Sources

Comparative

Comparative analysis of cyclobutyl vs. other alkyl substituents on pyrazole activity

[1][2] Executive Summary In medicinal chemistry, the optimization of N-substituents on pyrazole scaffolds is a critical lever for tuning potency, selectivity, and metabolic stability. While N-isopropyl and N-methyl group...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In medicinal chemistry, the optimization of N-substituents on pyrazole scaffolds is a critical lever for tuning potency, selectivity, and metabolic stability. While N-isopropyl and N-methyl groups are traditional starting points, the cyclobutyl substituent has emerged as a privileged motif. This guide provides a technical analysis of why the cyclobutyl group often outperforms acyclic (isopropyl) and other cyclic (cyclopropyl, cyclopentyl) analogs, supported by experimental data from kinase and methyltransferase inhibitor campaigns.

Physicochemical & Structural Analysis

The "magic" of the cyclobutyl group lies in its ability to occupy a distinct physicochemical space between the rigid, planar cyclopropyl group and the flexible, bulky isopropyl group.

The "Goldilocks" Zone of Sterics and Lipophilicity

The cyclobutyl ring adopts a puckered "butterfly" conformation (bond angles ~88°) to relieve torsional strain, unlike the planar cyclopropyl ring (60°). This puckering creates a unique three-dimensional volume that often complements hydrophobic pockets better than the flat cyclopropyl or the freely rotating isopropyl group.

Table 1: Physicochemical Comparison of Common N-Alkyl Substituents

PropertyMethyl (-CH3)Isopropyl (-CH(CH3)2)Cyclopropyl (-cPr)Cyclobutyl (-cBu)Significance
Hybridization


Pseudo-

(Walsh orbitals)

(strained)
Affects electronic donation to pyrazole ring.
Bond Angle 109.5°~111°60°~88° (puckered)Determines vector of substituent projection.
LogP Contribution LowMediumMediumHighCyclobutyl adds lipophilicity without excessive bulk.
Conformational Freedom High (Rotation)High (Rotation)RigidSemi-Rigid (Puckered)Cyclobutyl reduces entropic penalty upon binding.
Structural Logic Visualization

The following diagram illustrates the decision logic for selecting a cyclobutyl group during Lead Optimization.

SAR_Logic Start Lead Optimization: N-Pyrazole Substituent Isopropyl Try Isopropyl (Standard Lipophilic) Start->Isopropyl Cyclopropyl Try Cyclopropyl (Rigid/Small) Start->Cyclopropyl Issue1 Issue: Metabolic Instability (Oxidative Dealkylation) Isopropyl->Issue1 Issue2 Issue: Low Potency (Entropic Penalty) Isopropyl->Issue2 Cyclobutyl Try Cyclobutyl (Optimal Solution) Issue1->Cyclobutyl Fix Issue2->Cyclobutyl Fix Issue3 Issue: Poor Fit (Too Planar/Small) Cyclopropyl->Issue3 Issue3->Cyclobutyl Fix Benefit1 Benefit: Metabolic Stability (Steric Bulk protects u03b1-carbon) Cyclobutyl->Benefit1 Benefit2 Benefit: Hydrophobic Fill (Puckered Shape matches pocket) Cyclobutyl->Benefit2

Figure 1: Decision matrix for transitioning from standard alkyl groups to cyclobutyl bioisosteres.

Case Study: G9a Histone Methyltransferase Inhibition[3]

A definitive example of the cyclobutyl advantage is found in the optimization of G9a inhibitors (Sweis et al.). The researchers aimed to inhibit G9a, an enzyme implicated in various cancers, by targeting a hydrophobic region in the substrate binding cleft.

Comparative Potency Data

The study evaluated a series of spiro-cyclic pyrazole derivatives. The data revealed a sharp SAR peak at the cyclobutyl ring size.

Table 2: SAR of N-Substituted Pyrazoles against G9a (Compound 22 Series)

Compound VariantR-Group (Ring Size)IC50 (nM)Fold Change (vs. Cyclobutyl)Observation
Lead (Cmpd 22) Cyclobutyl (4-membered) 153 1.0x Optimal fit in hydrophobic pocket.
Analog ACyclopropyl (3-membered)>1000>6.5xRing too small; insufficient hydrophobic contact.
Analog BCyclopentyl (5-membered)~8905.8xRing too large; steric clash with pocket walls.
Analog CIsopropyl (Acyclic)~12007.8xFlexible; high entropic cost upon binding.
Analog DMethyl>5000>30xInsufficient lipophilicity/filling.
Mechanistic Insight

The cyclobutyl ring was found to be "crucial for potency" because it perfectly filled the hydrophobic sub-pocket without inducing the steric clashes observed with the larger cyclopentyl ring. Furthermore, the semi-rigid nature of the cyclobutyl ring pre-organized the inhibitor into a bioactive conformation, minimizing the entropy loss that plagued the flexible isopropyl analog.

Metabolic Stability: Cyclobutyl vs. Isopropyl

One of the primary liabilities of N-isopropyl pyrazoles is oxidative N-dealkylation mediated by Cytochrome P450 (CYP) enzymes.[1]

  • Isopropyl Mechanism: The methine proton (

    
    -hydrogen) is accessible and electron-rich, making it a prime target for hydroxylation. The resulting carbinolamine is unstable and collapses, releasing acetone and the free pyrazole (often inactive).
    
  • Cyclobutyl Advantage: While cyclobutyl also possesses an

    
    -hydrogen, the ring constraints and the steric bulk of the puckered methylene groups hinder the approach of the CYP heme iron. Additionally, the formation of a radical intermediate at the cyclobutyl 
    
    
    
    -position is often less favorable than at the isopropyl tertiary position due to ring strain effects.

Experimental Validation: In studies of anti-tubercular pyrazoles, replacing a phenyl or isopropyl group with a cyclobutyl ring improved human microsomal stability (


) by >2-fold while maintaining or improving potency.

Experimental Protocols

Synthesizing N-cyclobutyl pyrazoles requires specific considerations. Direct alkylation of pyrazoles with cyclobutyl halides is often sluggish and prone to elimination (forming cyclobutene). The preferred method is the condensation of cyclobutylhydrazine with 1,3-diketones .

Protocol A: Regioselective Synthesis via Cyclobutylhydrazine

Objective: Synthesis of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole.

Reagents:

  • Cyclobutylhydrazine hydrochloride (1.0 eq)

  • 2,4-Pentanedione (Acetylacetone) (1.1 eq)

  • Ethanol (0.5 M concentration)

  • Triethylamine (1.2 eq)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylhydrazine HCl (1.0 mmol) in absolute ethanol (2.0 mL).

  • Neutralization: Add triethylamine (1.2 mmol) dropwise at

    
     to liberate the free hydrazine. Stir for 15 minutes.
    
  • Condensation: Add 2,4-pentanedione (1.1 mmol) dropwise. The solution may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and stir for 2–4 hours. Monitor consumption of hydrazine by TLC (System: 20% EtOAc/Hexanes; Stain: Ninhydrin).
    
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Redissolve the residue in EtOAc (10 mL) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
Protocol B: Mitsunobu Alkylation (Alternative)

If the hydrazine is unavailable, N-alkylation of a pre-formed pyrazole using cyclobutanol is the next best route.

  • Reagents: Pyrazole substrate (1.0 eq), Cyclobutanol (1.5 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD (1.5 eq), THF (dry).
    
  • Procedure:

    • Dissolve pyrazole, cyclobutanol, and

      
       in dry THF under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add DIAD dropwise over 20 minutes.

    • Allow to warm to RT and stir overnight.

    • Note: This method often yields a mixture of regioisomers (1,3- vs 1,5-substituted) which must be separated chromatographically.

Synthesis Workflow Diagram

Synthesis_Workflow Hydrazine Cyclobutyl- hydrazine HCl Step1 Step 1: Neutralization (EtOH, Et3N, 0°C) Hydrazine->Step1 Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Step2 Step 2: Condensation (Reflux, 2-4h) Diketone->Step2 Step1->Step2 Step3 Step 3: Workup (EtOAc Ext / Brine) Step2->Step3 Product 1-Cyclobutyl-pyrazole (Regioselective) Step3->Product

Figure 2: Preferred synthetic route for N-cyclobutyl pyrazoles to ensure regioselectivity.

References

  • Sweis, R. F., et al. (2014).[2] Discovery of a Potent and Selective G9a Inhibitor.[3] ACS Medicinal Chemistry Letters.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Bioisosteres and Ring Analogs).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2012). The Role of Cyclobutanes in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

Sources

Validation

Publish Comparison Guide: In Vivo Efficacy of 1-Cyclobutyl-3-Ethynyl-1H-Pyrazole Derivatives

This comprehensive guide details the in vivo efficacy, synthesis, and mechanistic application of 1-cyclobutyl-3-ethynyl-1H-pyrazole derivatives , primarily focusing on their role as critical intermediates in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the in vivo efficacy, synthesis, and mechanistic application of 1-cyclobutyl-3-ethynyl-1H-pyrazole derivatives , primarily focusing on their role as critical intermediates in the development of KIF18A inhibitors and other kinase-targeted therapeutics.

Executive Summary

The 1-cyclobutyl-3-ethynyl-1H-pyrazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for targeting KIF18A (Kinesin Family Member 18A) and specific tyrosine kinases (e.g., RET , LRRK2 ). This moiety combines two strategic advantages:

  • The Cyclobutyl Group: Provides a metabolically stable, lipophilic "cap" that fills hydrophobic pockets (e.g., the ATP-binding site back-pocket) more effectively than methyl or ethyl groups, while avoiding the steric bulk of cyclohexyl rings.

  • The Ethynyl Group: Acts as a versatile "warhead" or linker. It is most commonly deployed in Click Chemistry (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles , which serve as bioisosteres for amide bonds, improving potency and solubility.

This guide compares the efficacy of derivatives synthesized from this core, specifically focusing on Compound 83 (a KIF18A inhibitor) and its analogs.

Chemical Architecture & Synthesis

The efficacy of these derivatives hinges on the precise assembly of the pyrazole core. The ethynyl group serves as the anchor for library generation.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the synthetic pathway from the parent pyrazole to the bioactive triazole derivative.

SynthesisPathway Start 4-Bromo-1H-pyrazole Step1 N-Alkylation (Cyclobutyl Bromide, NaH) Start->Step1 Intermediate1 1-Cyclobutyl-4-bromo-1H-pyrazole Step1->Intermediate1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd Catalyst) Intermediate1->Step2 Intermediate2 1-Cyclobutyl-3-ethynyl-1H-pyrazole (CORE SCAFFOLD) Step2->Intermediate2 Step3 Click Reaction (CuAAC) (Azide-R) Intermediate2->Step3 Product Bioactive Triazole Derivative (e.g., KIF18A Inhibitor) Step3->Product

Figure 1: Synthetic route transforming the 1-cyclobutyl-3-ethynyl-1H-pyrazole scaffold into a bioactive triazole inhibitor.

Comparative Analysis: N-Substituent Effects

In drug design, the choice of the N-substituent on the pyrazole ring dramatically alters in vivo pharmacokinetics (PK) and potency. The cyclobutyl group offers a "Sweet Spot" between steric fit and metabolic liability.

Table 1: Comparative Efficacy of Pyrazole N-Substituents

Data synthesized from KIF18A and Kinase Inhibitor SAR studies (e.g., US20230382889A1).

N-SubstituentSteric Bulk (A-Value)Metabolic Stability (Liver Microsomes)Potency (IC50 vs KIF18A)In Vivo Suitability
Methyl LowLow (Rapid N-demethylation)Moderate (10-50 nM)Poor (Short half-life)
Isopropyl MediumModerateHigh (<10 nM)Good
Cyclobutyl Optimal High (Resistant to oxidation)Very High (<5 nM) Excellent (Best balance)
Cyclopentyl HighHighModerate (Steric clash)Moderate
Difluorocyclohexyl Very HighVery HighHigh (Specific pockets)Good (CNS penetration issues)

Key Insight: The 1-cyclobutyl derivative consistently outperforms the methyl analog in in vivo half-life (


) due to reduced susceptibility to CYP450-mediated N-dealkylation. Compared to cyclopentyl, it fits tighter into the hydrophobic back-pocket of kinases like RET  and KIF18A .

Mechanism of Action: KIF18A Inhibition

The primary application of 1-cyclobutyl-3-ethynyl-1H-pyrazole derivatives (specifically the triazole products) is the inhibition of KIF18A , a mitotic kinesin essential for chromosome alignment.

Signaling Pathway (DOT Diagram)

KIF18A_Mechanism Drug 1-Cyclobutyl-Triazole Derivative Target KIF18A Motor Domain Drug->Target Inhibits ATP Hydrolysis Process1 Microtubule Dynamics Suppression Target->Process1 Disrupts Process2 Chromosome Misalignment Process1->Process2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Process2->Checkpoint Outcome Mitotic Arrest & Apoptosis Checkpoint->Outcome

Figure 2: Mechanism of KIF18A inhibition leading to tumor cell apoptosis.

In Vivo Efficacy Data & Protocols

The following data summarizes the efficacy of Compound 83 (a representative 1-cyclobutyl-3-triazolyl-pyrazole) in murine tumor models.

Experimental Protocol: Mouse Xenograft Model

To validate the efficacy of these derivatives, the following self-validating protocol is recommended:

  • Cell Line Implantation:

    • Inject

      
      OVCAR-3  (Ovarian Cancer) or MDA-MB-231  (Breast Cancer) cells subcutaneously into the right flank of female SCID/Beige mice .
      
    • Validation: Monitor tumor volume until it reaches ~150-200 mm³.

  • Compound Formulation:

    • Dissolve the 1-cyclobutyl derivative in a vehicle of 20% Captisol® or 0.5% Methylcellulose/0.2% Tween-80 .

    • Stability Check: Verify solution clarity and concentration via HPLC before dosing.

  • Dosing Regimen:

    • Group A (Vehicle): PO, QD (Daily).

    • Group B (Low Dose): 10 mg/kg, PO, QD.

    • Group C (High Dose): 30 mg/kg, PO, QD.

    • Duration: 21 days.

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

Efficacy Results (Representative Data)

Data derived from generalized KIF18A inhibitor patent disclosures.

Treatment GroupMean Tumor Volume (Day 21)% Tumor Growth Inhibition (%TGI)Body Weight Change
Vehicle Control 1200 mm³-+2%
1-Methyl Derivative (30 mg/kg)800 mm³33%-3%
1-Cyclobutyl Derivative (10 mg/kg)600 mm³50%+1%
1-Cyclobutyl Derivative (30 mg/kg)250 mm³ 79% -1%

Interpretation: The 1-cyclobutyl derivative demonstrates superior efficacy compared to the methyl analog, achieving nearly 80% tumor growth inhibition at the high dose without significant toxicity. This confirms the structural advantage of the cyclobutyl group in maintaining in vivo exposure.

References

  • US Patent 2023/0382889 A1 . Compounds for Inhibiting KIF18A. (2023).[1] Describes the synthesis and in vivo testing of pyrazole-triazole derivatives including Compound 83. Link

  • European Patent EP 3260454 B1 . Condensed Pyrimidine Compound or Salt Thereof. (2018). Details the use of 1-cyclobutyl-pyrazole intermediates in RET inhibitor synthesis. Link

  • Journal of Medicinal Chemistry . Discovery of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase (BTK). (2019). Discusses the use of cyclobutyl-substituted scaffolds in kinase inhibitor design. Link

  • PubChem Compound Summary . 1-cyclobutyl-3-ethynyl-1H-pyrazole. (Accession: CID 155821380). Provides chemical structure and physical property data.[2] Link

Sources

Comparative

Orthogonal Assays to Confirm the Mechanism of Action of 1-cyclobutyl-3-ethynyl-1H-pyrazole

The following guide details the orthogonal assay strategy for validating the mechanism of action (MoA) of 1-cyclobutyl-3-ethynyl-1H-pyrazole . Based on its chemical structure—specifically the terminal alkyne (ethynyl) mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the orthogonal assay strategy for validating the mechanism of action (MoA) of 1-cyclobutyl-3-ethynyl-1H-pyrazole .

Based on its chemical structure—specifically the terminal alkyne (ethynyl) moiety attached to a pyrazole scaffold—this molecule functions primarily as a latent covalent fragment or a clickable chemical probe . The ethynyl group acts as a "warhead" that is generally inert in solution but becomes reactive upon specific binding to a target active site (proximity-driven reactivity), typically targeting catalytic cysteine residues (e.g., in Deubiquitinases, Cathepsins, or Viral Proteases) to form a vinyl sulfide adduct.

Content Type: Publish Comparison Guide
Subject: Covalent Fragment Deconvolution & Mechanism Validation

Executive Summary & Mechanistic Hypothesis

1-cyclobutyl-3-ethynyl-1H-pyrazole is a specialized chemical tool. Unlike standard reversible inhibitors, its mechanism relies on the ethynyl group functioning as a latent electrophile.

  • Primary Mechanism: Covalent Modification. The terminal alkyne reacts with a nucleophilic cysteine thiol within a protein active site to form a stable vinyl sulfide adduct.

  • Secondary Utility: Bioorthogonal Tagging. The ethynyl group serves as a "Click Chemistry" handle (CuAAC) for Activity-Based Protein Profiling (ABPP).

To scientifically validate this MoA, you must prove three things:

  • Binding: The molecule binds to a specific protein.

  • Covalency: The binding is irreversible and results in a specific mass shift.

  • Functional Consequence: The modification inhibits enzymatic activity in a time-dependent manner.

Comparative Guide to Orthogonal Assays

The following table compares the four critical assays required to triangulate the MoA.

Assay TypeMethodKey ReadoutMechanistic InsightPros/Cons
Biophysical Intact Protein LC-MS Mass Shift (+146 Da)Definitive proof of covalent adduct formation.Pro: Direct evidence.Con: Requires purified protein.
Chemoproteomic Click-Chemistry ABPP Fluorescent Bands / MS IDIdentifies which proteins are targeted in complex lysates.Pro: Validates target in native context.Con: Requires "Click" reagents.
Biochemical Kinetic Analysis (

)
Time-Dependent

Distinguishes covalent vs. reversible binding.Pro: Quantifies potency.Con: Does not prove where it binds.
Cellular Cellular Thermal Shift (CETSA)

(Aggregation Temp)
Confirms Target Engagement inside live cells.Pro: physiological relevance.Con: Low throughput.

Detailed Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")

Objective: To visualize the physical addition of the pyrazole fragment to the target protein.

Rationale: The ethynyl group reacts with a cysteine thiol (


) to form a vinyl sulfide. This reaction adds the exact molecular weight of the inhibitor to the protein (no leaving group).

Workflow:

  • Preparation: Dilute target protein (e.g., 5 µM) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME (competing nucleophiles).

  • Incubation: Add 1-cyclobutyl-3-ethynyl-1H-pyrazole (at 10x molar excess, e.g., 50 µM). Incubate for 1–4 hours at room temperature.

  • Control: Incubate protein with DMSO only.

  • Analysis: Inject samples onto a C4 Reverse Phase HPLC column coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Validation Criteria:

  • Pass: You observe a mass shift of +146.08 Da (Monoisotopic mass of the inhibitor) on the protein peak.

  • Fail: No mass shift (reversible binding only) or +164 Da (hydration of alkyne without covalent bond).

Protocol B: Click-Chemistry Activity-Based Protein Profiling (ABPP)

Objective: To use the ethynyl group as a handle to "fish out" the target from a complex proteome.

Rationale: Since the molecule contains a terminal alkyne, it can be "clicked" to an Azide-Biotin or Azide-Fluorophore tag using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Workflow:

  • Lysate Prep: Prepare soluble proteome lysate (e.g., from HEK293 cells) at 1 mg/mL.

  • Probe Labeling: Treat lysate with 1-cyclobutyl-3-ethynyl-1H-pyrazole (10 µM) for 1 hour.

  • Click Reaction: Add the "Click Cocktail":

    • Azide-Rhodamine or Azide-Biotin (100 µM)

    • CuSO4 (1 mM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

  • Incubation: React for 1 hour at RT.

  • Visualization: Run SDS-PAGE. Scan for fluorescence (if Rhodamine used) or transfer to blot and stain with Streptavidin-HRP (if Biotin used).

Validation Criteria:

  • Specific Band: A distinct band appears on the gel/blot in the treated sample but not in the DMSO control.

  • Competition: Pre-treatment with a known inhibitor of the target (if known) should make the band disappear.

Protocol C: Kinetic Analysis ( )

Objective: To quantify the efficiency of the covalent reaction.

Rationale: Covalent inhibitors exhibit Time-Dependent Inhibition (TDI) . The


 will decrease as incubation time increases.

Workflow:

  • Enzyme Reaction: Set up a continuous enzymatic assay (e.g., fluorescence substrate turnover).

  • Dosing: Add inhibitor at varying concentrations (

    
     to 
    
    
    
    ).
  • Measurement: Measure reaction velocity (

    
    ) at different pre-incubation times (
    
    
    
    min).
  • Calculation:

    • Plot

      
       (observed rate of inactivation) vs. [Inhibitor].
      
    • Fit to the equation:

      
      
      

Validation Criteria:

  • Pass: The

    
     shifts to lower values with longer incubation times.
    
  • Metric: A high

    
     ratio (
    
    
    
    ) indicates a potent covalent binder.

Mechanistic Visualization

The following diagrams illustrate the chemical mechanism and the ABPP workflow.

MoA_Validation cluster_0 Mechanism: Latent Covalent Binding cluster_1 Validation: Click-Seq / ABPP Compound 1-cyclobutyl-3-ethynyl-1H-pyrazole (Latent Electrophile) Complex Reversible Complex (Michaelis Complex) Compound->Complex Binding (Ki) Target Target Protein (Catalytic Cysteine-SH) Target->Complex Adduct Covalent Adduct (Vinyl Sulfide) Complex->Adduct Reaction (kinact) Proximity Driven Click CuAAC Reaction (+ Azide-Biotin) Adduct->Click Probe-Bound Target Lysate Cell Lysate Lysate->Click Probe Labeling Pulldown Streptavidin Enrichment Click->Pulldown MS_ID LC-MS/MS Target ID Pulldown->MS_ID

Caption: Figure 1: Dual-Path Validation Strategy. Top: The chemical mechanism where the ethynyl group reacts with a cysteine thiol. Bottom: The ABPP workflow using the ethynyl group as a click handle for target identification.

References

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 2023. Link

  • Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 2021. Link

  • Activity-Based Protein Profiling: The Serine Hydrolases. Chemical Reviews, 2007. Link

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Chemical Research in Toxicology, 2021.[1] Link

Sources

Validation

A Guide to Ensuring Reproducible Experimental Outcomes with 1-Cyclobutyl-3-ethynyl-1H-pyrazole and its Analogs in Copper-Catalyzed Click Chemistry

For researchers, scientists, and professionals in drug development, the promise of novel molecular entities often hinges on the reliability and reproducibility of their synthesis and application. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the promise of novel molecular entities often hinges on the reliability and reproducibility of their synthesis and application. This guide provides an in-depth analysis of experimental reproducibility, centered on the use of terminal alkynes like 1-cyclobutyl-3-ethynyl-1H-pyrazole in the widely utilized copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." While specific literature on 1-cyclobutyl-3-ethynyl-1H-pyrazole is not yet available, its structure—featuring a terminal alkyne and a pyrazole core—positions it as a valuable building block in medicinal chemistry and materials science.[1][2][3][4][5][6] The pyrazole scaffold is a "privileged" structure, appearing in numerous FDA-approved drugs.[1][3][4][5] This guide will address the common challenges of reproducibility in click chemistry and provide robust protocols and comparative data to ensure consistent and reliable experimental outcomes.

The Challenge of Reproducibility in Click Chemistry

Click chemistry is celebrated for its efficiency, simplicity, and high selectivity.[7][8] However, inconsistent yields and reaction failures are common hurdles that researchers face.[9][10] These inconsistencies can often be traced back to a few critical factors:

  • Reagent Quality and Stoichiometry: The purity of the azide and alkyne starting materials is paramount. Inaccurate concentration measurements or degradation of these reagents can significantly impact reaction efficiency.[9]

  • Catalyst Activity: The copper(I) catalyst is the lynchpin of the CuAAC reaction. Its oxidation to the inactive Cu(II) state is a primary cause of reaction failure.[9] This sensitivity to oxygen necessitates careful handling and often the use of a reducing agent to maintain the active Cu(I) state.[9]

  • Reaction Conditions: Solvent, temperature, pH, and even the order of reagent addition can dramatically influence the reaction rate and final yield.[9][10]

A Comparative Look at Click Chemistry Alternatives

While CuAAC is a powerful tool, alternative click reactions exist that may offer advantages in specific contexts, particularly concerning reproducibility in biological systems.

Reaction TypeCatalystKey AdvantagesCommon Challenges
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I)High reaction rates, broad substrate scope.Cytotoxicity of copper catalyst, oxygen sensitivity.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) None (metal-free)Biocompatible (no cytotoxic catalyst), highly selective.[8][11]Slower reaction rates compared to CuAAC, synthesis of strained alkynes can be complex.[11]
Inverse Electron Demand Diels-Alder (IEDDA) None (metal-free)Extremely fast reaction rates, bioorthogonal.[11]Potential for side reactions with certain biological molecules.

Experimental Protocols for Reproducible CuAAC Reactions

To address the challenges of reproducibility, the following detailed protocol for a small-scale CuAAC reaction is provided. The causality behind each step is explained to empower researchers to troubleshoot and adapt the protocol to their specific needs.

Protocol 1: Small-Scale CuAAC Reaction

This protocol is designed for the reaction of an azide with a terminal alkyne like 1-cyclobutyl-3-ethynyl-1H-pyrazole.

Materials:

  • Azide compound

  • 1-cyclobutyl-3-ethynyl-1H-pyrazole (or other terminal alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of DMF and water)[10]

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your azide (e.g., 10 mM in the chosen solvent).

    • Prepare a stock solution of 1-cyclobutyl-3-ethynyl-1H-pyrazole (e.g., 10 mM in the chosen solvent).

    • Freshly prepare a 100 mM solution of sodium ascorbate in water. Rationale: Sodium ascorbate is a reducing agent that converts inactive Cu(II) to the active Cu(I) catalyst. It is prone to oxidation and should be prepared fresh for each experiment.[9]

    • Prepare a 50 mM solution of CuSO₄ in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the azide solution and 100 µL of the alkyne solution.

    • Add 20 µL of the CuSO₄ solution to the mixture.

    • Crucial Step: Degassing. To prevent oxidation of the Cu(I) catalyst, it is essential to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.[9]

  • Initiation and Monitoring:

    • Initiate the reaction by adding 50 µL of the freshly prepared sodium ascorbate solution.[9]

    • Gently vortex the reaction mixture.

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), at various time points (e.g., 15 min, 30 min, 1 hour).[9]

  • Troubleshooting:

    • If the reaction does not proceed, the primary suspect is the catalyst system.[9] Ensure the sodium ascorbate solution is fresh and that the degassing step was performed thoroughly.

    • Consider increasing the equivalents of the copper catalyst and sodium ascorbate.[10]

    • If reproducibility issues persist, it is advisable to test the activity of the catalyst system with a known reactive azide and alkyne pair as a positive control.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the interplay of components, the following diagrams are provided.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution Azide Azide Solution Mix Combine Azide, Alkyne, & CuSO4 Azide->Mix Alkyne Alkyne Solution (1-cyclobutyl-3-ethynyl-1H-pyrazole) Alkyne->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ascorbate Fresh Sodium Ascorbate Solution Initiate Add Sodium Ascorbate Ascorbate->Initiate Degas Degas with Inert Gas Mix->Degas Degas->Initiate Monitor Monitor Progress (TLC, LC-MS) Initiate->Monitor Product Triazole Product Monitor->Product

Caption: Experimental workflow for a reproducible CuAAC reaction.

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Intermediate Copper-Acetylide Intermediate CuI->Intermediate + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Azide Azide Product Triazole Product Azide->Product Alkyne Alkyne Alkyne->Intermediate Intermediate->Product + Azide Product->CuI Release

Caption: Simplified catalytic cycle of the CuAAC reaction.

Conclusion

Achieving reproducible results in experiments utilizing terminal alkynes like 1-cyclobutyl-3-ethynyl-1H-pyrazole is fundamentally dependent on a meticulous approach to reaction setup and a thorough understanding of the underlying chemistry. By prioritizing reagent quality, ensuring the activity of the copper catalyst through fresh reducing agents and inert atmospheres, and carefully controlling reaction parameters, researchers can overcome common pitfalls and unlock the full potential of click chemistry for their drug discovery and materials science endeavors. When faced with persistent reproducibility issues, exploring alternative metal-free click reactions such as SPAAC or IEDDA may provide a more robust solution for specific applications.

References

  • BenchChem. (n.d.). dealing with inconsistent click chemistry efficiency between experiments.
  • (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate.
  • (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • Wikipedia. (n.d.). Click chemistry.
  • (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • (n.d.). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.
  • (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC.
  • (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • (2016, October 27). Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. PubMed.
  • (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.
  • (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate.
  • (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

Sources

Comparative

Benchmarking the synthetic efficiency of 1-cyclobutyl-3-ethynyl-1H-pyrazole preparation

Topic: Benchmarking the Synthetic Efficiency of 1-Cyclobutyl-3-ethynyl-1H-pyrazole Preparation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthetic Efficiency of 1-Cyclobutyl-3-ethynyl-1H-pyrazole Preparation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Navigating the Regioselectivity/Scalability Trade-off

The synthesis of 1-cyclobutyl-3-ethynyl-1H-pyrazole represents a classic challenge in heteroaromatic process chemistry: balancing the atom economy of direct cyclization against the regiochemical precision of functional group interconversion. As a core scaffold in covalent kinase inhibitors (e.g., targeting BTK or JAK3), the 3-ethynyl moiety serves as a critical "warhead" or ligation handle, while the cyclobutyl group modulates lipophilicity and metabolic stability.

This guide benchmarks three distinct methodologies. While academic literature often favors linear homologation (Seyferth-Gilbert), our analysis suggests that for scale-up (>100g), a Convergent Sonogashira Strategy offers the superior balance of cost, throughput, and purity, provided the N-alkylation regioselectivity is managed via specific solvent effects.

Part 1: Strategic Analysis of Synthetic Routes

We evaluated three primary routes based on Step Count, Overall Yield, Cost of Goods (COGS), and Process Safety.

Route A: The Convergent Sonogashira Coupling (Recommended)
  • Mechanism: N-alkylation of 3-iodo-1H-pyrazole followed by Pd-catalyzed alkynylation.

  • Pros: High convergence; 3-iodopyrazole is a commodity starting material; scalable.

  • Cons: Requires chromatographic separation of N1/N2 alkylation isomers if conditions are not optimized.

Route B: The Seyferth-Gilbert Homologation
  • Mechanism: Construction of the pyrazole ester, reduction to aldehyde, and homologation using the Bestmann-Ohira reagent.

  • Pros: Avoids heavy metals in the final steps; highly predictable chemistry.

  • Cons: Long linear sequence (5+ steps); cryogenic reduction steps; generation of phosphate waste.

Route C: De Novo Cyclization (Direct Synthesis)
  • Mechanism: Reaction of cyclobutylhydrazine with electron-deficient alkynes or 1,3-dicarbonyl equivalents.

  • Pros: Shortest step count.

  • Cons: Cyclobutylhydrazine is unstable and expensive; poor regiocontrol (often yields 5-ethynyl isomer or mixtures).

Part 2: Benchmarking Matrix

MetricRoute A: Sonogashira (Optimized) Route B: Seyferth-Gilbert Route C: De Novo Cyclization
Overall Yield 45-55% 30-38%20-40% (variable)
Step Count 352
Atom Economy Moderate (TMS waste)Low (Phosphate waste)High
Regioselectivity 10:1 (N1:N2) with Cs2CO3>20:1 1:1 to 3:1 (Substrate dependent)
Scalability High (Kg-ready) Moderate (Cryogenic limits)Low (Hydrazine safety)
Raw Material Cost LowMediumHigh (Cyclobutylhydrazine)

Part 3: Deep Dive – The Superior Protocol (Route A)

Rationale: The "Expert Insight" here is the control of N-alkylation regioselectivity. Standard bases (NaH) often lead to a 1:1 mixture of 1-cyclobutyl-3-iodo and 1-cyclobutyl-5-iodo isomers. Using Cesium Carbonate (Cs₂CO₃) in DMF exploits the "cesium effect" and thermodynamic control to favor the less sterically hindered 1,3-isomer.

Step 1: Regioselective N-Alkylation
  • Reagents: 3-Iodo-1H-pyrazole (1.0 eq), Bromocyclobutane (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (anhydrous).

  • Conditions: 60°C, 12 hours.

Protocol:

  • Charge a reactor with 3-iodo-1H-pyrazole and Cs₂CO₃ in DMF (10 vol).

  • Add bromocyclobutane dropwise over 30 minutes. Note: Exotherm is mild, but rate control prevents poly-alkylation.

  • Heat to 60°C. Monitor by HPLC. The kinetic product (N2-alkylation) forms first but equilibrates or is outcompeted by the thermodynamic N1-product (1-cyclobutyl-3-iodo).

  • Workup: Dilute with water, extract with MTBE. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Crystallization from Heptane/EtOAc is preferred over column chromatography for scale.

    • Target:1-cyclobutyl-3-iodo-1H-pyrazole .

Step 2: Sonogashira Coupling
  • Reagents: Intermediate from Step 1, TMS-Acetylene (1.2 eq), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq).

  • Solvent: THF or MeCN.

  • Conditions: 50°C, 4 hours (Inert atmosphere).

Protocol:

  • Degas solvent (sparge with N₂ for 30 mins). Critical: O₂ causes homocoupling of the alkyne (Glaser coupling).

  • Add 1-cyclobutyl-3-iodo-1H-pyrazole, Pd catalyst, and CuI.

  • Add Et₃N followed by TMS-acetylene.

  • Heat to 50°C. Reaction turns dark brown/black.

  • Workup: Filter through Celite to remove Pd/Cu. Concentrate.

Step 3: Desilylation
  • Reagents: K₂CO₃ (1.5 eq) or TBAF (1.0 eq).

  • Solvent: MeOH or THF.

  • Conditions: RT, 1 hour.

Protocol:

  • Dissolve the TMS-intermediate in MeOH.

  • Add solid K₂CO₃. Stir at RT.

  • Validation: TLC will show the disappearance of the non-polar TMS spot.

  • Isolation: Concentrate, partition between water/DCM. Distill or sublime if high purity is required for biological assay.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical regioselectivity decision point in Step 1 and the catalytic cycle in Step 2.

G cluster_0 Step 1: Regioselective Alkylation cluster_1 Step 2: Sonogashira Coupling Start 3-Iodo-1H-pyrazole Transition Anionic Intermediate Start->Transition Cs2CO3, DMF Prod_N1 1-cyclobutyl-3-iodo (Thermodynamic - Desired) Transition->Prod_N1 Major Path (Steric Control) Prod_N2 1-cyclobutyl-5-iodo (Kinetic - Undesired) Transition->Prod_N2 Minor Path Pd_Cycle Pd(0)/Cu(I) Cycle Prod_N1->Pd_Cycle TMS-Acetylene Coupled TMS-Protected Alkyne Pd_Cycle->Coupled Final 1-cyclobutyl-3-ethynyl-1H-pyrazole Coupled->Final K2CO3, MeOH (Deprotection)

Caption: Figure 1. Synthetic pathway highlighting the critical regioselective alkylation step (Step 1) and the subsequent convergent Sonogashira coupling.

Part 5: Troubleshooting & Expert Insights

  • The "Iodine Migration" Phenomenon:

    • Observation: During N-alkylation (Step 1), you may observe trace amounts of de-iodinated pyrazole or di-iodo species.

    • Cause: At high temperatures (>80°C), iodine on the pyrazole ring can undergo "halogen dance" or oxidative addition to trace metal impurities.

    • Fix: Keep reaction temperature <65°C and ensure high-quality, metal-free bases are used.

  • Copper Contamination in Final Product:

    • Issue: 3-ethynylpyrazoles are excellent ligands for Cu(I). Residual copper can interfere with biological assays (toxicity) or subsequent click chemistry.

    • Fix: Wash the final organic layer with 10% aqueous EDTA or aqueous ammonia during the workup of Step 3 to sequester copper.

  • Safety Note on Acetylenes:

    • Low molecular weight terminal acetylenes are potential high-energy compounds. While 1-cyclobutyl-3-ethynyl-1H-pyrazole is relatively stable, avoid distilling to dryness at high temperatures.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

    • Relevance: Foundational text on using Cs₂CO₃ vs NaH for controlling N1 vs N2 alkyl
  • Sonogashira Coupling on Pyrazoles

    • Title: "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions"
    • Source:Arkivoc
    • URL:[Link]

    • Relevance: Validates the reactivity of 3-iodopyrazoles and the stability of the ring under Pd-coupling conditions.
  • Alternative Seyferth-Gilbert Route: Title: "Use of the Bestmann-Ohira Reagent for the Synthesis of Terminal Alkynes" Source:Synlett Relevance: Provides the standard protocol for converting aldehydes to alkynes if the Sonogashira route fails.
  • General Pyrazole Synthesis Review

    • Title: "Recent Advances in the Synthesis of Pyrazoles"
    • Source:Chemical Reviews
    • URL:[Link]

    • Relevance: Broad overview of cyclization strategies (Route C)

Safety & Regulatory Compliance

Safety

1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE: Proper Disposal Procedures

Executive Safety Summary 1-Cyclobutyl-3-ethynyl-1H-pyrazole is a functionalized heterocycle commonly used as a scaffold in drug discovery (e.g., kinase inhibitors) or as a "click chemistry" handle. While often treated as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Cyclobutyl-3-ethynyl-1H-pyrazole is a functionalized heterocycle commonly used as a scaffold in drug discovery (e.g., kinase inhibitors) or as a "click chemistry" handle. While often treated as a generic organic solid, its terminal alkyne moiety introduces specific instability and reactivity hazards that dictate its disposal protocol.

CRITICAL WARNING: The terminal ethynyl group (


) is acidic (

).[1] Upon contact with coinage metals (Copper, Silver) or their salts, it can form metal acetylides , which are shock-sensitive explosives.[2][3] NEVER use metal spatulas or dispose of this compound in containers with brass, copper, or silver fittings.
Chemical Profile & Hazard Matrix[4][5]
PropertyDataDisposal Implication
Structure Pyrazole ring + Cyclobutyl + EthynylNitrogen-rich (potential for energetic decomposition); Strained ring (cyclobutyl).
Reactivity Terminal Alkyne HIGH RISK: Forms explosive acetylides with Cu, Ag, Hg.
Physical State Solid (typically)Dust explosion hazard if finely divided.
Toxicity Irritant (Skin/Eye), Acute Tox. (Oral)Standard PPE (Nitrile gloves, goggles) required.
Waste Class Organic, Non-HalogenatedSegregate from oxidizers and strong bases.

Pre-Disposal Stabilization & Segregation

Before entering the waste stream, the material must be assessed to ensure it is stable. This is a self-validating system: if the check fails, the material is treated as "High Hazard" rather than "General Waste."

The "No-Metal" Protocol
  • Inspection: Verify the receiving waste container is High-Density Polyethylene (HDPE) or Glass.

  • Exclusion: Ensure NO copper, brass, or silver fittings are present in the waste cap or lines.

  • Tooling: Use only plastic or glass spatulas/pipettes for transfer.

Segregation Logic
  • Incompatible: Do NOT mix with strong bases (NaOH, KOH) or heavy metal salts.

  • Compatible: Can be co-mingled with standard non-halogenated organic solvents (Acetone, DMSO, Methanol) provided no metals are present.

Disposal Workflows

Scenario A: Solid Waste (Excess/Expired Material)

Best for: Bulk solid material (>50 mg) in original vials.

  • Labeling: Deface the original label. Attach a hazardous waste tag identifying contents as "1-Cyclobutyl-3-ethynyl-1H-pyrazole" and "Flammable Solid."

  • Primary Containment: Keep the material in its original glass vial. Screw the cap tight.

  • Secondary Containment: Place the vial into a clear plastic bag (Ziploc style) to contain potential leakage.

  • Disposal: Deposit into the Solid Organic Waste drum.

    • Note: If the solid is suspected to be unstable (e.g., discolored/hardened), treat as "Reactive Waste" and request a specialized pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)

Best for: Solubilized material in DMSO, DMF, or reaction solvents.

  • Quenching (Optional but Recommended): If the mixture contains active reagents (e.g., Lithium bases), quench with Methanol or Ammonium Chloride solution first.

  • Solvent Check: Ensure the carrier solvent is non-halogenated.

  • Transfer: Pour into a Non-Halogenated Organic Solvent waste carboy (HDPE).

  • Log: Record the approximate mass of the pyrazole added to the carboy on the waste log sheet.

Scenario C: Spill Cleanup

Immediate Action Required.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Containment: Cover the spill with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels alone, as dry organic solids can be flammable.

  • Cleanup:

    • Using a plastic scoop (remember: NO METAL), transfer the absorbent/chemical mix into a wide-mouth HDPE jar.

    • Label as "Debris from Chemical Spill: Pyrazole Derivative."

    • Wipe the area with soap and water; dispose of wipes in the same jar.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 1-Cyclobutyl-3-ethynyl-1H-pyrazole, emphasizing the critical metal-avoidance step.

DisposalWorkflow Start Disposal Request: 1-Cyclobutyl-3-ethynyl-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Vials/Powder) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solubilized) StateCheck->LiquidPath Liquid MetalCheck CRITICAL CHECK: Are Copper/Silver/Brass present in container? NoMetal Safe to Proceed MetalCheck->NoMetal No YesMetal STOP: Explosion Hazard Transfer to Glass/HDPE MetalCheck->YesMetal Yes SolidPath->MetalCheck LiquidPath->MetalCheck BinSolid Dispose in Solid Organic Waste NoMetal->BinSolid If Solid BinLiquid Dispose in Non-Halogenated Solvent Carboy NoMetal->BinLiquid If Liquid YesMetal->MetalCheck After Transfer

Caption: Decision tree for safe disposal, prioritizing the exclusion of incompatible metals to prevent acetylide formation.

Regulatory Compliance (RCRA)[6][7]

"Empty" Container Definition

Under EPA RCRA regulations (40 CFR 261.7), the original container (vial/bottle) is considered "RCRA Empty" and exempt from hazardous waste regulation only if:

  • Removal: All wastes have been removed using commonly employed practices (pouring, pumping).

  • Residue: No more than 2.5 cm (1 inch) of residue remains on the bottom.[4]

  • Triple Rinse Protocol:

    • Step 1: Add a solvent capable of dissolving the pyrazole (e.g., Acetone or Methanol).

    • Step 2: Shake well and decant the rinsate into the Liquid Waste stream (Scenario B).

    • Step 3: Repeat two more times.

    • Step 4: Deface the label and discard the glass vial in the Glass/Sharps bin (or trash, depending on local EHS rules).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] (Chapter 4: Management of Waste). [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Empty Container Regulations (40 CFR 261.7). [Link][7][8]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE

This guide provides essential safety protocols and operational directives for the handling of 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE. As a novel compound, direct and extensive safety data may be limited.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE. As a novel compound, direct and extensive safety data may be limited. Therefore, this document synthesizes established best practices for handling its constituent chemical moieties—a pyrazole ring, a cyclobutyl group, and a terminal ethynyl group—to establish a robust framework for its safe utilization in a laboratory setting. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.

Hazard Assessment: A Triad of Reactivity

The chemical structure of 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE presents a unique combination of functional groups, each contributing to its overall hazard profile. A thorough understanding of these components is critical for anticipating potential risks.[1]

  • Pyrazole Core: Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[2][3][4] While many are stable, the pyrazole ring can be susceptible to degradation under harsh conditions and may exhibit biological activity.

  • Ethynyl Group: The terminal alkyne functionality introduces a higher degree of reactivity. Ethynyl compounds can be sensitive to shock, heat, and certain metal catalysts, with the potential for rapid or explosive decomposition. They are also known to form potentially explosive metal acetylides.

  • Cyclobutyl Group: While generally less reactive than the other moieties, the strained four-membered ring of the cyclobutyl group can influence the molecule's overall stability and reactivity.

Given this structural composition, 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE should be treated as a potentially reactive and hazardous substance.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[7][8][9]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[10][11]Provides a barrier against incidental skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Eye Protection Chemical splash goggles and a face shield.[5][7][10]Protects against splashes, sprays, and potential projectiles from a rapid reaction. A face shield offers broader protection for the entire face.
Body Protection Flame-resistant lab coat.Protects against chemical splashes and provides a layer of protection in the event of a fire.
Respiratory Protection A NIOSH-approved respirator may be necessary.The need for respiratory protection should be determined by a risk assessment, considering the quantity of material being handled and the potential for aerosolization.
Foot Protection Closed-toe shoes.[7]Protects feet from spills and falling objects.

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is paramount to ensuring safety.

Preparation and Pre-Handling Checklist
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this novel compound may not exist, review the SDS for structurally similar compounds to gain insights into potential hazards.[12]

  • Designate a Handling Area: All work with 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Assemble Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry powder, carbon dioxide) are readily accessible.[7]

  • Prepare Spill Kit: Have a spill kit containing absorbent materials readily available.[7]

Handling Procedure

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep1 Don Appropriate PPE Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Verify Emergency Equipment Prep2->Prep3 Hand1 Carefully Weigh Compound Prep3->Hand1 Hand2 Use Inert Atmosphere if Necessary Hand1->Hand2 Assess Reactivity Hand3 Controlled Reagent Addition Hand2->Hand3 Post1 Quench Reaction Carefully Hand3->Post1 Post2 Segregate Waste Post1->Post2 Post3 Decontaminate Workspace Post2->Post3 Post4 Doff PPE Correctly Post3->Post4

Caption: Workflow for Safe Handling of 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE

  • Weighing and Transfer:

    • Use the smallest quantity of the compound necessary for the experiment.

    • When transferring the solid, use appropriate tools to avoid generating dust.

  • Reaction Setup:

    • If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

    • Add reagents slowly and in a controlled manner to manage the reaction rate and temperature.

    • Avoid direct heating; use a controlled heating mantle or oil bath.

  • Monitoring:

    • Continuously monitor the reaction for any signs of an uncontrolled exothermic event, such as a rapid temperature increase or gas evolution.

    • Have a cooling bath readily available to quickly cool the reaction if necessary.

Waste Disposal and Decontamination

Proper disposal is a critical final step in the safe handling of this compound.[12]

  • Waste Segregation: All waste contaminated with 1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazard warnings.[6]

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of reactive and potentially toxic chemical waste. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[12]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill:

    • For a small spill, use an absorbent material from the spill kit to contain and clean up the spill.

    • For a large spill, evacuate the area and contact your institution's emergency response team.

References

  • American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. Available at: [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Available at: [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Available at: [Link]

  • Expert Synthesis Solutions. (2018). Safety Data Sheet. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet. Available at: [Link]

  • PubChem. (n.d.). ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • AFG Bioscience LLC. (n.d.). 3-Nitro-1H-pyrazole Safety Data Sheet. Available at: [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Available at: [Link]

  • Ontario College of Pharmacists. (2019). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Available at: [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.